molecular formula C12H11FIN B1315955 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole CAS No. 217314-30-2

1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole

Cat. No.: B1315955
CAS No.: 217314-30-2
M. Wt: 315.12 g/mol
InChI Key: WGVPUAKFQLQUKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole is a useful research compound. Its molecular formula is C12H11FIN and its molecular weight is 315.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-fluoro-4-iodophenyl)-2,5-dimethylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FIN/c1-8-3-4-9(2)15(8)12-6-5-10(14)7-11(12)13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVPUAKFQLQUKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=C(C=C2)I)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60571908
Record name 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217314-30-2
Record name 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis pathway for 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole, a halogenated aromatic pyrrole derivative with potential applications in pharmaceutical and materials science research. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthesis Pathway Overview

The synthesis of this compound is primarily achieved through the Paal-Knorr pyrrole synthesis. This well-established reaction involves the condensation of a 1,4-dicarbonyl compound, hexane-2,5-dione, with a primary amine, 2-fluoro-4-iodoaniline.[1][2][3] The reaction is typically acid-catalyzed and proceeds with good yields.[3][4][5]

The two key starting materials, 2-fluoro-4-iodoaniline and hexane-2,5-dione, can be either procured from commercial suppliers or synthesized in the laboratory through established methods.

Synthesis of Starting Materials

2-Fluoro-4-iodoaniline

2-Fluoro-4-iodoaniline is a crucial aromatic amine intermediate.[6] It can be synthesized from o-fluoroaniline via electrophilic iodination.

Experimental Protocol:

A general procedure for the synthesis of 2-fluoro-4-iodoaniline from o-fluoroaniline is as follows:

  • To a vigorously stirred aqueous solution of sodium bicarbonate (1.0 equivalent), add o-fluoroaniline (1.0 equivalent).

  • Heat the suspension to 60°C in an oil bath.

  • Add iodine (1.0 equivalent) portion-wise to the heated suspension.

  • Maintain the reaction mixture at 60°C for 3 hours after the complete addition of iodine.

  • Cool the mixture to room temperature and add dichloromethane for extraction.

  • Wash the organic layer with a saturated sodium bisulfite solution to remove any unreacted iodine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from hexane to yield pure 2-fluoro-4-iodoaniline as fine yellow needles.[7]

Quantitative Data for 2-Fluoro-4-iodoaniline Synthesis

ParameterValueReference
Starting Materialo-Fluoroaniline[7]
ReagentsIodine, Sodium Bicarbonate[7]
SolventWater, Dichloromethane, Hexane[7]
Reaction Temperature60°C[7]
Reaction Time3 hours[7]
Yield56%[7]
Melting Point53°C[7]
Hexane-2,5-dione

Hexane-2,5-dione, also known as acetonylacetone, is a readily available 1,4-dicarbonyl compound.[8][9] It can be synthesized by the hydrolysis of 2,5-dimethylfuran or the base-catalyzed decomposition of diethyl 2,3-diacetylbutanedioate.[8][10][11]

Experimental Protocol (from Diethyl 2,3-diacetylbutanedioate):

  • A mixture of diethyl 2,3-diacetylbutanedioate and an excess of 5% aqueous sodium hydroxide is shaken mechanically for several days.[10][11]

  • The reaction is monitored by acidifying a small sample with dilute hydrochloric acid; the reaction is complete when no diethyl 2,3-diacetylbutanedioate separates.

  • The solution is then saturated with potassium carbonate and extracted with ether.

  • The ether extract is washed with brine, dried over calcium chloride, and distilled.

  • The fraction collected between 192-198°C is hexane-2,5-dione.[10][11]

Quantitative Data for Hexane-2,5-dione Synthesis

ParameterValueReference
Starting MaterialDiethyl 2,3-diacetylbutanedioate[10][11]
Reagent5% Aqueous Sodium Hydroxide[10][11]
Yield~70%[8][10][11]
Boiling Point191-198°C[9][10][11]
Density0.973 g/mL at 20°C[10]

Core Synthesis: this compound via Paal-Knorr Reaction

The final step in the synthesis is the Paal-Knorr condensation of 2-fluoro-4-iodoaniline and hexane-2,5-dione.[1][2][3] This reaction is typically performed in the presence of an acid catalyst, such as acetic acid, and can be accelerated by heating.[2] Microwave-assisted methods have also been shown to be effective for Paal-Knorr reactions, often leading to shorter reaction times and improved yields.[12]

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-fluoro-4-iodoaniline (1.0 equivalent) and hexane-2,5-dione (1.1 equivalents) in glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture.

Quantitative Data for Paal-Knorr Pyrrole Synthesis

ParameterValueReference (Analogous Reaction)
Starting Materials2-Fluoro-4-iodoaniline, Hexane-2,5-dione[4][5]
Solvent/CatalystAcetic Acid[5]
Reaction ConditionReflux[5]
Reaction Time4 hours[5]
YieldExpected to be good (e.g., 76% for a similar compound)[4][5]

Visualizing the Synthesis Pathway

The following diagrams illustrate the key steps in the synthesis of this compound.

Synthesis_of_2_Fluoro_4_iodoaniline o-Fluoroaniline o-Fluoroaniline 2-Fluoro-4-iodoaniline 2-Fluoro-4-iodoaniline o-Fluoroaniline->2-Fluoro-4-iodoaniline Iodination I2, NaHCO3 I2, NaHCO3 I2, NaHCO3->o-Fluoroaniline

Caption: Synthesis of 2-Fluoro-4-iodoaniline from o-Fluoroaniline.

Paal_Knorr_Synthesis cluster_reactants Reactants 2-Fluoro-4-iodoaniline 2-Fluoro-4-iodoaniline This compound This compound 2-Fluoro-4-iodoaniline->this compound Hexane-2,5-dione Hexane-2,5-dione Hexane-2,5-dione->this compound Paal-Knorr Condensation Acetic Acid, Reflux Acetic Acid, Reflux Acetic Acid, Reflux->this compound

Caption: Paal-Knorr synthesis of the target compound.

Experimental_Workflow A Mix Reactants (2-Fluoro-4-iodoaniline & Hexane-2,5-dione) in Acetic Acid B Reflux Reaction Mixture (4-6 hours) A->B C Reaction Quench (Ice Water) B->C D Filtration and Washing C->D E Drying D->E F Purification (Recrystallization) E->F G Characterization F->G

Caption: Experimental workflow for the final synthesis step.

References

Technical Guide: Physicochemical Properties and Synthetic Protocol of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, a detailed experimental protocol for the synthesis, and a discussion of the potential biological significance of the compound 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole. This N-aryl-substituted pyrrole derivative, identified by CAS number 217314-30-2, is a molecule of interest in medicinal chemistry due to the prevalence of the pyrrole scaffold in bioactive compounds. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel pyrrole-based compounds for drug discovery and development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that while some properties have been computationally predicted, experimental verification is recommended for confirmation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
CAS Number 217314-30-2[1]
Molecular Formula C₁₂H₁₁FIN[1]
Molecular Weight 315.13 g/mol [1]
Boiling Point 334.2 ± 42.0 °CPredicted[1]
Density 1.58 ± 0.1 g/cm³Predicted[1]
pKa -3.95 ± 0.70Predicted[1]
Melting Point Not available-
Solubility Not available-
LogP Not available-

Synthesis Protocol: Paal-Knorr Pyrrole Synthesis

The most direct and widely employed method for the synthesis of N-substituted 2,5-dimethylpyrroles is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, 2-fluoro-4-iodoaniline.

Reaction Scheme

G cluster_reactants Reactants cluster_product Product r1 2,5-Hexanedione p1 This compound r1->p1 Acetic Acid (catalyst) Reflux r2 2-Fluoro-4-iodoaniline r2->p1

Figure 1: Paal-Knorr synthesis of the target compound.

Experimental Procedure

Materials:

  • 2,5-Hexanedione

  • 2-Fluoro-4-iodoaniline

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluoro-4-iodoaniline (1.0 equivalent) in glacial acetic acid.

  • Addition of Diketone: To the stirred solution, add 2,5-hexanedione (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing ice-water. A precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration and wash thoroughly with deionized water to remove any residual acetic acid.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Potential Biological Significance and Experimental Workflows

While no specific biological activity has been reported for this compound, the N-aryl-2,5-dimethylpyrrole scaffold is present in numerous compounds with a wide range of biological activities. These include antifungal[2], antibacterial (including against multidrug-resistant mycobacteria)[3][4], and anticancer properties. The presence of the fluoro and iodo substituents on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.

Based on the activities of structurally related compounds, a hypothetical experimental workflow for the biological evaluation of this compound is proposed.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Initial Biological Screening cluster_moa Mechanism of Action Studies cluster_invivo In Vivo Evaluation synthesis Synthesis of This compound characterization Physicochemical Characterization (NMR, MS, etc.) synthesis->characterization antimicrobial Antimicrobial Assays (Antibacterial, Antifungal) characterization->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) characterization->cytotoxicity target_id Target Identification (e.g., Proteomics, Genetic Screens) antimicrobial->target_id cytotoxicity->target_id pathway Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) target_id->pathway animal_model Animal Models of Disease (e.g., Infection, Tumor Xenograft) pathway->animal_model pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd

Figure 2: Hypothetical workflow for biological evaluation.

This workflow outlines a standard progression from initial screening to more in-depth mechanism of action studies and eventual in vivo testing. The specific assays and models would be chosen based on the results of the initial screening.

Conclusion

This compound is a readily synthesizable compound with potential for biological activity based on its structural similarity to other bioactive N-arylpyrroles. This technical guide provides the essential information for its synthesis and initial characterization. Further experimental investigation is warranted to fully elucidate its physicochemical properties and to explore its potential as a lead compound in drug discovery programs.

References

An In-depth Technical Guide on 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 217314-30-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole is a halogenated aromatic compound belonging to the pyrrole class of heterocycles. The pyrrole ring is a fundamental structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to participate in various chemical transformations have made it a privileged scaffold in medicinal chemistry. Substituted pyrroles are known to exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The presence of fluoro and iodo substituents on the phenyl ring of this particular molecule suggests its potential as a versatile intermediate for further chemical modifications, such as cross-coupling reactions, and as a candidate for biological screening in drug discovery programs. This guide aims to provide a comprehensive overview of the available technical information for this compound.

Physicochemical Properties

Currently, there is a lack of experimentally determined physical and spectral data for this compound in publicly accessible literature. The information presented in this guide is based on fundamental chemical principles and data from closely related analogs.

General Information
PropertyValueSource
CAS Number 217314-30-2N/A
Molecular Formula C₁₂H₁₁FINN/A
Molecular Weight 315.13 g/mol N/A
IUPAC Name This compoundN/A

Synthesis

The most probable and widely used method for the synthesis of N-substituted 2,5-dimethylpyrroles is the Paal-Knorr synthesis . This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione , with a primary amine, which would be 2-fluoro-4-iodoaniline .

General Reaction Scheme

G cluster_reactants Reactants cluster_product Product Hexanedione 2,5-Hexanedione Catalyst Acid Catalyst (e.g., Acetic Acid) Process Condensation Aniline 2-Fluoro-4-iodoaniline Product 1-(2-fluoro-4-iodophenyl)- 2,5-dimethyl-1H-pyrrole Catalyst->Process Solvent Solvent (e.g., Ethanol, Toluene) Solvent->Process Process->Product

Figure 1: Paal-Knorr synthesis of the target compound.
Postulated Experimental Protocol

While a specific protocol for this compound is not available, the following is a general procedure adapted from the synthesis of similar N-aryl-2,5-dimethylpyrroles.

  • Reaction Setup: To a solution of 2-fluoro-4-iodoaniline (1.0 eq) in a suitable solvent such as ethanol or toluene, add 2,5-hexanedione (1.0-1.2 eq).

  • Catalysis: Add a catalytic amount of a weak acid, for instance, acetic acid.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.

Spectroscopic Data (Analog-Based)

No published spectroscopic data is available for the title compound. However, the data for the structurally similar compound, 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole , can serve as a valuable reference for characterization.

Data Type 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole
¹H NMR (CDCl₃) δ 7.80 (d, J = 8.5 Hz, 2H), 7.08 (d, J = 8.5 Hz, 2H), 5.90 (s, 2H), 2.03 (s, 6H)
¹³C NMR (CDCl₃) δ 138.8, 138.3, 130.2, 128.6, 106.2, 92.9, 13.0
GC-MS (EI) m/z 297 ([M]⁺)

Note: The chemical shifts and fragmentation patterns for this compound are expected to be influenced by the presence of the fluorine atom, leading to characteristic splitting patterns in the NMR spectra.

Biological Activity and Potential Applications in Drug Development

The pyrrole nucleus is a key pharmacophore in numerous biologically active compounds. While the specific biological activity of this compound has not been reported, its structural features suggest potential for investigation in several therapeutic areas.

  • Kinase Inhibition: Many pyrrole derivatives are known to be potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in diseases like cancer. The planar pyrrole core can act as a scaffold for positioning substituents to interact with the ATP-binding site of kinases.

  • Anticancer Activity: Substituted pyrroles have demonstrated cytotoxic effects against various cancer cell lines. The presence of halogens can enhance lipophilicity and potentially modulate the pharmacokinetic properties of the molecule.

  • Anti-inflammatory Effects: Certain pyrrole-containing compounds have shown anti-inflammatory activity, often through the inhibition of enzymes like cyclooxygenase (COX).

Conceptual Signaling Pathway: Pyrrole Derivatives as Kinase Inhibitors

The following diagram illustrates a generalized mechanism of how a pyrrole-based kinase inhibitor might function.

G cluster_pathway Cellular Signaling Pathway cluster_inhibition Inhibition Mechanism ATP ATP Kinase Protein Kinase ATP->Kinase Substrate Substrate Protein Kinase->Substrate phosphorylates BlockedKinase Inactive Kinase PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response Pyrrole 1-(2-fluoro-4-iodophenyl)- 2,5-dimethyl-1H-pyrrole (Potential Inhibitor) Pyrrole->Kinase binds to ATP-binding site BlockedResponse Blocked Cellular Response BlockedKinase->BlockedResponse inhibits downstream signaling

Figure 2: Conceptual role as a kinase inhibitor.

Conclusion

This compound is a chemical entity with significant potential for applications in medicinal chemistry and materials science. While there is a notable absence of detailed experimental data in the public domain, its synthesis can be reliably approached via the Paal-Knorr reaction. The structural analogy to other biologically active pyrroles suggests that this compound warrants further investigation to elucidate its physicochemical properties and biological activity. Researchers are encouraged to use the information in this guide as a foundation for their studies and to contribute to the body of knowledge on this and related compounds.

A Technical Guide to the Spectroscopic and Synthetic Aspects of 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization and synthetic methodology relevant to 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole. Due to the limited availability of specific experimental data for the title compound, this document presents spectroscopic data for the closely related analog, 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole, as a reference. Furthermore, it outlines detailed, generalized experimental protocols for the synthesis and spectroscopic analysis of this class of compounds, which are valuable for researchers in organic synthesis and medicinal chemistry.

Spectroscopic Data of a Structural Analog: 1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole

Table 1: ¹H NMR Spectroscopic Data of 1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.80d, J = 8.8 Hz2HAr-H
7.08d, J = 8.8 Hz2HAr-H
5.90s2HPyrrole-H
2.00s6HCH₃

Table 2: ¹³C NMR Spectroscopic Data of 1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole

Chemical Shift (δ) ppmAssignment
140.0Ar-C -I
138.4Ar-C
129.8Ar-C H
128.9Pyrrole-C -CH₃
106.9Pyrrole-C H
92.9Ar-C -I
12.9C H₃

Table 3: Mass Spectrometry Data of 1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole

m/zIon
297.0[M]⁺
170.1[M - I]⁺

Table 4: Infrared (IR) Spectroscopic Data of 1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole

Wavenumber (cm⁻¹)Assignment
3050-2850C-H stretch (aromatic and aliphatic)
1590, 1490C=C stretch (aromatic)
1380C-H bend (methyl)
1050C-N stretch
820C-H bend (para-substituted aromatic)

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and spectroscopic characterization of 1-aryl-2,5-dimethyl-1H-pyrrole derivatives.

Synthesis Protocol: Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a widely used and efficient method for the preparation of substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine.[1]

Materials:

  • Hexane-2,5-dione

  • 2-Fluoro-4-iodoaniline

  • Glacial Acetic Acid (as solvent and catalyst)

  • Ethanol

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluoro-4-iodoaniline (1.0 equivalent) in glacial acetic acid.

  • Add hexane-2,5-dione (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

G cluster_synthesis Paal-Knorr Synthesis cluster_workup Workup & Purification Reactants Hexane-2,5-dione + 2-Fluoro-4-iodoaniline Solvent Glacial Acetic Acid Reactants->Solvent Dissolve Heating Reflux (120°C, 2-4h) Solvent->Heating Quenching Ice Water Quenching Heating->Quenching Neutralization NaHCO3 Neutralization Quenching->Neutralization Extraction DCM Extraction Neutralization->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Column Chromatography Drying->Purification Product Pure Product Purification->Product

Caption: Workflow for the Paal-Knorr Synthesis of 1-Aryl-2,5-dimethyl-1H-pyrroles.

Spectroscopic Characterization Protocols

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified product.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[2]

  • Ensure the solution is homogeneous.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR: Acquire the spectrum on the same instrument. A proton-decoupled experiment is standard. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a longer acquisition time and a larger number of scans are typically required.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

Data Acquisition:

  • Method: Electrospray ionization (ESI) or electron impact (EI) are common methods.[3][4]

  • Analysis: Introduce the sample solution into the mass spectrometer. For ESI, this is typically done via direct infusion or through a liquid chromatography system.[5] For EI, the sample is introduced into a high vacuum and bombarded with electrons.[3][4] The mass-to-charge ratio (m/z) of the resulting ions is then measured.[6]

Sample Preparation:

  • Neat Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal IR absorbance in the regions of interest.[7]

Data Acquisition:

  • Record a background spectrum of the empty sample compartment (or the pure solvent).

  • Place the prepared sample in the spectrometer and acquire the spectrum.

  • The spectrum is typically recorded from 4000 to 400 cm⁻¹.[8]

G cluster_analytical_workflow Analytical Workflow for Characterization cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy cluster_data_analysis Data Analysis & Structure Elucidation Start Purified Product NMR_Prep Sample Prep: Dissolve in CDCl3 Start->NMR_Prep MS_Prep Sample Prep: Dilute in MeOH Start->MS_Prep IR_Prep Sample Prep: ATR or KBr Pellet Start->IR_Prep H_NMR ¹H NMR NMR_Prep->H_NMR C_NMR ¹³C NMR NMR_Prep->C_NMR Data_Integration Integrate Spectroscopic Data H_NMR->Data_Integration C_NMR->Data_Integration MS_Acq MS Analysis (EI/ESI) MS_Prep->MS_Acq MS_Acq->Data_Integration IR_Acq IR Spectrum Acquisition IR_Prep->IR_Acq IR_Acq->Data_Integration Structure_Confirm Confirm Structure of 1-(2-fluoro-4-iodophenyl)- 2,5-dimethyl-1H-pyrrole Data_Integration->Structure_Confirm

Caption: General Analytical Workflow for the Structural Elucidation of Substituted Pyrroles.

References

The Multifaceted Biological Activities of Substituted 1-Phenyl-2,5-dimethylpyrroles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-phenyl-2,5-dimethylpyrrole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into substituted 1-phenyl-2,5-dimethylpyrroles and related derivatives. It aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents by presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Synthetic Strategy: The Paal-Knorr Reaction

The primary route for synthesizing 1-phenyl-2,5-dimethylpyrroles is the Paal-Knorr synthesis, a robust and versatile method involving the condensation of a 1,4-dicarbonyl compound, such as hexane-2,5-dione, with a primary amine, in this case, a substituted aniline.[1] This reaction is typically catalyzed by an acid and can be performed using conventional heating or microwave irradiation to improve yields and reduce reaction times.[2]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Hexanedione Hexane-2,5-dione (1,4-Dicarbonyl) Pyrrole Substituted 1-Phenyl-2,5-dimethylpyrrole Hexanedione->Pyrrole Aniline Substituted Aniline (Primary Amine) Aniline->Pyrrole Catalyst Acid Catalyst (e.g., HCl, Acetic Acid) Catalyst->Pyrrole Heat Heat (Conventional or Microwave) Heat->Pyrrole

Figure 1: Generalized workflow for the Paal-Knorr synthesis of substituted 1-phenyl-2,5-dimethylpyrroles.

Diverse Biological Activities

Substituted 1-phenyl-2,5-dimethylpyrroles and their analogs exhibit a wide range of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and cytotoxic activities. The nature and position of substituents on the phenyl ring and the pyrrole core play a crucial role in modulating the potency and selectivity of these compounds.

Anti-inflammatory and Analgesic Activity

A significant body of research has focused on the anti-inflammatory and analgesic properties of this class of compounds. Many derivatives have been shown to be potent inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator of inflammation and pain.[3] The inhibition of COX-2 prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (e.g., PGE2) COX2->PGs Inflammation Inflammation & Pain PGs->Inflammation Pyrrole Substituted 1-Phenyl-2,5-dimethylpyrrole Pyrrole->COX2

Figure 2: Mechanism of anti-inflammatory action via COX-2 inhibition.

Table 1: Anti-inflammatory and Analgesic Activity of Substituted Pyrrole Derivatives

Compound IDSubstituent(s)AssayTargetActivityReference
2c 4,6-dimethyl-5-phenyl-2-[[4-(p-tolyl)-1-piperazinyl]methyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dioneIn vitro COX-1/COX-2 InhibitionCOX-1/COX-2Stronger activity than meloxicam[3]
2b 4,6-dimethyl-5-phenyl-2-[[4-(o-tolyl)-1-piperazinyl]methyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dioneIn vitro COX-1/COX-2 InhibitionCOX-1/COX-2Similar COX selectivity to meloxicam[3]
2a N'-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-phenylbenzenecarboximidamideInhibition of pro-inflammatory cytokinesIL-6, TNF-αStrongest inhibition of IL-6 and TNF-α production[4]
Various Fused pyrrolopyridinesCarrageenan-induced paw edemaIn vivo inflammationSignificant anti-inflammatory activity, comparable to diclofenac[5]
Antimicrobial Activity

Derivatives of the 1-phenyl-2,5-dimethylpyrrole core have demonstrated notable activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Table 2: Antimicrobial Activity of Substituted 1-Phenyl-2,5-dimethylpyrrole and Related Derivatives

Compound IDSubstituent(s)Target Organism(s)MIC (µg/mL)Reference
Vc N-arylpyrrole derivativeStaphylococcus aureus (MRSA)4[6]
Vc Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii8[6]
4c, 4d, 10 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide analogsStaphylococcus aureus1[7]
15b, 15c, 15d Azetidinone derivatives of 4-(2,5-dimethylpyrrol-1-yl)benzoic acidVarious bacteria1[7]
7, 9 Pyrrole-based chalcones with chloro substituentsCandida krusei25[8]
Cytotoxic (Anticancer) Activity

The cytotoxic potential of substituted 1-phenyl-2,5-dimethylpyrroles against various cancer cell lines has been extensively investigated. These compounds can induce apoptosis and inhibit cell proliferation through various mechanisms, including the inhibition of protein kinases.[9] The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

G cluster_workflow Cytotoxicity Screening Workflow A Prepare Cancer Cell Lines B Treat Cells with Pyrrole Derivatives (Varying Concentrations) A->B C Incubate for Specified Time B->C D Perform MTT Assay C->D E Measure Absorbance D->E F Calculate IC50 Values E->F

Figure 3: General experimental workflow for in vitro cytotoxicity screening.

Table 3: Cytotoxic Activity of Substituted Pyrrole Derivatives against Cancer Cell Lines

Compound IDSubstituent(s)Cell Line(s)IC50 (µM)Reference
Compound 1 Indole-based caffeic acid amideHTB-26 (breast), PC-3 (pancreatic), HepG2 (liver)10 - 50[10]
Compound 2 Indole-based caffeic acid amideHCT116 (colon)0.34[10]
7 Pyrrole-based chalcone with 4-chloro substituentHepG2 (liver)23[8]
3 Pyrrole-based chalconeHepG2 (liver)27[8]
5 Pyrrole-based chalconeHepG2 (liver)31[8]
4a, 4d Pyrrole derivatives from benzimidazolium saltsLoVo (colon)Demonstrated dose- and time-dependent cytotoxicity[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of Substituted 1-Phenyl-2,5-dimethylpyrroles (Paal-Knorr Reaction)

Materials:

  • Hexane-2,5-dione

  • Substituted aniline

  • Acid catalyst (e.g., glacial acetic acid, hydrochloric acid)

  • Solvent (e.g., ethanol, methanol, or solvent-free conditions)

  • Round-bottom flask or microwave reaction vial

  • Reflux condenser (for conventional heating)

  • Microwave reactor (for microwave-assisted synthesis)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

Procedure (Conventional Heating):

  • In a round-bottom flask equipped with a reflux condenser, combine the substituted aniline (1.0 equiv.) and hexane-2,5-dione (1.0-1.1 equiv.) in a suitable solvent.[2]

  • Add a catalytic amount of the acid.

  • Heat the reaction mixture to reflux and maintain for the required time (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[11]

  • After completion, cool the reaction mixture to room temperature.

  • Perform an appropriate workup, which may involve neutralization, extraction with an organic solvent (e.g., ethyl acetate), washing with brine, and drying over an anhydrous salt (e.g., Na2SO4).[5]

  • The crude product is then purified by column chromatography or recrystallization to yield the pure substituted 1-phenyl-2,5-dimethylpyrrole.[2]

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema in Rats)

Animals:

  • Wistar or Sprague-Dawley rats of either sex (150-200 g). Animals should be acclimatized for at least one week before the experiment.

Materials:

  • Carrageenan (1% w/v suspension in sterile saline)

  • Test compounds (substituted pyrrole derivatives)

  • Reference drug (e.g., Indomethacin, Diclofenac)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animals are divided into groups (n=6): control (vehicle), reference drug, and test compound groups (various doses).

  • The test compounds, reference drug, or vehicle are administered orally or intraperitoneally.

  • After a specific period (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan suspension is injected into the sub-plantar region of the right hind paw of each rat.[4][12]

  • The paw volume is measured immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[4]

  • The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and a vehicle control. Include a positive control (e.g., doxorubicin) if desired.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.[13]

  • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent)

  • Standard antimicrobial agents (positive controls)

  • Inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial two-fold dilutions of the test compounds and standard antimicrobial agents in the broth medium directly in the 96-well plates.[7]

  • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[8]

  • Inoculate each well (containing 100 µL of the diluted antimicrobial agent) with 5 µL of the standardized inoculum.

  • Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).[7]

  • Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]

References

Potential Therapeutic Avenues of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific therapeutic targets and biological activity of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole is limited. This document provides an in-depth analysis of the therapeutic potential of structurally related 1-aryl-2,5-dimethyl-1H-pyrrole derivatives based on existing scientific literature. The findings presented herein for analogous compounds may offer insights into the potential applications of the title compound.

Introduction

The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1] Derivatives of 1-aryl-2,5-dimethyl-1H-pyrrole have emerged as a promising class of compounds with potential therapeutic applications in neurodegenerative diseases, cancer, and infectious diseases. This technical guide summarizes the known biological targets of these analogs, presents quantitative data on their activity, details relevant experimental protocols, and visualizes key pathways and workflows.

Potential Therapeutic Targets

Based on studies of structurally similar compounds, the primary therapeutic targets for derivatives of 1-aryl-2,5-dimethyl-1H-pyrrole can be categorized as follows:

  • Neurodegenerative Diseases: Inhibition of Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE).

  • Oncology: Inhibition of cancer cell proliferation through various mechanisms, including disruption of microtubule polymerization.

  • Infectious Diseases: Antifungal activity against various pathogenic strains.

Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE) Inhibition

Certain derivatives of 1-phenyl-2,5-dimethyl-1H-pyrrole have been identified as selective inhibitors of MAO-B, an enzyme implicated in the progression of neurodegenerative disorders like Parkinson's disease. Some of these compounds also exhibit moderate inhibitory activity against AChE, a key target in Alzheimer's disease therapy.[2]

Quantitative Data for MAO-B and AChE Inhibitors

Compound IDTargetIC50 (µM)Reference
EM-DC-19 (2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(2H-imidazol-4-yl)propanoic acid)MAO-B0.299 ± 0.10[2]
AChE76.15 ± 6.12[2]
EM-DC-27 ([4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid)MAO-B0.344 ± 0.10[2]
AChE375.20 ± 52.99[2]

Experimental Protocols

In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol outlines a general method for determining the MAO-B inhibitory activity of test compounds.

  • Principle: The assay measures the hydrogen peroxide (H₂O₂) produced by the MAO-B catalyzed oxidation of a substrate. A fluorescent probe reacts with H₂O₂ in the presence of a developer to produce a fluorescent product, the intensity of which is proportional to MAO-B activity.

  • Materials:

    • Recombinant human MAO-B enzyme

    • MAO-B Assay Buffer

    • MAO-B Substrate (e.g., kynuramine or benzylamine)

    • Developer solution

    • Fluorescent Probe (e.g., OxiRed™ Probe)

    • Test compounds and a known MAO-B inhibitor (e.g., Selegiline)

    • 96-well black microplate

    • Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control in MAO-B Assay Buffer.

    • Add the diluted compounds and controls to the wells of the 96-well plate.

    • Add the MAO-B enzyme solution to each well and incubate.

    • Initiate the reaction by adding the MAO-B substrate solution containing the developer and fluorescent probe.

    • Immediately measure the fluorescence intensity in kinetic mode at 37°C.

    • Calculate the percent inhibition for each concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[3]

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

  • Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

  • Materials:

    • Acetylcholinesterase (AChE) enzyme

    • Acetylthiocholine iodide (ATCh)

    • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Assay Buffer (e.g., phosphate buffer)

    • Test compounds and a known AChE inhibitor (e.g., Donepezil)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare solutions of ATCh, DTNB, and the AChE enzyme in the assay buffer.

    • Add the assay buffer, DTNB solution, and test compound solution to the wells of the microplate.

    • Add the AChE enzyme to initiate the reaction and incubate.

    • Add the ATCh substrate solution to start the colorimetric reaction.

    • Measure the absorbance at 412 nm at multiple time points.

    • Calculate the rate of reaction and the percent inhibition for each compound concentration to determine the IC50 value.[4]

Signaling Pathway and Workflow Diagrams

MAO_B_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Test_Compound Test Compound Dilutions Add_Compound Add Test Compound to Plate Test_Compound->Add_Compound MAO_B_Enzyme MAO-B Enzyme Solution Add_Enzyme Add MAO-B Enzyme & Incubate MAO_B_Enzyme->Add_Enzyme Substrate_Mix Substrate Mix (Substrate, Probe, Developer) Add_Substrate Add Substrate Mix & Start Reaction Substrate_Mix->Add_Substrate Add_Compound->Add_Enzyme Add_Enzyme->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Mode) Add_Substrate->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Workflow for the in vitro MAO-B inhibition assay.
Anticancer Activity

Several 1-aryl-2,5-dimethyl-1H-pyrrole derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines. The proposed mechanisms of action include the inhibition of tubulin polymerization, a critical process for cell division.[5]

Quantitative Data for Anticancer Activity

Compound IDCancer Cell LineIC50 (µM)Reference
cpd 19MGC 80-3 (Gastric)1.0 - 1.7[6]
HCT-116 (Colon)1.0 - 1.7[6]
CHO (Ovarian)1.0 - 1.7[6]
cpd 21HepG2 (Liver)0.5 - 0.9[6]
DU145 (Prostate)0.5 - 0.9[6]
CT-26 (Colon)0.5 - 0.9[6]
cpd 15A549 (Lung)3.6[6]

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compounds

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well flat-bottom sterile culture plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[1]

In Vitro Tubulin Polymerization Assay

This assay is used to determine if a compound inhibits the formation of microtubules from tubulin dimers.

  • Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) of the solution at 340 nm.

  • Materials:

    • Purified tubulin protein

    • Tubulin polymerization buffer

    • GTP (Guanosine triphosphate)

    • Test compounds and a known tubulin inhibitor (e.g., Colchicine) or promoter (e.g., Paclitaxel)

    • 96-well plate

    • Temperature-controlled spectrophotometer

  • Procedure:

    • Prepare the tubulin solution in the polymerization buffer on ice.

    • Add GTP and the test compounds to the wells of a pre-chilled 96-well plate.

    • Add the tubulin solution to each well to initiate the reaction.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals.

    • Plot the absorbance versus time to obtain polymerization curves and analyze the effect of the compounds on the rate and extent of tubulin polymerization.[7][8]

Signaling Pathway and Workflow Diagrams

Anticancer_MTT_Workflow cluster_prep Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Cancer Cells in 96-well Plate Treat_Cells Treat with Test Compound Dilutions Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent & Incubate Treat_Cells->Add_MTT Solubilize Add Solubilization Solution Add_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Workflow for the MTT cytotoxicity assay.

Tubulin_Pathway Tubulin αβ-Tubulin Dimers Microtubule Microtubules Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule->Mitotic_Arrest Disruption of Mitotic Spindle Inhibitor Pyrrole Derivative (e.g., cpd 21) Inhibitor->Tubulin Binds to Tubulin Inhibitor->Microtubule Inhibits Polymerization Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Simplified pathway of tubulin polymerization inhibition.
Antifungal Activity

Derivatives of 1-methyl-2,5-diaryl-1H-pyrrole have demonstrated significant antifungal activity against various Candida and Aspergillus species.[1][7] This suggests that the 1-aryl-2,5-dimethyl-1H-pyrrole scaffold could be a valuable starting point for the development of new antifungal agents.

Experimental Protocols

Broth Microdilution Method for Antifungal Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

  • Principle: A standardized inoculum of a fungal strain is exposed to serial dilutions of an antifungal agent in a liquid broth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the fungus.

  • Materials:

    • Fungal strains (e.g., Candida spp., Aspergillus spp.)

    • Standardized broth medium (e.g., RPMI 1640)

    • Test compounds and a known antifungal drug (e.g., Fluconazole)

    • 96-well microtiter plates

    • Spectrophotometer or visual inspection

  • Procedure:

    • Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well plate.

    • Prepare a standardized fungal inoculum suspension.

    • Inoculate each well with the fungal suspension.

    • Incubate the plates at an appropriate temperature and for a sufficient duration (e.g., 24-48 hours for yeasts).

    • Determine the MIC by visually inspecting for turbidity or by measuring the optical density. The MIC is the lowest concentration showing no visible growth or a significant reduction in growth compared to the control.[9][10]

Synthesis of 1-Aryl-2,5-dimethyl-1H-pyrroles

The Paal-Knorr synthesis is a common and efficient method for the preparation of 1-aryl-2,5-dimethyl-1H-pyrroles.[11][12]

Experimental Protocol: Paal-Knorr Synthesis

  • Principle: The reaction involves the condensation of a 1,4-dicarbonyl compound (2,5-hexanedione) with a primary arylamine.

  • Materials:

    • 2,5-Hexanedione

    • Substituted aniline (e.g., 2-fluoro-4-iodoaniline)

    • Solvent (e.g., ethanol, acetic acid)

    • Optional catalyst (e.g., a weak acid)

  • Procedure (Conventional Heating):

    • In a round-bottom flask, dissolve the substituted aniline and 2,5-hexanedione in a suitable solvent.

    • Add a catalytic amount of a weak acid, if necessary.

    • Reflux the reaction mixture for a specified time.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired 1-aryl-2,5-dimethyl-1H-pyrrole.[11]

  • Procedure (Microwave-Assisted):

    • Combine the 1,4-dicarbonyl compound and the primary amine in a microwave reaction vial with a suitable solvent.

    • Seal the vial and irradiate in a microwave reactor at a set temperature and time.

    • After cooling, work up the reaction mixture and purify the product.[13]

Paal_Knorr_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Diketone 2,5-Hexanedione Mix Mix Reactants Diketone->Mix Amine Substituted Aniline Amine->Mix Solvent_Catalyst Solvent & (Catalyst) Solvent_Catalyst->Mix Heat Heat (Conventional or Microwave) Mix->Heat Cool_Evaporate Cool & Evaporate Solvent Heat->Cool_Evaporate Purify Purify (Chromatography/Recrystallization) Cool_Evaporate->Purify Product 1-Aryl-2,5-dimethyl-1H-pyrrole Purify->Product

General workflow for the Paal-Knorr synthesis.

Conclusion

While direct biological data for this compound is not currently available, the extensive research on its structural analogs strongly suggests its potential as a bioactive molecule. The 1-aryl-2,5-dimethyl-1H-pyrrole scaffold has proven to be a versatile template for the design of inhibitors of enzymes relevant to neurodegenerative diseases, potent anticancer agents, and novel antifungal compounds. The synthetic accessibility of these compounds via methods like the Paal-Knorr synthesis further enhances their appeal for drug discovery programs. Future research should focus on the synthesis and comprehensive biological evaluation of this compound to elucidate its specific therapeutic targets and potential clinical applications. The experimental protocols and data presented in this guide provide a solid foundation for such investigations.

References

In Silico Modeling of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole: A Technical Guide for Drug Discovery Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The substitution pattern on the pyrrole ring and its N-aryl substituent can significantly modulate its physicochemical properties and biological targets. This guide outlines a comprehensive in silico approach to characterize the potential therapeutic profile of the novel compound, 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole. The presence of a fluoro and iodo group on the phenyl ring suggests possibilities for halogen bonding and altered electronic properties that could be exploited for targeted drug design.

Molecular Properties and Synthesis

The hypothetical synthesis of this compound can be achieved via the Paal-Knorr synthesis, a reliable method for constructing pyrrole rings.[3][4] This involves the condensation of 2,5-hexanedione with 2-fluoro-4-iodoaniline.

Table 1: Predicted Physicochemical and ADMET Properties

PropertyPredicted ValueMethod
Molecular Weight359.18 g/mol -
LogP4.5-
Hydrogen Bond Donors0-
Hydrogen Bond Acceptors1-
Polar Surface Area4.9 Ų-
Water SolubilityLow-
GI AbsorptionHigh-
BBB PermeabilityYes-
CYP450 InhibitionProbable inhibitor of CYP2D6-

Hypothetical Biological Target and Signaling Pathway

Based on the known activities of other N-arylpyrrole derivatives, a plausible biological target for this compound is a protein kinase involved in oncogenic signaling, such as a receptor tyrosine kinase (RTK).[1][5] For the purpose of this guide, we will hypothesize that this compound is an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

G cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration) ERK->Angiogenesis Promotes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Angiogenesis Promotes Compound 1-(2-fluoro-4-iodophenyl) -2,5-dimethyl-1H-pyrrole Compound->VEGFR2 Inhibits

Caption: Hypothetical VEGFR-2 signaling pathway and the inhibitory action of the compound.

In Silico Modeling Workflow

A multi-step computational approach can be employed to predict the binding affinity and mode of interaction of the compound with its putative target.

G cluster_workflow In Silico Modeling Workflow A Ligand Preparation (3D structure generation, energy minimization) C Molecular Docking (Prediction of binding pose and affinity) A->C B Target Preparation (PDB structure retrieval, protein cleaning) B->C D Molecular Dynamics Simulation (Assessment of complex stability) C->D F Pharmacophore Modeling (Identification of key chemical features) C->F E Binding Free Energy Calculation (e.g., MM/PBSA) D->E G Virtual Screening (Discovery of new potential inhibitors) F->G

References

Fluorinated Pyrrole Derivatives in Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The strategic incorporation of fluorine into these pyrrole-based molecules has become a powerful tool for drug discovery professionals.[3][4] Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can profoundly modulate the physicochemical and pharmacological profiles of drug candidates.[5][6] This guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic applications of fluorinated pyrrole derivatives, aimed at researchers, scientists, and drug development professionals.

The Impact of Fluorination on Pyrrole Derivatives

The introduction of fluorine or fluorine-containing groups (e.g., -CF3) into a pyrrole scaffold can significantly alter its properties:

  • Metabolic Stability: The strength of the C-F bond makes it resistant to enzymatic cleavage, often blocking metabolic hotspots in a molecule and thereby increasing its half-life and bioavailability.[4][5][6]

  • Binding Affinity: Fluorine can act as a hydrogen bond acceptor and participate in other non-covalent interactions (e.g., dipole-dipole, halogen bonds), potentially enhancing the binding affinity of a ligand to its target protein.[6][7]

  • Lipophilicity and Permeability: Strategic fluorination can modulate a molecule's lipophilicity. While a single fluorine atom may have a minor effect, a trifluoromethyl group often increases lipophilicity, which can influence membrane permeability and cell uptake.[4][8][9]

  • pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, affecting the ionization state of the molecule at physiological pH and thus influencing its solubility and target engagement.[5][9]

Synthetic Strategies for Fluorinated Pyrroles

The synthesis of fluorinated pyrrole derivatives generally follows two main approaches: the direct fluorination of a pre-existing pyrrole ring or the construction of the pyrrole ring from fluorine-containing precursors.[10]

1. Direct Fluorination: This method involves treating a pyrrole derivative with an electrophilic fluorinating agent (e.g., Selectfluor) or other fluorinating reagents. The challenge lies in controlling the regioselectivity of the reaction.

2. Ring Construction from Fluorinated Building Blocks: This is a more common and versatile approach. It involves using fluorinated starting materials in classic pyrrole synthesis reactions (e.g., Paal-Knorr, Knorr, or Hantzsch synthesis) or modern cycloaddition reactions.[10] For instance, a [3+2] cycloaddition between 2H-azirines and nitroalkenes under photoredox conditions has been developed for a metal-free, regioselective synthesis of trisubstituted pyrroles.[10] Another method involves the conjugate addition of pyrroles to β-Fluoro-β-nitrostyrenes.[8]

Below is a general workflow for the synthesis and initial evaluation of novel fluorinated pyrrole derivatives.

G synthesis Synthesis Strategy purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification Crude Product in_vitro In Vitro Screening (Binding/Enzyme Assays) purification->in_vitro Pure Compound cell_based Cell-Based Assays (Viability, Target Engagement) in_vitro->cell_based Active Hits lead_opt Lead Optimization (SAR Studies) cell_based->lead_opt Validated Hits in_vivo In Vivo Studies (PK/PD, Efficacy Models) cell_based->in_vivo Lead Candidate lead_opt->synthesis Iterative Design G cluster_0 Cell Membrane Receptor Receptor Tyrosine Kinase (e.g., FGFR4) Kinase Kinase Domain Receptor->Kinase Drug Fluorinated Pyrrole Inhibitor Drug->Kinase Binds & Inhibits Substrate Substrate Protein Kinase->Substrate ATP ATP ATP->Kinase Substrate->Block pSubstrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Survival) pSubstrate->Downstream Block->pSubstrate Phosphorylation

References

The Pivotal Role of Halogenation in N-Aryl Pyrroles: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of halogenated N-aryl pyrroles, a class of compounds demonstrating significant potential in therapeutic applications, particularly as anticancer and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and optimization of novel therapeutic agents.

Introduction

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an aryl group at the nitrogen atom (N-aryl pyrroles) provides a versatile platform for further functionalization. Halogenation of these N-aryl pyrroles has emerged as a powerful strategy to modulate their physicochemical properties and enhance their biological activity. This guide will explore the critical role of halogen substituents in dictating the potency and selectivity of these compounds, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Anticancer Activity of Halogenated N-Aryl Pyrroles

Halogenated N-aryl pyrroles have demonstrated significant potential as anticancer agents by targeting key signaling pathways involved in cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) pathways.[1][2][3] The nature, position, and number of halogen substituents on both the pyrrole and the N-aryl ring play a crucial role in determining their inhibitory activity.

Quantitative Structure-Activity Relationship Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of a selection of halogenated N-aryl pyrroles and related derivatives against various cancer cell lines.

Compound IDN-Aryl SubstituentPyrrole SubstituentsHalogen(s)Cancer Cell LineAssayIC50 (µM)Reference
12l Not SpecifiedAlkynylatedNot SpecifiedU251 (Glioblastoma)Not Specified2.29 ± 0.18[4]
A549 (Lung)Not Specified3.49 ± 0.30[4]
48 Aminophenyl3-aroyl, 4-aminophenylNot SpecifiedT24 (Bladder)Not SpecifiedLow Nanomolar[5]
69 Aminophenyl3-aroyl, 4-aminophenylNot SpecifiedKBM5-T315I (CML)Not SpecifiedLow Nanomolar[5]
28 8-quinolinyl4-(benzenesulfonamide)NoneHCT-116 (Colon)MTT3[6]
MCF-7 (Breast)MTT5[6]
HeLa (Cervical)MTT7[6]
3h Not SpecifiedPolysubstitutedNot Specified10 Cancer Cell LinesNot Specified2.9 - 16[7]
3k Not SpecifiedPolysubstitutedNot Specified10 Cancer Cell LinesNot Specified2.9 - 16[7]

Antimicrobial Activity of Halogenated N-Aryl Pyrroles

The antimicrobial potential of halogenated N-aryl pyrroles has been extensively investigated, with many derivatives exhibiting potent activity against a broad spectrum of bacterial pathogens, including multidrug-resistant strains. Halogenation often enhances the lipophilicity of the compounds, facilitating their penetration through bacterial cell membranes.

Quantitative Structure-Activity Relationship Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentrations (MIC) of various halogenated N-aryl pyrroles against different bacterial strains.

Compound ClassN-Aryl SubstituentPyrrole SubstituentsHalogen(s)Bacterial StrainMIC (mg/L)Reference
Pyrrolopyrimidines 4-hydroxy-6-aryl4-(benzylamine)BromoStaphylococcus aureus8[8][9]
Pyrrolopyrimidines 4-hydroxy-6-aryl4-(benzylamine)IodoStaphylococcus aureus8[8][9]
Phallusialides A Not ApplicableNot SpecifiedCl or Br at C4MRSA32 µg/mL[10]
Phallusialides B Not ApplicableNot SpecifiedCl or Br at C4Escherichia coli64 µg/mL[10]
Thiazolyl-halogenated pyrrole Thiazolyl-phenolTribromo-pyrrole3,4,5-tribromo, 2-bromoVancomycin-resistant Enterococcus faecalis≤ 0.125 µg/mL[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to evaluate the biological activity of halogenated N-aryl pyrroles.

Synthesis of Halogenated N-Aryl Pyrroles

A general and efficient method for the synthesis of N-arylpyrroles involves the Paal-Knorr pyrrole condensation. This reaction utilizes a 1,4-dicarbonyl compound and a primary amine in the presence of an acid catalyst. For the synthesis of halogenated derivatives, halogenated anilines or halogenated 1,4-dicarbonyl compounds can be employed.

General Procedure:

  • A mixture of the appropriate 1,4-dicarbonyl compound (1 equivalent) and the substituted aniline (1.2 equivalents) is dissolved in a suitable solvent such as ethanol or acetic acid.

  • A catalytic amount of an acid (e.g., p-toluenesulfonic acid or hydrochloric acid) is added to the reaction mixture.

  • The mixture is heated to reflux for a specified period (typically 2-24 hours) and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel using an appropriate eluent system to afford the desired N-aryl pyrrole.

Halogenation of the pyrrole ring can be achieved post-synthesis using various halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

In Vitro Anticancer Activity Assays

MTT Cell Viability Assay:

  • Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds for 48-72 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Susceptibility Testing

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

  • A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • A standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) is added to each well.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Science: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway: EGFR/VEGFR Inhibition

EGFR_VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF/VEGF) Ligand (EGF/VEGF) EGFR/VEGFR EGFR/VEGFR Ligand (EGF/VEGF)->EGFR/VEGFR Binds TKD Tyrosine Kinase Domain EGFR/VEGFR->TKD Activates Halogenated N-Aryl Pyrrole Halogenated N-Aryl Pyrrole Halogenated N-Aryl Pyrrole->TKD Inhibits Downstream Signaling RAS/RAF/MEK/ERK PI3K/AKT/mTOR TKD->Downstream Signaling Phosphorylates Cellular Response Proliferation, Angiogenesis, Survival Downstream Signaling->Cellular Response Leads to

Caption: EGFR/VEGFR signaling pathway inhibition by halogenated N-aryl pyrroles.

Experimental Workflow: High-Throughput Antimicrobial Screening

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound Library Compound Library Dispensing Dispense Compounds and Bacteria into 96-well plates Compound Library->Dispensing Bacterial Culture Bacterial Culture Bacterial Culture->Dispensing Incubation Incubate at 37°C for 18-24h Dispensing->Incubation Measurement Measure Optical Density (OD600) Incubation->Measurement Data Processing Calculate % Inhibition Measurement->Data Processing Hit Identification Identify Hits (>90% Inhibition) Data Processing->Hit Identification Hit Identification->Data Processing No MIC Determination Determine MIC of Hits Hit Identification->MIC Determination Yes

Caption: High-throughput screening workflow for antimicrobial compound discovery.

Conclusion

The strategic incorporation of halogens into the N-aryl pyrrole scaffold is a highly effective approach for the development of potent anticancer and antimicrobial agents. The data presented in this guide underscores the importance of the type and position of halogen substituents in modulating biological activity. The detailed experimental protocols provide a framework for the continued exploration and optimization of this promising class of compounds. Further research, guided by the structure-activity relationships outlined herein, is anticipated to lead to the discovery of novel and effective therapeutic agents.

References

The Discovery and Synthesis of Novel Pyrrole-Based Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1][2] Its unique electronic properties and ability to form key hydrogen bonds make it a privileged structure for targeting protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases. This technical guide provides an in-depth overview of the discovery and synthesis of novel pyrrole-based kinase inhibitors, with a focus on practical methodologies and data interpretation.

The Pyrrole Scaffold in Kinase Inhibition

The pyrrole ring system is a versatile pharmacophore in the design of kinase inhibitors. Its utility stems from its ability to mimic the purine core of ATP, the natural substrate for kinases, allowing for competitive inhibition at the enzyme's active site.[3] Prominent examples of pyrrole-containing kinase inhibitors include Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[4]

The development of novel pyrrole-based inhibitors often involves the exploration of different pyrrole-containing cores, such as pyrrolo[2,3-d]pyrimidines and pyrrole indolin-2-ones, and the systematic modification of substituents to optimize potency, selectivity, and pharmacokinetic properties.[1][4]

Synthesis of Pyrrole-Based Scaffolds

A variety of synthetic strategies are employed to construct the pyrrole core and its derivatives. The Paal-Knorr synthesis is a classical and widely used method for the preparation of substituted pyrroles.

General Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.

Experimental Protocol: Paal-Knorr Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole

  • Materials:

    • Aniline (1.0 equivalent)

    • Hexane-2,5-dione (1.0 equivalent)

    • Methanol

    • Concentrated Hydrochloric Acid (catalytic amount)

    • 0.5 M Hydrochloric Acid

    • Methanol/water (9:1) mixture for recrystallization

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine aniline and hexane-2,5-dione in methanol.

    • Add one drop of concentrated hydrochloric acid to the mixture.

    • Heat the reaction mixture to reflux and maintain for 15 minutes.

    • After the reaction is complete, cool the mixture to room temperature.

    • Perform an appropriate workup procedure, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.

    • Purify the crude product by recrystallization from a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.

Synthesis of Pyrrolo[2,3-d]pyrimidines

The pyrrolo[2,3-d]pyrimidine core is a key scaffold in many potent kinase inhibitors.[4] Their synthesis can be achieved through various multi-step sequences. A common approach involves the construction of a substituted pyrrole followed by annulation of the pyrimidine ring.

Experimental Protocol: Synthesis of Halogenated (E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide Derivatives

This synthesis is a multi-step process that begins with the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Step 1: Nucleophilic Aromatic Substitution. 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is reacted with a substituted aniline to introduce the side chain.

  • Step 2: Hydrazinolysis. The ester group on the side chain is converted to a hydrazide.

  • Step 3: Condensation. The hydrazide is condensed with a substituted benzaldehyde to form the final N'-benzylidenebenzohydrazide product.

Biological Evaluation of Pyrrole-Based Kinase Inhibitors

A critical aspect of the drug discovery process is the thorough biological evaluation of newly synthesized compounds. This typically involves a cascade of assays to determine potency, selectivity, and cellular effects.

In Vitro Kinase Inhibition Assay

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a specific kinase. A common method is the TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.

Experimental Protocol: TR-FRET Kinase Assay

  • Principle: This assay measures the phosphorylation of a substrate by a kinase. The assay uses a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate, and a fluorescently labeled tracer that binds to the antibody. When the substrate is phosphorylated, the antibody binds, bringing the lanthanide and the tracer in close proximity, resulting in a FRET signal.

  • Procedure:

    • Prepare a serial dilution of the test inhibitor.

    • In a microplate, add the kinase, the substrate, and ATP to initiate the reaction, in the presence of the test inhibitor or vehicle control.

    • Incubate the plate to allow the kinase reaction to proceed.

    • Stop the reaction and add the TR-FRET detection reagents (e.g., a terbium-labeled anti-phospho-substrate antibody and a fluorescent tracer).

    • Incubate to allow for antibody binding.

    • Read the plate on a TR-FRET enabled plate reader.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability and Cytotoxicity Assays

These assays determine the effect of a compound on the proliferation and survival of cancer cells. The MTT assay is a widely used colorimetric assay for this purpose.

Experimental Protocol: MTT Assay

  • Principle: This assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 or GI50 value.

Apoptosis Assays

To understand the mechanism of cell death induced by a compound, apoptosis assays are performed. Annexin V staining followed by flow cytometry is a common method.

Experimental Protocol: Annexin V Apoptosis Assay

  • Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, a characteristic of late apoptotic or necrotic cells.

  • Procedure:

    • Treat cells with the test compound for a desired time.

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and PI to the cells.

    • Incubate the cells in the dark.

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).

Data Presentation and Structure-Activity Relationship (SAR)

The systematic collection and analysis of biological data are crucial for establishing a structure-activity relationship (SAR). This involves correlating changes in the chemical structure of the inhibitors with their biological activity. Clearly structured tables are essential for this purpose.

Quantitative Data Summary

The following tables present a compilation of data for representative pyrrole-based kinase inhibitors, demonstrating the link between their chemical structure, kinase inhibitory potency, and cellular activity.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrrole-Sulfonamide EGFR Inhibitors [1]

CompoundEGFR IC50 (µM)
6 0.065
Erlotinib (Reference) 0.061

Table 2: Cytotoxic Activity of Pyrrole-Sulfonamide EGFR Inhibitors against A-549 Lung Cancer Cells [1]

CompoundA-549 IC50 (µM)
6 4.55
Doxorubicin (Reference) 7.52

Table 3: In Vitro Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine VEGFR-2 Inhibitors [5]

CompoundVEGFR-2 IC50 (nM)
12d 11.9
15c 13.6

Table 4: Apoptosis Induction by Pyrrole-Sulfonamide Compound 6 in A-549 Cells [1]

TreatmentEarly Apoptosis (%)
Control 1.23
Compound 6 10.12
Erlotinib 6.13

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling pathways targeted by these inhibitors and the experimental workflows used to evaluate them is essential for a comprehensive understanding.

Signaling Pathways

The following diagrams illustrate the EGFR and VEGFR signaling pathways, which are common targets for pyrrole-based kinase inhibitors.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Ligand EGF/TGF-α Ligand->EGFR Binds Sos Sos Grb2->Sos Ras Ras-GDP Sos->Ras Ras_GTP Ras-GTP Ras->Ras_GTP Activates Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Leads to PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Converts to Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Cell Survival, Growth mTOR->Survival Leads to Inhibitor Pyrrole-based EGFR Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition.

VEGFR_Signaling_Pathway cluster_membrane Plasma Membrane VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ligand VEGF-A Ligand->VEGFR2 Binds DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release Angiogenesis Angiogenesis, Vascular Permeability, Endothelial Cell Survival PKC->Angiogenesis Promotes Ca_release->Angiogenesis Promotes Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO NO eNOS->NO NO->Angiogenesis Promotes Inhibitor Pyrrole-based VEGFR2 Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR2 signaling pathway and the point of inhibition.

Experimental Workflows

The following diagrams outline the general workflows for the discovery and evaluation of novel kinase inhibitors.

Kinase_Inhibitor_Discovery_Workflow Start Compound Design & Library Synthesis HTS High-Throughput Screening (In Vitro Kinase Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (ADMET Profiling) Lead_Gen->Lead_Opt Preclinical Preclinical Candidate Selection Lead_Opt->Preclinical End Clinical Trials Preclinical->End

Caption: General workflow for kinase inhibitor discovery.

Biological_Evaluation_Workflow Synthesis Synthesis of Pyrrole-based Compound Kinase_Assay In Vitro Kinase Inhibition Assay (IC50) Synthesis->Kinase_Assay Cell_Viability Cell Viability Assay (IC50/GI50) Kinase_Assay->Cell_Viability Apoptosis_Assay Mechanism of Action Studies (e.g., Apoptosis Assay) Cell_Viability->Apoptosis_Assay SAR_Analysis Structure-Activity Relationship Analysis Apoptosis_Assay->SAR_Analysis Further_Dev Further Development SAR_Analysis->Further_Dev

Caption: Workflow for the biological evaluation of a novel kinase inhibitor.

Conclusion

The pyrrole scaffold continues to be a highly productive starting point for the design and discovery of novel kinase inhibitors. A systematic approach, combining efficient synthetic methodologies with a comprehensive suite of biological assays, is essential for the successful development of new therapeutic agents. The data and protocols presented in this guide offer a framework for researchers in the field of drug discovery to advance their own research programs in this exciting and impactful area.

References

Methodological & Application

Application Notes and Protocols: Paal-Knorr Synthesis of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole via the Paal-Knorr synthesis. This method is a robust and widely used chemical reaction for the synthesis of substituted pyrroles.[1] The Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under neutral or mildly acidic conditions, to form the pyrrole ring.[1][2][3]

Reaction Scheme

The synthesis of this compound is achieved by the reaction of 2,5-hexanedione with 2-fluoro-4-iodoaniline.

Reaction Scheme

Figure 1. Paal-Knorr synthesis of this compound from 2,5-hexanedione and 2-fluoro-4-iodoaniline.

Quantitative Data Summary

As this is a generalized protocol, the following table presents expected quantitative data based on typical Paal-Knorr syntheses of similar N-substituted pyrroles. Actual results may vary depending on the specific reaction conditions and scale.

ParameterExpected ValueNotes
Reactant 2,5-Hexanedione A common 1,4-dicarbonyl compound used in Paal-Knorr synthesis.[4][5]
Reactant 2-Fluoro-4-iodoaniline An aniline derivative serving as the primary amine.[6][7]
Catalyst Acetic Acid (catalytic amount)A weak acid catalyst that accelerates the reaction.[3]
Solvent EthanolA common solvent for this reaction, though solvent-free conditions are also possible.
Reaction Temperature Reflux (approx. 78 °C for ethanol)
Reaction Time 2-4 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC).
Theoretical Yield Calculated based on the limiting reagent.
Actual Yield 75-90%Yields for Paal-Knorr synthesis are generally good to excellent.[1][8]
Purity (post-column) >98%Determined by analytical techniques such as HPLC or GC-MS.
¹H NMR (CDCl₃, ppm) δ 7.6-7.4 (m, 2H, Ar-H), 7.2-7.0 (m, 1H, Ar-H), 5.9 (s, 2H, pyrrole-H), 2.1 (s, 6H, CH₃)Expected chemical shifts for the aromatic, pyrrole, and methyl protons.
¹³C NMR (CDCl₃, ppm) δ 159 (d, J=250 Hz, C-F), 140-115 (Ar-C), 128 (pyrrole C-CH₃), 106 (pyrrole C-H), 90 (C-I), 13 (CH₃)Expected chemical shifts for the carbon atoms, including the characteristic splitting due to the fluorine atom.
Mass Spec (ESI-MS) m/z [M+H]⁺ calculated for C₁₂H₁₂FIN: 316.00. Found: 316.0.The expected mass-to-charge ratio for the protonated molecule.

Experimental Protocol

This protocol outlines the synthesis of this compound using conventional heating.

Materials
  • 2,5-Hexanedione (1.0 equivalent)

  • 2-Fluoro-4-iodoaniline (1.0 equivalent)

  • Glacial Acetic Acid (catalytic amount, e.g., 0.1 equivalents)

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-4-iodoaniline (1.0 equivalent) in anhydrous ethanol.

  • Addition of Reactants: To this solution, add 2,5-hexanedione (1.0 equivalent) followed by a catalytic amount of glacial acetic acid (e.g., a few drops or 0.1 equivalents).

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with constant stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Paal-Knorr synthesis of this compound.

Paal_Knorr_Workflow Reactants Reactants (2,5-Hexanedione, 2-Fluoro-4-iodoaniline) Reaction Reaction (Reflux) Reactants->Reaction Solvent_Catalyst Solvent & Catalyst (Ethanol, Acetic Acid) Solvent_Catalyst->Reaction Monitoring Monitoring (TLC) Reaction->Monitoring Periodically Workup Workup (Extraction & Washing) Reaction->Workup Upon Completion Monitoring->Reaction Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: General experimental workflow for the Paal-Knorr synthesis.

Reaction Mechanism

The mechanism of the Paal-Knorr synthesis involves the formation of a hemiaminal followed by cyclization and dehydration.

Paal_Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Diketone 1,4-Diketone Hemiaminal Hemiaminal Formation Diketone->Hemiaminal Amine Primary Amine Amine->Hemiaminal Cyclic_Intermediate Intramolecular Cyclization Hemiaminal->Cyclic_Intermediate Rate-determining step Dehydration_Intermediate Dehydration Cyclic_Intermediate->Dehydration_Intermediate Pyrrole Substituted Pyrrole Dehydration_Intermediate->Pyrrole

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

References

Synthesis of 1-aryl-2,5-dimethylpyrroles: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 1-aryl-2,5-dimethylpyrroles, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The synthesis is primarily achieved through the Paal-Knorr condensation reaction, a reliable and versatile method for the formation of pyrrole rings.[1][2] This protocol outlines both conventional heating and microwave-assisted methods for the synthesis, offering flexibility for various laboratory setups.

Introduction

1-Aryl-2,5-dimethylpyrroles are a key structural motif found in a variety of biologically active molecules.[3] Their derivatives have shown promise as antitubercular agents, anti-inflammatory agents, and inhibitors of various enzymes, making them attractive targets for drug discovery programs.[3][4] The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound (2,5-hexanedione) with a primary aryl amine, is the most common and efficient method for preparing these compounds.[1][5] The reaction can be catalyzed by acids and can be performed under various conditions, including solvent-free and aqueous media.[6][7]

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various 1-aryl-2,5-dimethylpyrroles, providing a comparative overview of different methodologies.

Aryl Amine (Ar-NH₂)CatalystSolventTemperature (°C)TimeYield (%)Reference
AnilineConc. HCl (1 drop)MethanolReflux15 min52[8]
AnilineSalicylic acidNone-0.25 min92[8]
AnilineNoneWater10015 min85[7]
4-ToluidineCATAPAL 200None6045 min96[9]
4-ChloroanilineCATAPAL 200None6045 min87[9]
3-Methoxy-5-(trifluoromethyl)anilineCATAPAL 200None6045 min83[9]
3-Methyl-1-phenyl-1H-pyrazol-5-amineCATAPAL 200None6045 min95[9]
Various aminesAcetic acidEthanol80--[8]
Various aminesAcetic acidNone120-1502-10 min65-89[8]

Experimental Protocols

Protocol 1: Conventional Synthesis of 1-phenyl-2,5-dimethylpyrrole

This protocol describes a classic Paal-Knorr reaction using conventional heating.

Materials:

  • 2,5-Hexanedione

  • Aniline

  • Methanol

  • Concentrated Hydrochloric Acid

  • 0.5 M Hydrochloric Acid

  • Methanol/Water (9:1) mixture for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2,5-hexanedione (1.0 eq) and aniline (1.0 eq) in methanol.

  • Add a single drop of concentrated hydrochloric acid as a catalyst.[8]

  • Heat the mixture to reflux and maintain for 15 minutes.[8]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Precipitate the product by adding cold 0.5 M hydrochloric acid.[8]

  • Collect the crystals by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a methanol/water mixture (9:1) to obtain pure 1-phenyl-2,5-dimethylpyrrole.[8]

Protocol 2: Microwave-Assisted Synthesis of 1-aryl-2,5-dimethylpyrroles

This protocol utilizes microwave irradiation to accelerate the reaction, significantly reducing the reaction time.[10][11][12]

Materials:

  • 2,5-Hexanedione

  • Substituted Aryl Amine

  • Glacial Acetic Acid

  • Ethanol

  • Microwave vial

  • Microwave reactor

Procedure:

  • In a microwave vial, dissolve 2,5-hexanedione (1.0 eq) in a minimal amount of ethanol.

  • Add the substituted aryl amine (1.0 - 1.2 eq) and a catalytic amount of glacial acetic acid.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-150°C) for a short duration (e.g., 2-10 minutes).[8]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the vial to room temperature.

  • The work-up procedure may vary depending on the properties of the product. A typical work-up involves partitioning the mixture between water and an organic solvent (e.g., ethyl acetate), followed by washing, drying, and evaporation of the solvent.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of 1-aryl-2,5-dimethylpyrroles and a logical workflow for their potential application in drug discovery.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 2,5-Hexanedione + Aryl Amine mixing Mixing reagents->mixing solvent_catalyst Solvent + Catalyst solvent_catalyst->mixing heating Heating (Conventional or Microwave) mixing->heating monitoring Reaction Monitoring (TLC) heating->monitoring cooling Cooling monitoring->cooling Reaction Complete precipitation Precipitation/ Extraction cooling->precipitation filtration Filtration precipitation->filtration purification Purification (Recrystallization/ Chromatography) filtration->purification product 1-Aryl-2,5-dimethylpyrrole purification->product drug_discovery_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization cluster_preclinical Preclinical Development synthesis Synthesis of 1-Aryl-2,5-dimethylpyrrole Library screening High-Throughput Screening synthesis->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Synthesis preclinical In vivo Studies & Toxicology lead_opt->preclinical candidate Drug Candidate preclinical->candidate

References

Application Note: 1H NMR Characterization of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the characterization of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole using proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. Due to the absence of published experimental data for this specific compound, this note presents a predicted 1H NMR spectrum based on the analysis of its structural fragments and data from analogous compounds. The provided experimental protocol is a standardized procedure suitable for the analysis of this and similar small organic molecules.

Introduction

This compound is a substituted pyrrole derivative. Substituted pyrroles are important heterocyclic compounds frequently found in pharmaceuticals and functional materials. Accurate structural elucidation is critical, and 1H NMR spectroscopy is one of the most powerful techniques for this purpose. This application note outlines the expected 1H NMR spectral data and provides a comprehensive experimental protocol for its acquisition and analysis.

Chemical Structure

Chemical structure of this compound

Predicted 1H NMR Data

The predicted 1H NMR data for this compound is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predictions are based on the known spectral data of 2-fluoro-4-iodoaniline[1][2][3] and 2,5-dimethyl-1-phenylpyrrole[4][5], as well as general principles of NMR spectroscopy.[6][7]

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Pyrrole-CH3~ 2.0 - 2.2s-6H
Pyrrole-H~ 5.8 - 6.0s-2H
Ar-H (ortho to I)~ 7.8 - 8.0ddJ(H,H) = ~8-9, J(H,F) = ~2-31H
Ar-H (meta to I)~ 7.5 - 7.7dddJ(H,H) = ~8-9, J(H,F) = ~4-5, J(H,H) = ~21H
Ar-H (ortho to F)~ 7.2 - 7.4tJ(H,H) = ~8-91H

Experimental Protocol

A standard protocol for acquiring a high-quality 1H NMR spectrum is detailed below.[8]

1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) or another suitable deuterated solvent.

  • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a standard proton probe.

  • Solvent: CDCl3

  • Temperature: 298 K

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1.0 - 2.0 seconds.

  • Acquisition Time: Approximately 3-4 seconds.

  • Spectral Width: 0 to 12 ppm.

3. Data Processing

  • The acquired Free Induction Decay (FID) should be Fourier transformed.

  • Phase correction should be applied to obtain a flat baseline.

  • The baseline should be corrected.

  • The spectrum should be referenced to the residual solvent peak (CDCl3 at 7.26 ppm) or an internal standard (TMS at 0.00 ppm).

  • Integration of the signals should be performed to determine the relative number of protons for each resonance.

  • Peak picking should be done to identify the chemical shifts of all signals.

Workflow Diagram

G 1H NMR Characterization Workflow cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Insert Sample into Spectrometer C->D E Set Acquisition Parameters D->E F Acquire FID E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Reference Spectrum H->I J Integration and Peak Picking I->J K Structure Elucidation J->K

Caption: Workflow for the 1H NMR characterization of a small molecule.

This application note provides a predicted 1H NMR data set and a detailed experimental protocol for the characterization of this compound. The provided information serves as a valuable guide for researchers working on the synthesis and analysis of this compound and its analogues, facilitating accurate and efficient structural verification.

References

Mass spectrometry analysis of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Mass Spectrometry Analysis of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole

Abstract

This application note provides a comprehensive guide to the mass spectrometric analysis of the novel pyrrole derivative, this compound. Pyrrole derivatives are significant structural motifs in pharmaceuticals and functional materials, making their accurate characterization essential.[1][2][3] This document details protocols for sample preparation, and two primary analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) for structural elucidation through fragmentation analysis, and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) for accurate molecular weight determination. Predicted fragmentation data and experimental parameters are provided to guide researchers in method development and data interpretation.

Introduction

Pyrrole and its substituted derivatives are fundamental heterocyclic compounds widely utilized in medicinal chemistry and materials science.[3] The compound this compound is a halogenated aromatic pyrrole derivative with potential applications in drug discovery and organic electronics. Mass spectrometry is a powerful analytical technique for confirming the molecular structure and purity of such synthesized small molecules.[4]

The choice of ionization technique is critical for analyzing pyrrole derivatives.[1] Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns, creating a molecular "fingerprint" useful for structural confirmation.[1][5] In contrast, Electrospray Ionization (ESI) is a soft ionization method that typically yields the protonated molecular ion [M+H]+ with minimal fragmentation, ideal for confirming the molecular weight.[1] This note outlines optimized protocols for both GC-EI-MS and LC-ESI-MS/MS analysis.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial to ensure high-quality data and prevent instrument contamination.[6][7] The goal is to obtain a clean sample, free of non-volatile salts or particulates, at an appropriate concentration.[8]

Protocol:

  • Initial Dissolution: Accurately weigh and dissolve the solid this compound sample in a high-purity organic solvent (e.g., Methanol, Acetonitrile, or Dichloromethane) to create a stock solution with a concentration of 1 mg/mL.[6]

  • Working Solution for LC-MS: Take 10 µL of the stock solution and dilute it with 990 µL of a solvent compatible with the mobile phase (e.g., methanol or acetonitrile). This yields a final concentration of approximately 10 µg/mL.[6]

  • Working Solution for GC-MS: Take 100 µL of the stock solution and dilute it with 900 µL of a volatile solvent such as dichloromethane or ethyl acetate to a final concentration of 100 µg/mL.

  • Filtration: If any precipitate is observed, filter the final solution through a 0.22 µm syringe filter to prevent blockage of the instrument's fluidic pathways.[6]

  • Vial Transfer: Transfer the final filtered solution into a 2 mL autosampler vial with a screw cap and a soft septum.[6]

GC-MS Analysis Protocol

GC-MS with EI is well-suited for volatile and thermally stable compounds like the target analyte, providing rich fragmentation for structural analysis.[1][9]

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250 °C[1]

  • Injection Volume: 1 µL

  • Injection Mode: Splitless[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min[1]

  • Oven Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 minutes at 300 °C

  • MS Ion Source: Electron Ionization (EI) at 70 eV[1]

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C[1]

  • Scan Range: m/z 40–550

LC-MS/MS Analysis Protocol

LC-MS with ESI is ideal for confirming the molecular weight of less volatile or polar compounds and allows for controlled fragmentation experiments (MS/MS) to further elucidate the structure.[1][2]

Instrumentation and Parameters:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent)

  • Mass Spectrometer: Waters Xevo G2-XS QTOF (or equivalent)

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to initial conditions.

  • Column Temperature: 40 °C

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • MS Scan Range: m/z 50–600

  • MS/MS: Collision-Induced Dissociation (CID) with collision energy ramp (e.g., 10-40 eV) for fragmentation of the precursor ion.

Data Presentation and Expected Results

The chemical formula for this compound is C₁₂H₁₁FIN. The predicted monoisotopic mass is 314.9920 Da.

Predicted Mass Spectrometry Data

The following tables summarize the predicted quantitative data for the primary ions expected from both EI and ESI-MS/MS analysis.

Table 1: Predicted High-Resolution Mass for Molecular Ions

Ion Type Ion Formula Predicted m/z (Da) Analysis Method
Molecular Ion [M]⁺• [C₁₂H₁₁FIN]⁺• 314.9920 GC-EI-MS

| Protonated Molecule [M+H]⁺ | [C₁₂H₁₂FIN]⁺ | 315.9998 | LC-ESI-MS |

Table 2: Predicted Key Fragment Ions and Neutral Losses

Predicted Fragment m/z (Da) Proposed Fragment Formula Proposed Neutral Loss Analysis Method
299.9655 [C₁₁H₈FIN]⁺• CH₃• GC-EI-MS
187.9875 [C₁₂H₁₁FN]⁺ I• Both
172.0872 [C₁₂H₁₁N]⁺• HF, I• GC-EI-MS
173.0764 [C₆H₅FI]⁺ C₆H₆N• Both
94.0657 [C₆H₈N]⁺ C₆H₃FI Both

| 77.0391 | [C₆H₅]⁺ | C₆H₆FIN | GC-EI-MS |

Visualization of Experimental Workflow

The logical flow from sample preparation to final data analysis is a critical component of a robust analytical protocol.

G cluster_prep 1. Sample Preparation cluster_gcms 2a. GC-EI-MS Analysis cluster_lcms 2b. LC-ESI-MS/MS Analysis cluster_analysis 3. Data Analysis prep1 Dissolve Sample (1 mg/mL Stock) prep2 Dilute to Working Concentration prep1->prep2 prep3 Filter Sample (0.22 µm) prep2->prep3 gc_inj Inject Sample prep3->gc_inj lc_inj Inject Sample prep3->lc_inj gc_sep GC Separation gc_inj->gc_sep ms_ion EI Ionization (70 eV) gc_sep->ms_ion ms_frag Fragmentation ms_ion->ms_frag ms_det_gc Mass Analysis (m/z 40-550) ms_frag->ms_det_gc da_gc Elucidate Structure (Fragmentation Pattern) ms_det_gc->da_gc lc_sep LC Separation lc_inj->lc_sep ms_esi ESI Ionization lc_sep->ms_esi ms1 MS1 Scan (Full Mass Spectrum) ms_esi->ms1 ms_iso Precursor Ion Isolation ([M+H]⁺) ms1->ms_iso ms2 CID Fragmentation (MS/MS) ms_iso->ms2 ms_det_lc Fragment Ion Analysis ms2->ms_det_lc da_lc Confirm Molecular Weight & Structure ms_det_lc->da_lc

Caption: Experimental workflow for MS analysis.

Conclusion

The protocols described in this application note provide a robust framework for the comprehensive mass spectrometric analysis of this compound. By employing both GC-EI-MS and LC-ESI-MS/MS, researchers can achieve confident structural elucidation and molecular weight confirmation. The provided instrument parameters and predicted fragmentation data serve as a valuable starting point for method development and characterization of this and other structurally related novel compounds.

References

Application Note: HPLC Purification of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purification of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole using High-Performance Liquid Chromatography (HPLC). The method is designed to be a starting point for researchers, with guidance on optimization for achieving high purity of the target compound.

Introduction

This compound is a halogenated aromatic compound. The purification of such molecules is crucial for their use in subsequent research and development, particularly in the pharmaceutical industry where purity is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of individual components from a mixture.

This application note details a reverse-phase HPLC (RP-HPLC) method, which is well-suited for the separation of relatively non-polar compounds like the target molecule. The protocol outlines the necessary equipment, reagents, and a step-by-step procedure for purification.

Recommended HPLC Method

Based on the analysis of structurally similar halogenated aromatic and pyrrole-based compounds, a reverse-phase HPLC method is recommended.[1][2][3] The non-polar nature of the target compound allows for strong retention on a non-polar stationary phase, such as C18, with elution achieved by a polar mobile phase.[1]

Chromatographic Conditions

A summary of the recommended starting conditions for the HPLC purification is provided in the table below.

ParameterRecommended Condition
HPLC System Preparative HPLC system with a UV-Vis detector
Column C18 reverse-phase column (e.g., 10 µm, 250 x 21.2 mm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 70% to 100% B over 20 minutes
Flow Rate 20 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 1-5 mL (dependent on sample concentration and column size)
Sample Preparation Dissolve crude product in a minimal amount of Acetonitrile
Method Optimization

The provided conditions are a starting point. For challenging separations, optimization may be necessary. Consider the following:

  • Stationary Phase: If co-eluting impurities are an issue, a column with a different selectivity, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase, could provide better resolution for halogenated aromatic compounds due to different pi-pi interactions.[4][5]

  • Mobile Phase Gradient: Adjusting the gradient slope or starting/ending percentages of the organic modifier (Acetonitrile) can improve the separation of closely eluting peaks.

  • Temperature: Modifying the column temperature can affect selectivity and resolution.[4]

Experimental Protocol

This section provides a detailed step-by-step procedure for the purification of this compound.

Materials and Reagents
  • Crude this compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (ACS grade)

  • Methanol (for cleaning)

  • Appropriate vials for sample preparation and fraction collection

Equipment
  • Preparative HPLC system

  • C18 reverse-phase preparative column

  • Sonicator

  • Vortex mixer

  • Rotary evaporator (for solvent removal from fractions)

Procedure
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Add 1 mL of Formic Acid to 1 L of HPLC-grade water.

    • Prepare Mobile Phase B: Add 1 mL of Formic Acid to 1 L of HPLC-grade acetonitrile.

    • Degas both mobile phases using a sonicator or an inline degasser.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal volume of acetonitrile.

    • Ensure the sample is fully dissolved. If not, filter through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System Setup and Equilibration:

    • Install the C18 preparative column.

    • Purge the pumps with the respective mobile phases.

    • Equilibrate the column with the initial mobile phase composition (70% B) at the specified flow rate until a stable baseline is achieved.

  • Injection and Fraction Collection:

    • Inject the prepared sample onto the column.

    • Start the gradient elution and monitor the chromatogram.

    • Collect fractions corresponding to the main peak of the target compound.

  • Post-Purification Processing:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator.

    • Further dry the purified compound under high vacuum to remove residual solvent.

  • Purity Analysis:

    • Analyze the purity of the final product using analytical HPLC.

    • Confirm the identity and structure using techniques such as NMR and Mass Spectrometry.

Workflow Diagram

The following diagram illustrates the overall workflow for the HPLC purification process.

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification cluster_analysis Analysis prep_mobile_phase Prepare Mobile Phases (Water/ACN + 0.1% FA) equilibrate Equilibrate Column (70% B) prep_mobile_phase->equilibrate prep_sample Prepare Sample (Dissolve in ACN) inject Inject Sample prep_sample->inject equilibrate->inject run_gradient Run Gradient (70-100% B) inject->run_gradient collect_fractions Collect Fractions run_gradient->collect_fractions combine_fractions Combine Pure Fractions collect_fractions->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate dry Dry Product evaporate->dry analyze_purity Purity Analysis (Analytical HPLC) dry->analyze_purity

Caption: Workflow for the HPLC purification of this compound.

Data Summary

The following table summarizes the expected retention behavior and purity assessment.

AnalyteExpected Retention Time (min)Purity SpecificationAnalytical Method
This compound12 - 18 (Gradient Dependent)> 98%Analytical RP-HPLC
Process Impurities (e.g., starting materials, by-products)VariableN/AAnalytical RP-HPLC

Conclusion

The described reverse-phase HPLC method provides a robust starting point for the purification of this compound. The protocol is straightforward and can be adapted and optimized to suit specific separation challenges and equipment availability. Proper execution of this method, followed by rigorous purity analysis, will yield a high-purity compound suitable for a wide range of research and development applications.

References

Application Notes and Protocols for 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific biological activity of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole is limited. The following application notes and protocols are based on the known properties of similar substituted pyrrole derivatives, which have shown promise as kinase inhibitors.[1][2][3][4][5] The provided data is exemplary and should be replaced with empirically determined results.

Application Notes

The compound this compound belongs to a class of heterocyclic compounds that have garnered significant interest in the field of drug discovery, particularly as kinase inhibitors.[2][5] The pyrrole scaffold is a key feature in several approved anti-cancer drugs that target protein kinases.[2][5]

The 2,5-dimethyl-1H-pyrrole core provides a rigid framework for the presentation of substituent groups to the kinase active site. The 1-phenyl substituent, with its fluoro and iodo groups, can engage in various interactions within the ATP-binding pocket of a kinase, including halogen bonding, which can contribute to both potency and selectivity. The 2-fluoro substitution can modulate the electronic properties of the phenyl ring, while the 4-iodo group offers a potential site for further chemical modification or for direct interaction with the target protein.

Given these structural features, this compound is a promising candidate for screening against a panel of protein kinases to identify novel therapeutic leads for various diseases, including cancer and inflammatory disorders.[1]

Experimental Protocols

Protocol 1: Primary Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to quantify the enzymatic activity of a kinase in the presence of the test compound.[6]

Materials:

  • This compound (Test Compound)

  • Recombinant Kinase of interest

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilution) in DMSO.

  • Reaction Setup:

    • Add 1 µL of the diluted test compound or DMSO (as a control) to the wells of a 384-well plate.

    • Add 2 µL of a 2.5X kinase/substrate solution (prepared in Kinase Reaction Buffer) to each well.

    • Initiate the kinase reaction by adding 2 µL of a 2.5X ATP solution (prepared in Kinase Reaction Buffer). The final reaction volume is 5 µL.

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Secondary Assay - Differential Scanning Fluorimetry (DSF)

DSF is used to assess the direct binding of the compound to the target kinase by measuring the change in the protein's melting temperature (Tm).[7]

Materials:

  • This compound (Test Compound)

  • Purified, recombinant kinase

  • SYPRO™ Orange Protein Gel Stain (5000X stock)

  • DSF Buffer (e.g., 10 mM HEPES, pH 7.5, 150 mM NaCl)

  • Real-time PCR instrument with a thermal ramping feature

Procedure:

  • Reagent Preparation:

    • Dilute the SYPRO™ Orange dye to a 20X working stock in DSF buffer.

    • Prepare a solution of the kinase at a final concentration of 2 µM in DSF buffer.

  • Reaction Setup:

    • In a 96-well PCR plate, combine 20 µL of the kinase solution, 2.5 µL of the 20X SYPRO™ Orange dye, and the test compound to a final volume of 25 µL. The final compound concentration may range from 1 µM to 50 µM. Include a DMSO control.

  • Thermal Ramping:

    • Seal the plate and centrifuge briefly.

    • Place the plate in the real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the temperature at the midpoint of the unfolding transition.

    • The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the DMSO control from the Tm of the sample with the test compound. A significant positive ΔTm indicates compound binding.

Protocol 3: Cell-Based Assay - Cell Viability (MTT Assay)

This protocol determines the effect of the test compound on the proliferation of a cancer cell line known to be dependent on the target kinase.

Materials:

  • This compound (Test Compound)

  • Cancer cell line (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or DMSO (as a control).

  • Incubation: Incubate the plate for 72 hours at 37 °C in a humidified incubator with 5% CO₂.

  • MTT Addition:

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37 °C.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

Data Analysis:

Calculate the percent cell viability for each compound concentration relative to the DMSO control. Plot the percent viability versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation

Table 1: Exemplary Kinase Inhibition Data for this compound

Kinase TargetIC₅₀ (nM)
Kinase A15
Kinase B250
Kinase C>10,000
Kinase D85

Table 2: Exemplary Differential Scanning Fluorimetry (DSF) Data

Kinase TargetΔTm (°C) with 10 µM Compound
Kinase A+5.2
Kinase B+2.1
Kinase C+0.3
Kinase D+4.8

Table 3: Exemplary Cell Viability Data

Cell LineGI₅₀ (nM)
Cell Line X (dependent on Kinase A)50
Cell Line Y (dependent on Kinase D)200
Cell Line Z (not dependent on target kinases)>20,000

Visualizations

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor 1-(2-fluoro-4-iodophenyl)- 2,5-dimethyl-1H-pyrrole Inhibitor->RAF Inhibition

Caption: MAPK/ERK Signaling Pathway with a potential point of inhibition.

Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound_Prep Prepare Compound Dilutions Dispense_Compound Dispense Compound/DMSO into 384-well Plate Compound_Prep->Dispense_Compound Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Add_Kinase Add Kinase/Substrate Mix Reagent_Prep->Add_Kinase Dispense_Compound->Add_Kinase Add_ATP Initiate Reaction with ATP Add_Kinase->Add_ATP Incubate_Reaction Incubate for 60 min Add_ATP->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADP_Glo Incubate_Stop Incubate for 40 min Add_ADP_Glo->Incubate_Stop Add_Detection Add Kinase Detection Reagent Incubate_Stop->Add_Detection Incubate_Signal Incubate for 30 min Add_Detection->Incubate_Signal Read_Plate Measure Luminescence Incubate_Signal->Read_Plate

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Cell_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_viability Viability Measurement Seed_Cells Seed Cells in 96-well Plate Adherence Allow Cells to Adhere Overnight Seed_Cells->Adherence Add_Compound Add Compound/DMSO to Cells Adherence->Add_Compound Prepare_Dilutions Prepare Compound Dilutions in Culture Medium Prepare_Dilutions->Add_Compound Incubate_Treatment Incubate for 72 hours Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance

Caption: Workflow for the Cell-Based MTT Viability Assay.

References

Application Notes & Protocols: Cell-Based Assays for Evaluating the Anticancer Activity of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer properties. Novel synthetic pyrrole derivatives are of great interest in oncology drug discovery. This document provides detailed protocols for a panel of essential cell-based assays to characterize the anticancer effects of a novel pyrrole compound, exemplified by 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole. The described assays will enable the assessment of its cytotoxic and cytostatic effects, as well as elucidate its potential mechanisms of action, such as the induction of apoptosis and cell cycle arrest. While the precise mechanism of this compound is yet to be fully elucidated, related pyrrole compounds have been shown to target various cellular pathways, including kinase signaling and microtubule dynamics, leading to cancer cell death.[1][2][3]

I. Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] Viable cells with active metabolism can reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[6] The intensity of the purple color is directly proportional to the number of living cells.[4]

Table 1: Hypothetical Dose-Response of this compound on Cancer Cell Lines.

Concentration (µM)Cancer Cell Line A (% Viability)Cancer Cell Line B (% Viability)Cancer Cell Line C (% Viability)
0 (Vehicle Control)100.0 ± 4.5100.0 ± 5.1100.0 ± 4.8
0.195.2 ± 3.898.1 ± 4.296.5 ± 3.9
178.6 ± 4.185.3 ± 3.581.2 ± 4.0
552.3 ± 3.265.4 ± 2.958.7 ± 3.3
1025.1 ± 2.540.8 ± 2.730.4 ± 2.8
2510.8 ± 1.922.6 ± 2.115.3 ± 2.0
505.2 ± 1.112.3 ± 1.57.8 ± 1.3
IC50 (µM) 4.5 8.2 6.1

Experimental Protocol: MTT Assay [6][7][8]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

II. Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect and quantify apoptosis.[9] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[9]

Table 2: Hypothetical Quantification of Apoptosis Induced by this compound.

TreatmentViable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Vehicle Control95.3 ± 2.12.5 ± 0.82.2 ± 0.6
Compound (IC50)45.8 ± 3.535.2 ± 2.919.0 ± 2.4
Compound (2x IC50)20.1 ± 2.850.7 ± 4.129.2 ± 3.3

Experimental Protocol: Annexin V-FITC/PI Staining [9][10]

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.[11]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

III. Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry

This assay is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[12] PI is a fluorescent dye that binds to DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cells.[12][13] This allows for the quantification of cells in each phase of the cell cycle.

Table 3: Hypothetical Cell Cycle Distribution after Treatment with this compound.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Vehicle Control60.5 ± 3.125.2 ± 2.514.3 ± 1.91.8 ± 0.5
Compound (IC50)40.2 ± 2.845.8 ± 3.314.0 ± 2.08.5 ± 1.2
Compound (2x IC50)25.7 ± 2.555.3 ± 4.019.0 ± 2.615.6 ± 1.8

Experimental Protocol: Cell Cycle Analysis [14][15][16]

  • Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[16]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.

IV. Visualizations

experimental_workflow cluster_viability Cell Viability (MTT Assay) cluster_apoptosis Apoptosis (Annexin V/PI) cluster_cellcycle Cell Cycle (PI Staining) seed_cells_mtt Seed Cells (96-well plate) treat_compound_mtt Treat with Compound seed_cells_mtt->treat_compound_mtt incubate_mtt Incubate (48-72h) treat_compound_mtt->incubate_mtt add_mtt Add MTT Reagent incubate_mtt->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance seed_cells_apop Seed Cells (6-well plate) treat_compound_apop Treat with Compound seed_cells_apop->treat_compound_apop harvest_cells_apop Harvest Cells treat_compound_apop->harvest_cells_apop stain_annexin_pi Stain with Annexin V/PI harvest_cells_apop->stain_annexin_pi analyze_flow_apop Analyze by Flow Cytometry stain_annexin_pi->analyze_flow_apop seed_cells_cc Seed Cells (6-well plate) treat_compound_cc Treat with Compound seed_cells_cc->treat_compound_cc harvest_fix_cells Harvest & Fix Cells treat_compound_cc->harvest_fix_cells stain_pi_rnase Stain with PI/RNase A harvest_fix_cells->stain_pi_rnase analyze_flow_cc Analyze by Flow Cytometry stain_pi_rnase->analyze_flow_cc

Caption: Experimental workflow for cell-based assays.

signaling_pathway compound 1-(2-fluoro-4-iodophenyl)- 2,5-dimethyl-1H-pyrrole rtk Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) compound->rtk Inhibition p53 p53 Activation compound->p53 bcl2 Bcl-2 Inhibition compound->bcl2 pi3k PI3K/Akt Pathway rtk->pi3k ras_raf Ras/Raf/MEK/ERK Pathway rtk->ras_raf proliferation Cell Proliferation & Survival pi3k->proliferation ras_raf->proliferation cyclin_cdk Cyclin/CDK Inhibition p53->cyclin_cdk bax_bak Bax/Bak Activation p53->bax_bak s_phase_arrest S-Phase Arrest cyclin_cdk->s_phase_arrest caspases Caspase Activation bax_bak->caspases bcl2->bax_bak apoptosis Apoptosis caspases->apoptosis

Caption: Hypothetical signaling pathway for the compound.

References

Application Notes and Protocols for Testing Antitubercular Activity of N-aryl-2,5-dimethylpyrroles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of new antitubercular agents. N-aryl-2,5-dimethylpyrroles have emerged as a promising class of compounds with significant in vitro activity against both drug-sensitive and drug-resistant Mtb strains.[1][2][3][4] This document provides detailed protocols for the in vitro evaluation of N-aryl-2,5-dimethylpyrroles for their antitubercular activity, focusing on the widely used Microplate Alamar Blue Assay (MABA). Additionally, protocols for assessing cytotoxicity and intracellular activity are presented to build a comprehensive preliminary profile of these compounds.

Data Presentation

The following tables summarize the antitubercular activity and cytotoxicity of a series of representative N-aryl-2,5-dimethylpyrrole derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of N-aryl-2,5-dimethylpyrroles against M. tuberculosis H37Rv

Compound IDStructureMIC (µg/mL)Reference
5aN-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole1.0[1]
5d1-(4-chlorophenyl)-N-(cyclohexylmethyl)-2,5-dimethyl-1H-pyrrol-3-amine0.125 - 0.25[1]
5m1-(4-bromophenyl)-N-(cyclohexylmethyl)-2,5-dimethyl-1H-pyrrol-3-amine0.25
5qN-(cyclohexylmethyl)-2,5-dimethyl-1-(1,3-benzothiazol-2-yl)-1H-pyrrol-3-amine0.40
5rN-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}pyridine-4-carbohydrazide0.49
7j1-benzyl-N-(cyclohexylmethyl)-5-fluoro-1H-indol-3-amine<0.06[5]

Table 2: Activity of Selected N-aryl-2,5-dimethylpyrroles against MDR and pre-XDR M. tuberculosis Strains and Cytotoxicity

Compound IDMtb H37Rv MIC (µg/mL)MDR-TB strain CCM11 MIC (µg/mL)pre-XDR-TB strain 1 MIC (µg/mL)Cytotoxicity (GIC₅₀ in µM)Selectivity Index (SI = GIC₅₀/MIC)Reference
5d0.250.5Not Reported>100>400[1]
7j<0.06<0.06<0.06>50>833[5]

Experimental Protocols

Protocol for Microplate Alamar Blue Assay (MABA) for MIC Determination

This protocol is a widely used, cost-effective, and reliable method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[6][7][8][9]

Materials:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294) or other strains of interest.

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80.

  • N-aryl-2,5-dimethylpyrrole compounds dissolved in dimethyl sulfoxide (DMSO).

  • Isoniazid and Rifampicin (as control drugs).

  • Alamar Blue reagent.

  • Sterile 96-well microplates with lids.

  • Incubator (37°C).

  • Microplate reader (optional, for quantitative analysis).

Procedure:

  • Preparation of Mycobacterial Inoculum:

    • Grow M. tuberculosis in Middlebrook 7H9 broth until the mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

    • Dilute the suspension 1:20 in fresh Middlebrook 7H9 broth to obtain a final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each N-aryl-2,5-dimethylpyrrole compound in DMSO.

    • Perform serial two-fold dilutions of the compounds in Middlebrook 7H9 broth in a separate 96-well plate to achieve final concentrations ranging from, for example, 64 µg/mL to 0.06 µg/mL.

    • Include wells with DMSO alone as a vehicle control and wells with no compound as a growth control. Also, include wells with serial dilutions of isoniazid and rifampicin as positive controls.

  • Inoculation and Incubation:

    • Transfer 100 µL of the prepared mycobacterial inoculum to each well of the 96-well plate containing the serially diluted compounds.

    • The final volume in each well will be 200 µL.

    • Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue and Reading of Results:

    • After the incubation period, add 30 µL of Alamar Blue reagent to each well.

    • Re-incubate the plates for an additional 24 hours.

    • Visually assess the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[8]

Protocol for Cytotoxicity Assay (e.g., against Vero cells)

This protocol is essential to determine the selectivity of the compounds by assessing their toxicity to mammalian cells.

Materials:

  • Vero cells (or other suitable mammalian cell line).

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • N-aryl-2,5-dimethylpyrrole compounds dissolved in DMSO.

  • Resazurin sodium salt solution.

  • Sterile 96-well cell culture plates.

  • CO₂ incubator (37°C, 5% CO₂).

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Trypsinize and count Vero cells.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM.

    • Incubate for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the N-aryl-2,5-dimethylpyrrole compounds in DMEM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compounds at various concentrations.

    • Include wells with DMSO as a vehicle control and wells with no compound as a cell viability control.

    • Incubate the plate for 48-72 hours.

  • Resazurin Assay:

    • Add 10 µL of resazurin solution to each well.

    • Incubate for 4 hours.

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Determine the 50% growth inhibitory concentration (GIC₅₀) by plotting the percentage of viability against the compound concentration.

Protocol for Intracellular Activity against M. tuberculosis in Macrophages

This assay evaluates the ability of the compounds to inhibit the growth of M. tuberculosis residing within macrophages, which is a crucial aspect of antitubercular drug efficacy.[10]

Materials:

  • J774A.1 murine macrophage cell line (or similar).

  • M. tuberculosis H37Rv.

  • Complete DMEM.

  • Amikacin.

  • Lysis buffer (e.g., 0.1% SDS).

  • Middlebrook 7H11 agar plates.

Procedure:

  • Macrophage Infection:

    • Seed J774A.1 cells in a 24-well plate and incubate overnight.

    • Infect the macrophages with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 1:1 for 4 hours.

    • Wash the cells with PBS to remove extracellular bacteria.

    • Add fresh medium containing amikacin (200 µg/mL) and incubate for 2 hours to kill any remaining extracellular bacteria.

  • Compound Treatment:

    • Wash the cells again and add fresh medium containing serial dilutions of the N-aryl-2,5-dimethylpyrrole compounds.

    • Incubate the plates for 4 days.

  • Determination of Intracellular Bacterial Load:

    • After incubation, wash the cells with PBS.

    • Lyse the macrophages with lysis buffer.

    • Prepare serial dilutions of the cell lysates and plate them on Middlebrook 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the colony-forming units (CFU) to determine the number of viable intracellular bacteria.

  • Data Analysis:

    • Compare the CFU counts from compound-treated wells to untreated control wells to determine the percentage of growth inhibition.

Visualizations

MABA_Workflow Workflow for Microplate Alamar Blue Assay (MABA) prep_inoculum Prepare Mtb Inoculum (Mid-log phase, adjust turbidity) inoculation Inoculate Plate (Add Mtb to compound plate) prep_inoculum->inoculation prep_compounds Prepare Compound Dilutions (Serial dilutions in 96-well plate) prep_compounds->inoculation incubation Incubate Plate (37°C for 5-7 days) inoculation->incubation add_alamar Add Alamar Blue (30 µL to each well) incubation->add_alamar re_incubation Re-incubate (24 hours) add_alamar->re_incubation read_results Read Results (Visual or Spectrophotometric) re_incubation->read_results determine_mic Determine MIC (Lowest concentration with no color change) read_results->determine_mic

Caption: Workflow of the Microplate Alamar Blue Assay.

Intracellular_Activity_Workflow Workflow for Intracellular Antitubercular Activity Assay seed_macrophages Seed Macrophages (24-well plate, incubate 24h) infect_macrophages Infect with Mtb (MOI 1:1, 4 hours) seed_macrophages->infect_macrophages remove_extracellular Remove Extracellular Mtb (Wash and treat with Amikacin) infect_macrophages->remove_extracellular treat_compounds Treat with Compounds (Serial dilutions, incubate 4 days) remove_extracellular->treat_compounds lyse_macrophages Lyse Macrophages (Release intracellular Mtb) treat_compounds->lyse_macrophages plate_lysates Plate Lysates (Middlebrook 7H11 agar) lyse_macrophages->plate_lysates incubate_plates Incubate Plates (3-4 weeks) plate_lysates->incubate_plates count_cfu Count CFU (Determine viable bacteria) incubate_plates->count_cfu

Caption: Workflow for Intracellular Activity Assay.

References

Application of Fluorinated Compounds in Drug Design and Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug molecules has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly and often favorably influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1][2] This document provides detailed application notes on the use of fluorinated compounds in drug design and discovery, complete with quantitative data, experimental protocols, and visual diagrams of relevant biological pathways and workflows.

I. Key Physicochemical and Pharmacokinetic Effects of Fluorination

The introduction of fluorine can modulate a range of properties critical for a drug's success:

  • Metabolic Stability: One of the most significant applications of fluorination is to enhance metabolic stability. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes like cytochrome P450s.[2][3] By replacing a hydrogen atom at a metabolically vulnerable position (a "metabolic soft spot") with fluorine, the rate of metabolic degradation can be significantly reduced, leading to a longer drug half-life and improved bioavailability.[1][4]

  • Binding Affinity and Potency: Fluorine's high electronegativity can alter the electronic environment of a molecule, influencing its interactions with the target protein. This can lead to stronger binding affinity and, consequently, higher potency.[2] Fluorine can participate in favorable electrostatic interactions, hydrogen bonds, and multipolar interactions within the protein's binding pocket.

  • Lipophilicity and Permeability: The effect of fluorination on lipophilicity (logP) is context-dependent. A single fluorine atom can slightly increase lipophilicity, which may enhance membrane permeability and absorption.[3] However, the introduction of multiple fluorine atoms or a trifluoromethyl (-CF3) group can sometimes decrease lipophilicity.[3] This modulation allows for fine-tuning of a drug's solubility and permeability profile.

  • pKa Modulation: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, such as amines.[3] This can be advantageous in drug design by reducing the basicity of a molecule, which can improve its oral bioavailability by decreasing ionization in the gastrointestinal tract.[2]

II. Data Presentation: Quantitative Impact of Fluorination

The following tables summarize the quantitative effects of fluorination on key drug properties for several illustrative drug candidates.

Table 1: Impact of Fluorination on Biological Potency

Drug/AnalogTargetMeasurementPotency (Non-fluorinated)Potency (Fluorinated)Fold Change
Ezetimibe Analog (SCH 48461)NPC1L1In vivo cholesterol absorption inhibition--~10-fold increase[5]
BicalutamideAndrogen ReceptorBinding Affinity (IC50)-159–243 nM[2]-
Celecoxib AnalogCOX-2IC50-Optimal with -CF3[2]-
EGFR Inhibitor (25a vs. 25g)EGFRTMIC504.23-fold less potent than 25g4.23-fold more potent than 25a4.23

Table 2: Enhancement of Metabolic Stability and Pharmacokinetics by Fluorination

Drug/AnalogModificationParameterValue (Non-fluorinated)Value (Fluorinated)Reference
Thromboxane A2 Analog7,7-difluoro substitutionRate of Hydrolysis-10⁸-fold slower[2]
Celecoxib AnalogFluorine on benzene ringHalf-life (rat)3.5 hours (with methyl group)220 hours[2]
JAK InhibitorFluorination at benzylic sitePlasma Half-life-Doubled[6]
Omarigliptin AnalogFluorinationHalf-life and Exposure-Profoundly longer half-life and increased exposure[7]

III. Experimental Protocols

A. Synthesis of a Fluorinated Drug Analog: Celecoxib

This protocol describes a general method for the synthesis of Celecoxib, a selective COX-2 inhibitor that contains a trifluoromethyl group.

Step 1: Claisen Condensation to form 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

  • To a solution of sodium methoxide in toluene, add a solution of 4-methylacetophenone in toluene at 20-25°C.

  • Stir the resulting mixture at 20-25°C for 30 minutes.

  • Slowly add a solution of ethyl trifluoroacetate in toluene to the reaction mixture over approximately 1 hour at 20-25°C.

  • Heat the reaction mixture to reflux (around 110°C) and maintain for 24 hours.

  • After cooling to 30°C, pour the reaction mixture into a flask containing aqueous hydrochloric acid (3N).

  • Separate the layers and extract the aqueous layer with toluene.

  • Combine the organic layers and remove the solvent by distillation under vacuum to obtain the crude 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.

Step 2: Cyclocondensation to form Celecoxib

  • Dissolve the crude 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione and 4-sulfamidophenylhydrazine hydrochloride in ethanol.

  • Heat the reaction mixture to reflux with stirring for 20 hours.

  • After the reaction is complete, evaporate the solvents.

  • Add ethanol to the residue to solubilize the Celecoxib.

  • Filter the solution to remove any insoluble byproducts.

  • The filtrate contains the crude Celecoxib, which can be further purified by recrystallization.

B. In Vitro Metabolic Stability Assessment: Microsomal Stability Assay

This protocol outlines a standard procedure to determine the metabolic stability of a fluorinated compound using liver microsomes.

1. Materials:

  • Test fluorinated compound and its non-fluorinated analog (as a comparator).

  • Pooled liver microsomes (e.g., human, rat).

  • Phosphate buffer (100 mM, pH 7.4).

  • NADPH regenerating system (containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

  • Positive control compounds (high and low clearance).

  • Acetonitrile or methanol (for reaction termination).

  • 96-well plates.

  • Incubator set to 37°C.

  • LC-MS/MS system for analysis.

2. Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds and controls in a suitable solvent (e.g., DMSO).

    • Thaw the pooled liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

    • Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. Include a negative control incubation without the NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 3 volumes of ice-cold acetonitrile. The 0-minute time point serves as the initial concentration reference.[4]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[4]

C. Characterization of Fluorinated Compounds: 19F NMR Spectroscopy

¹⁹F NMR is a powerful technique for the characterization of fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.

1. Sample Preparation:

  • Dissolve the purified fluorinated compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The concentration should be appropriate for NMR analysis (typically 1-10 mg in 0.5-0.7 mL of solvent).

2. NMR Instrument Setup:

  • Use a high-field NMR spectrometer equipped with a fluorine-observe probe.

  • Tune and match the probe for the ¹⁹F frequency.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field for optimal resolution.

3. Data Acquisition:

  • Acquire a standard one-dimensional ¹⁹F NMR spectrum. Key parameters to set include:

    • Spectral Width: A wide spectral width is often necessary due to the large chemical shift range of ¹⁹F.

    • Pulse Angle: A 30-45° pulse angle is typically used to allow for faster repetition rates.

    • Relaxation Delay: A delay of 1-2 seconds is usually sufficient.

    • Number of Scans: The number of scans will depend on the sample concentration and desired signal-to-noise ratio.

  • If proton coupling information is desired, acquire a ¹H-coupled ¹⁹F spectrum. For simplification, a ¹H-decoupled spectrum can be acquired.

  • Two-dimensional NMR experiments, such as ¹H-¹⁹F HETCOR, can be performed to correlate fluorine signals with proton signals, aiding in structural elucidation.[8]

4. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum and perform baseline correction.

  • Reference the ¹⁹F chemical shifts to an appropriate standard (e.g., CFCl₃ as an external standard at 0 ppm).

  • Integrate the signals to determine the relative number of fluorine atoms.

  • Analyze the coupling patterns (J-coupling) to elucidate the connectivity of the fluorine atoms to other nuclei, particularly protons and carbon.

IV. Signaling Pathways and Experimental Workflows

A. Androgen Receptor Signaling Pathway and Inhibition by Bicalutamide

Bicalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer. It acts as a competitive antagonist of the androgen receptor (AR), thereby inhibiting the downstream signaling that promotes tumor growth.[2][3]

cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_cytoplasm Androgen Receptor (AR) (inactive, in cytoplasm) Androgen->AR_cytoplasm Binds AR_Bicalutamide AR-Bicalutamide Complex AR_cytoplasm->AR_Bicalutamide AR_active AR-Androgen Complex (active) AR_cytoplasm->AR_active Conformational Change Bicalutamide Bicalutamide Bicalutamide->AR_cytoplasm Competitively Binds Nucleus Nucleus AR_Bicalutamide->Nucleus Translocation Corepressors Corepressors AR_Bicalutamide->Corepressors Recruits AR_active->Nucleus Translocation Coactivators Coactivators AR_active->Coactivators Recruits ARE Androgen Response Element (ARE) on DNA Gene_Transcription Gene Transcription (Inhibited) ARE->Gene_Transcription Active_Transcription Gene Transcription (Activated) ARE->Active_Transcription Coactivators->ARE Binds to Corepressors->ARE Binds to Cell_Growth Prostate Cancer Cell Growth (Inhibited) Gene_Transcription->Cell_Growth Active_Growth Prostate Cancer Cell Growth (Promoted) Active_Transcription->Active_Growth

Caption: Androgen Receptor Signaling Pathway and Inhibition by Bicalutamide.

B. COX-2 Inhibition Pathway by Celecoxib

Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Converts to Celecoxib Celecoxib Celecoxib->COX2 Inhibits Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Converted to Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediate

Caption: COX-2 Inhibition Pathway by Celecoxib.

C. DPP-4 Inhibition Pathway by Sitagliptin

Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes. It works by preventing the breakdown of incretin hormones, which play a crucial role in glucose homeostasis.[9]

Food_Intake Food Intake Incretins Incretin Hormones (GLP-1, GIP) Food_Intake->Incretins Stimulates Release DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate Insulin_Secretion ↑ Insulin Secretion (Glucose-dependent) Incretins->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Incretins->Glucagon_Secretion Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Inactivates to Sitagliptin Sitagliptin Sitagliptin->DPP4 Inhibits Blood_Glucose ↓ Blood Glucose Insulin_Secretion->Blood_Glucose Glucagon_Secretion->Blood_Glucose

Caption: DPP-4 Inhibition Pathway by Sitagliptin.

D. Experimental Workflow for Evaluating Fluorinated Drug Candidates

The following diagram illustrates a general workflow for the preclinical evaluation of a newly synthesized fluorinated drug candidate.

Synthesis Synthesis of Fluorinated Analog Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification In_Vitro_Target In Vitro Target Engagement (Binding Assays, Enzyme Assays) Purification->In_Vitro_Target Cell_Based Cell-Based Assays (Potency, Cytotoxicity) In_Vitro_Target->Cell_Based ADME In Vitro ADME (Metabolic Stability, Permeability) Cell_Based->ADME In_Vivo_PK In Vivo Pharmacokinetics (Animal Models) ADME->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Disease Models) In_Vivo_PK->In_Vivo_Efficacy Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: General Experimental Workflow for Fluorinated Drug Candidate Evaluation.

References

Application Note & Protocol: High-Sensitivity LC-MS/MS Method for the Detection of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole is a halogenated pyrrole derivative. The development of sensitive and selective analytical methods is crucial for its study in contexts such as drug metabolism, pharmacokinetics, and toxicology. LC-MS/MS offers high sensitivity and specificity, making it the technique of choice for quantifying trace levels of small molecules in complex biological samples.[1][2] This document will guide the user through the essential steps of developing a quantitative LC-MS/MS assay for the target analyte.

Experimental Workflow

The overall workflow for the analysis of this compound is depicted below.

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Extraction Analyte Extraction Sample->Extraction Matrix Disruption Cleanup Sample Cleanup Extraction->Cleanup Interference Removal Reconstitution Reconstitution in Mobile Phase Cleanup->Reconstitution LC Liquid Chromatography Separation Reconstitution->LC Injection MS Tandem Mass Spectrometry Detection LC->MS Ionization Quantification Quantification MS->Quantification Data Acquisition Reporting Reporting Quantification->Reporting

Caption: Overall experimental workflow from sample preparation to data reporting.

Materials and Reagents

  • Analyte: this compound reference standard

  • Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid, ammonium acetate, or other modifiers as required.

  • Biological Matrix: Blank plasma, urine, or other relevant biological fluid.

LC-MS/MS Instrumentation

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Method Development

Mass Spectrometry Optimization

The initial step in method development is to optimize the MS/MS parameters for the analyte and internal standard.[1] This is typically performed by infusing a standard solution of the compound directly into the mass spectrometer.

Protocol for MS/MS Optimization:

  • Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water.

  • Infuse the solution into the ESI source at a flow rate of 5-10 µL/min.

  • Perform a full scan in both positive and negative ion modes to identify the precursor ion (parent ion), which is typically [M+H]⁺ or [M-H]⁻.

  • Select the most abundant precursor ion and perform a product ion scan to identify the most stable and abundant fragment ions (product ions or daughter ions).

  • Optimize the collision energy for each product ion to maximize its signal intensity.

  • Select the most intense and specific precursor-to-product ion transition for Multiple Reaction Monitoring (MRM). A second transition can be used for confirmation.

  • Repeat this process for the internal standard.

Chromatography Optimization

The goal of chromatographic optimization is to achieve good peak shape, resolution from matrix components, and a short run time.

Recommended Starting Conditions:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a high aqueous percentage and ramp up the organic phase. A typical gradient might be 5% to 95% B over 5 minutes.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL

Protocol for Chromatography Optimization:

  • Inject a standard solution of the analyte and internal standard using the starting conditions.

  • Adjust the gradient profile to ensure the analyte elutes with a good peak shape and is well-retained.

  • Evaluate for any matrix effects by comparing the analyte response in a neat solution versus an extracted blank matrix spiked with the analyte.[3]

  • Modify the mobile phase composition (e.g., using methanol instead of acetonitrile, or different additives) if necessary to improve peak shape or reduce matrix effects.

Sample Preparation

The choice of sample preparation technique is critical for removing interferences and concentrating the analyte.[3][4][5]

Protein Precipitation (for Plasma/Serum)

This is a simple and fast method suitable for initial method development.[5]

Protocol:

  • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[6]

  • Reconstitute the residue in 100 µL of the initial mobile phase.[6]

  • Vortex and inject into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

LLE can provide a cleaner extract than protein precipitation.

Protocol:

  • To 100 µL of plasma, add the internal standard and 500 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 3,000 x g for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and inject.

Solid-Phase Extraction (SPE)

SPE offers the most thorough cleanup and can be automated. The choice of sorbent will depend on the physicochemical properties of the analyte. For a moderately polar compound, a reversed-phase (e.g., C18) or mixed-mode sorbent could be effective.

Method Validation

A developed method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

ParameterDescription
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve with at least 6 non-zero standards should be prepared.
Accuracy and Precision The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). Determined at multiple concentration levels (e.g., LLOQ, low, mid, high QC).
Selectivity/Specificity The ability to differentiate and quantify the analyte in the presence of other components in the sample.
Matrix Effect The alteration of ionization efficiency by the presence of co-eluting matrix components.
Recovery The efficiency of the extraction procedure.
Stability The stability of the analyte in the biological matrix under different storage and processing conditions.

Data Presentation

Quantitative data should be summarized in clear and concise tables.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
This compounde.g., 1 - 1000e.g., y = mx + ce.g., > 0.99

Table 2: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL) (Mean ± SD, n=5)Accuracy (%)Precision (%CV)
LLOQe.g., 1
Lowe.g., 3
Mide.g., 50
Highe.g., 800

Logical Relationship of Method Development Steps

The following diagram illustrates the logical progression of the LC-MS/MS method development process.

Method Development Logic cluster_ms MS/MS Optimization cluster_lc LC Optimization cluster_sample Sample Preparation cluster_validation Method Validation Precursor Precursor Ion Selection Product Product Ion Selection Precursor->Product CE Collision Energy Optimization Product->CE Column Column Selection CE->Column MobilePhase Mobile Phase Selection Column->MobilePhase Gradient Gradient Optimization MobilePhase->Gradient Extraction Extraction Method Gradient->Extraction Cleanup Cleanup Strategy Extraction->Cleanup Validation Full Method Validation Cleanup->Validation

Caption: Logical flow of the LC-MS/MS method development process.

Conclusion

This application note provides a detailed framework for developing a sensitive and specific LC-MS/MS method for the quantification of this compound. By systematically optimizing the mass spectrometry, chromatography, and sample preparation parameters, researchers can establish a reliable analytical method. The final validated method will be a valuable tool for pharmacokinetic, metabolic, and other studies involving this compound.

References

Application Notes and Protocols for In Vitro COX-2 Inhibition Assay of Pyrrole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins that mediate pain, inflammation, and fever.[1][2] Unlike the constitutively expressed COX-1 isoform, COX-2 is induced by inflammatory stimuli, making it a prime target for the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[1][2] Pyrrole-based compounds have emerged as a promising class of selective COX-2 inhibitors.[3][4] This document provides detailed application notes and protocols for conducting an in vitro COX-2 inhibition assay to screen and characterize pyrrole compounds.

Data Presentation: Inhibitory Activity of Pyrrole Compounds against COX-2

The inhibitory potential of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the in vitro COX-2 inhibitory activity of various synthesized pyrrole derivatives, with Celecoxib, a known selective COX-2 inhibitor, used as a reference.

Compound IDPyrrole DerivativeIC50 (µM) for COX-2Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
1 Pyrrolo[3,4-c]pyrrole Mannich base 7a>10-[5]
2 Pyrrolo[3,4-c]pyrrole Mannich base 7h1.12-[5]
3 Pyrrole-Cinnamate Hybrid 50.55-[4]
4 Pyrrole-Cinnamate Hybrid 67.0-[4]
5 Pyrrole Carboxylic Acid Derivative 4h0.077-[3]
6 Pyrrole Carboxylic Acid Derivative 4k0.056-[3]
7 1,3-Dihydro-2H-indolin-2-one Derivative 4e3.34-[6]
8 1,3-Dihydro-2H-indolin-2-one Derivative 9h2.35-[6]
Celecoxib Reference Drug0.49 - 0.13226.57[7][8]

Experimental Protocols

This section details the methodology for a fluorometric in vitro COX-2 inhibitor screening assay, a common and sensitive method for this purpose.[1][2]

Materials and Reagents
  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • COX Probe (e.g., a fluorogenic compound that reacts with PGG2)

  • COX Cofactor (e.g., heme)

  • Arachidonic Acid (substrate)

  • NaOH

  • Dimethyl sulfoxide (DMSO)

  • Test pyrrole compounds

  • Celecoxib (positive control)

  • 96-well white opaque microplates

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

  • Multi-channel pipette

Experimental Procedure
  • Reagent Preparation:

    • Prepare COX Assay Buffer as per the manufacturer's instructions.

    • Reconstitute the COX-2 enzyme, COX Probe, and COX Cofactor in the appropriate buffers as recommended by the supplier. Keep the enzyme on ice.[1][9]

    • Prepare a stock solution of arachidonic acid by dissolving it in ethanol, followed by dilution with NaOH and water to the desired concentration.[9]

  • Compound Preparation:

    • Dissolve the test pyrrole compounds and Celecoxib in DMSO to prepare stock solutions.

    • Further dilute the stock solutions with COX Assay Buffer to achieve a range of desired test concentrations (e.g., 10X the final concentration).

  • Assay Protocol:

    • In a 96-well white opaque plate, add the following to the designated wells:

      • Enzyme Control (EC) wells: 10 µL of COX Assay Buffer.[2]

      • Inhibitor Control (IC) wells: 10 µL of the diluted Celecoxib solution.[2]

      • Sample (S) wells: 10 µL of the diluted test pyrrole compound solutions.[2]

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add 80 µL of the Reaction Mix to each well.

    • Add 10 µL of the diluted human recombinant COX-2 enzyme to each well.

    • Incubate the plate at 25°C for 5-10 minutes, protected from light.

    • Initiate the enzymatic reaction by adding 10 µL of the diluted arachidonic acid solution to all wells simultaneously using a multi-channel pipette.[2]

  • Measurement:

    • Immediately measure the fluorescence intensity kinetically at 25°C for 5-10 minutes using a microplate reader with excitation at 535 nm and emission at 587 nm.[1][2]

Data Analysis
  • Calculate the rate of reaction for each well by choosing two time points (T1 and T2) in the linear phase of the reaction and determining the change in fluorescence (RFU2 - RFU1).

  • The percentage of inhibition can be calculated using the following formula:

    % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100

    Where:

    • Rate_EC is the reaction rate of the Enzyme Control.

    • Rate_S is the reaction rate of the Sample.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the COX-2 enzyme activity, by fitting the data to a suitable dose-response curve.

Mandatory Visualizations

COX-2 Signaling Pathway

COX2_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) COX2_Enzyme COX-2 Enzyme Inflammatory_Stimuli->COX2_Enzyme Induces Expression Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 (PLA2) PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 COX-2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrrole_Compounds Pyrrole Compounds (Inhibitors) Pyrrole_Compounds->COX2_Enzyme Inhibition

Caption: The COX-2 signaling pathway and the inhibitory action of pyrrole compounds.

Experimental Workflow for In Vitro COX-2 Inhibition Assay

COX2_Assay_Workflow Start Start Prep_Reagents Prepare Reagents (Enzyme, Buffers, Substrate) Start->Prep_Reagents Prep_Compounds Prepare Test Compounds (Pyrrole Derivatives & Control) Start->Prep_Compounds Dispense Dispense Reagents & Compounds into 96-well plate Prep_Reagents->Dispense Prep_Compounds->Dispense Incubate Pre-incubate at 25°C Dispense->Incubate Add_Substrate Initiate Reaction (Add Arachidonic Acid) Incubate->Add_Substrate Measure Kinetic Measurement (Fluorescence) Add_Substrate->Measure Analyze Data Analysis (% Inhibition, IC50) Measure->Analyze End End Analyze->End

Caption: Workflow for the in vitro COX-2 inhibition assay.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Paal-Knorr Reaction with 2-Fluoro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions for the Paal-Knorr pyrrole synthesis, with a specific focus on challenges encountered when using electron-deficient substrates like 2-fluoro-4-iodoaniline.

Frequently Asked Questions (FAQs)

Q1: Why is my Paal-Knorr reaction with 2-fluoro-4-iodoaniline failing or giving a very low yield?

Low yields or reaction failure with 2-fluoro-4-iodoaniline are common and typically stem from the electronic properties of the aniline.

  • Insufficient Nucleophilicity: The primary cause is the reduced nucleophilicity of the amine. The fluorine and iodine atoms are electron-withdrawing groups that decrease the electron density on the nitrogen atom. This makes it a weaker nucleophile, slowing down or preventing the initial attack on the 1,4-dicarbonyl compound, which is a crucial step in the reaction mechanism.[1][2]

  • Inappropriate Reaction Conditions: Standard or overly harsh conditions can be detrimental. Traditional Paal-Knorr synthesis often involves prolonged heating in strong acid, which can lead to the degradation of sensitive starting materials or the desired pyrrole product.[1][2][3][4][5]

  • Suboptimal Catalyst Choice: While the reaction is acid-catalyzed, the type and concentration of the acid are critical. Excessively strong acids can promote the formation of furan byproducts instead of the desired pyrrole.[1][2][5][6][7]

Q2: I'm observing a significant amount of a major byproduct. What is it likely to be and how can I prevent its formation?

The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[8]

  • Cause of Furan Formation: Furan is formed when the 1,4-dicarbonyl compound undergoes an acid-catalyzed self-condensation and dehydration without the involvement of the amine.[8] This side reaction is particularly favored under strongly acidic conditions (pH < 3).[1][5][6]

  • Strategies to Minimize Furan Formation:

    • Control Acidity: Maintain neutral or weakly acidic conditions. Using a weak acid like acetic acid can accelerate the desired reaction without excessively promoting furan formation.[6][7]

    • Use Excess Amine: Increasing the concentration of the aniline can help favor the bimolecular reaction pathway leading to the pyrrole over the unimolecular cyclization of the diketone.[8]

Q3: My reaction mixture is turning into a dark, tarry material. What's causing this and how can I fix it?

The formation of a dark, intractable tar often indicates polymerization or degradation of the starting materials or the product.[8]

  • Primary Causes: This issue is typically a result of excessively high temperatures or the use of overly concentrated or strong acids.[8][9] These harsh conditions can cause sensitive organic molecules, including the pyrrole product itself, to decompose or polymerize.

  • Preventative Measures:

    • Lower the Reaction Temperature: If possible, reduce the temperature and extend the reaction time, monitoring progress carefully by TLC.

    • Use a Milder Catalyst: Switch from strong Brønsted acids (like H₂SO₄ or HCl) to milder Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) or solid-supported acid catalysts.[3][7][10]

    • Consider Microwave Synthesis: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, which minimizes the exposure of sensitive compounds to high temperatures and often prevents the formation of tarry byproducts.[7][9]

Q4: What alternative reaction conditions can I try to improve the success rate with my electron-deficient aniline?

To overcome the poor reactivity of 2-fluoro-4-iodoaniline, several modern and optimized conditions can be employed.

  • Lewis Acid Catalysis: Mild Lewis acids such as Sc(OTf)₃ or Bi(NO₃)₃ have been shown to effectively catalyze the Paal-Knorr reaction, often under less harsh conditions than traditional Brønsted acids.[3][7]

  • Heterogeneous Catalysts: Solid acid catalysts like silica sulfuric acid or montmorillonite clays can promote the reaction efficiently.[3][10] These catalysts offer the additional benefits of simple removal from the reaction mixture by filtration and potential for recycling.[10]

  • Microwave-Assisted Synthesis: This is a highly effective method for reactions with less reactive substrates. The rapid heating can significantly accelerate the reaction, often leading to higher yields and cleaner product formation in a fraction of the time required for conventional heating.[3][7]

  • Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) can increase the concentration of reactants and accelerate the reaction, leading to high yields in short times.[5][10]

Data Presentation: Impact of Reaction Conditions

The following table summarizes various conditions reported for the Paal-Knorr synthesis, which can be adapted for challenging substrates.

Catalyst / ConditionTypical TemperatureTypical Reaction TimeKey AdvantagesPotential Drawbacks
Brønsted Acids (HCl, p-TsOH) RefluxHoursReadily available, well-established.[3][4]Harsh conditions, risk of degradation and furan formation.[3][5][9]
Weak Acids (Acetic Acid) 80 - 120 °C15 - 60 minReduces furan byproduct formation.[1][6]May not be sufficient for highly unreactive substrates.
Lewis Acids (Sc(OTf)₃, Bi(NO₃)₃) Room Temp. to RefluxVariesMild conditions, high efficiency.[3][7]Higher cost of catalysts.
Heterogeneous Catalysts Room Temp. to 80 °CMinutes to HoursEasy separation, reusable, often mild.[10]Catalyst activity can vary.
Microwave Irradiation 80 - 140 °C3 - 30 minDrastically reduced reaction time, improved yields.[1][3][7]Requires specialized equipment.
Solvent-Free Room Temp. to 100 °CVariesHigh concentration, reduced waste, often faster.[5][10]Can lead to localized overheating if not controlled.

Experimental Protocols

Protocol 1: General Procedure using Microwave-Assisted Synthesis

This method is recommended for electron-deficient anilines due to the short reaction time and enhanced reaction rate.

  • Reagents & Setup:

    • In a 0.5-2 mL microwave vial, add the 1,4-dicarbonyl compound (e.g., 2,5-hexanedione, 1.0 eq).

    • Add ethanol (e.g., 400 µL for a 0.04 mmol scale).

    • Add 2-fluoro-4-iodoaniline (1.2 eq).

    • Add glacial acetic acid (1.0 eq).[1]

  • Reaction:

    • Seal the microwave vial securely with a cap.

    • Place the vial in the microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 80-120 °C) for 5-20 minutes.[1] Monitor the pressure to ensure it remains within safe limits.

  • Workup and Purification:

    • Cool the vial to room temperature.

    • Partition the mixture between ethyl acetate and water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Lewis Acid Catalysis under Conventional Heating
  • Reagents & Setup:

    • To a round-bottom flask equipped with a reflux condenser, add the 1,4-dicarbonyl compound (1.0 eq), 2-fluoro-4-iodoaniline (1.2 eq), and a suitable solvent (e.g., toluene or ethanol).

    • Add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 5 mol%).

  • Reaction:

    • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) with stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography.

Visualizations

Troubleshooting cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Low Yield / No Reaction Cause1 Poor Amine Nucleophilicity (due to -F and -I groups) Problem->Cause1 Cause2 Furan Byproduct Formation Problem->Cause2 Cause3 Degradation / Polymerization Problem->Cause3 Sol1 Increase Reactivity: • Use stronger/Lewis acid catalyst • Increase temperature moderately • Use microwave synthesis Cause1->Sol1 Sol2 Suppress Furan: • Use weakly acidic conditions (pH > 3) • Use excess aniline Cause2->Sol2 Sol3 Prevent Degradation: • Use milder conditions (lower temp) • Shorten reaction time (microwave) • Use milder catalyst Cause3->Sol3

Caption: Troubleshooting workflow for the Paal-Knorr reaction.

Mechanism Start 1,4-Diketone + R-NH₂ Intermediate1 Hemiaminal Intermediate Start->Intermediate1 Attack on protonated carbonyl Intermediate2 2,5-Dihydroxytetrahydropyrrole Derivative Intermediate1->Intermediate2 Intramolecular cyclization (Rate-Determining) End N-Substituted Pyrrole Intermediate2->End Dehydration (-2 H₂O)

Caption: General mechanism of the Paal-Knorr pyrrole synthesis.[1][3][4][10]

References

Optimizing yield and purity of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound via the Paal-Knorr condensation of 2-fluoro-4-iodoaniline and 2,5-hexanedione.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Incomplete Reaction - Reaction Time: Ensure the reaction has proceeded for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Temperature: The reaction may require heating. Gradually increase the temperature and monitor for product formation. Acetic acid is a common solvent and catalyst for this reaction, and heating is often necessary.
Catalyst Inefficiency - Catalyst Choice: While acetic acid is standard, other acid catalysts like p-toluenesulfonic acid can be used. Ensure the catalyst is fresh and active.
- Catalyst Loading: Use an appropriate amount of catalyst. Typically, acetic acid is used as the solvent, but if using another catalyst, its concentration is critical.
Poor Quality Reagents - Reagent Purity: Use high-purity 2-fluoro-4-iodoaniline and 2,5-hexanedione. Impurities in starting materials can inhibit the reaction or lead to side products.
- Reagent Degradation: Ensure the reagents have not degraded. 2,5-hexanedione can be sensitive to storage conditions.

Issue 2: Presence of Significant Impurities in the Crude Product

Potential Impurity Identification (TLC) Mitigation and Removal
Unreacted 2-fluoro-4-iodoaniline A distinct spot corresponding to the starting material.- Reaction Optimization: Drive the reaction to completion by increasing the reaction time or temperature. - Purification: Easily removed by column chromatography. A non-polar eluent system will elute the product first.
Side-Products from 2,5-hexanedione Streaking or multiple spots on the TLC plate.- Control Temperature: Avoid excessive heating, which can cause self-condensation or decomposition of 2,5-hexanedione. - Purification: Column chromatography is effective for separating these impurities.

Issue 3: Difficulty with Product Purification

Problem Recommended Approach
Co-eluting Impurities in Column Chromatography - Solvent System Optimization: Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to improve separation. A gradient elution may be necessary.
Product Oiling Out During Recrystallization - Solvent Choice: Select a solvent system where the product has high solubility at high temperatures and low solubility at room temperature or below. Test a range of solvents (e.g., ethanol, methanol, isopropanol, or mixtures with water). - Cooling Rate: Allow the solution to cool slowly to promote crystal formation rather than oiling out. Seeding with a small crystal of pure product can also help.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and straightforward method is the Paal-Knorr pyrrole synthesis. This involves the condensation reaction between 2-fluoro-4-iodoaniline and 2,5-hexanedione, typically catalyzed by an acid such as acetic acid.

Q2: What are the typical reaction conditions for the Paal-Knorr synthesis of this compound?

While optimal conditions can vary, a general starting point is to reflux a mixture of 2-fluoro-4-iodoaniline and a slight excess of 2,5-hexanedione in glacial acetic acid for several hours. The reaction progress should be monitored by TLC.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective method. Spot the reaction mixture alongside the starting materials (2-fluoro-4-iodoaniline and 2,5-hexanedione) on a TLC plate. The formation of a new, less polar spot indicates the formation of the desired pyrrole product. The disappearance of the starting amine spot suggests the reaction is nearing completion.

Q4: What is the best method for purifying the final product?

For high purity, column chromatography is recommended. A silica gel column with a non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective. The polarity of the eluent can be gradually increased to elute any more polar impurities. Recrystallization can also be used if a suitable solvent is found.

Experimental Protocols

General Protocol for Paal-Knorr Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-fluoro-4-iodoaniline (1 equivalent) and 2,5-hexanedione (1.1 equivalents).

  • Solvent/Catalyst Addition: Add glacial acetic acid to the flask to serve as both the solvent and the catalyst.

  • Heating: Heat the reaction mixture to reflux and maintain this temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting aniline is consumed.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a beaker of ice water.

    • Neutralize the solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is neutral to slightly basic.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

    • Combine the organic extracts, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualizations

experimental_workflow start Start reagents Combine Reagents: 2-fluoro-4-iodoaniline 2,5-hexanedione Acetic Acid start->reagents reflux Heat to Reflux reagents->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Continue Reflux incomplete workup Aqueous Workup (Neutralization & Extraction) tlc->workup Proceed complete purification Purification (Column Chromatography) workup->purification product Pure Product purification->product incomplete Incomplete complete Complete

Caption: Synthetic workflow for this compound.

troubleshooting_yield low_yield Low Product Yield cause1 Incomplete Reaction? low_yield->cause1 cause2 Inefficient Catalyst? low_yield->cause2 cause3 Poor Reagents? low_yield->cause3 solution1a Increase Reaction Time cause1->solution1a Yes solution1b Increase Temperature cause1->solution1b Yes solution2a Check Catalyst Activity cause2->solution2a Yes solution2b Optimize Catalyst Loading cause2->solution2b Yes solution3a Verify Reagent Purity cause3->solution3a Yes

Caption: Troubleshooting guide for low product yield.

Technical Support Center: Synthesis of Substituted N-Aryl Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and other issues encountered during the synthesis of substituted N-aryl pyrroles.

General Troubleshooting

This section addresses overarching issues that can affect various synthetic routes to N-aryl pyrroles.

Question: My pyrrole synthesis is resulting in a low yield or a complex mixture of products. What are the general factors I should consider?

Answer: Low yields and complex product mixtures in pyrrole synthesis can often be attributed to several key factors[1]:

  • Purity of Starting Materials: Impurities in reagents, especially the 1,4-dicarbonyl compounds, anilines, or aryl halides, can lead to unwanted side reactions. It is highly advisable to use freshly purified reagents[1].

  • Reaction Conditions: Parameters such as temperature, reaction time, and solvent choice are critical. These should be carefully optimized for your specific substrates, as excessively high temperatures or prolonged reaction times can lead to degradation or polymerization[1][2].

  • Stoichiometry of Reactants: An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent or an increase in side products.

  • Presence of Moisture: Certain pyrrole syntheses are sensitive to moisture. Employing dry solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) can be crucial for success[1].

start Low Yield / Impure Product purity Verify Starting Material Purity (NMR, GC-MS, etc.) start->purity First Step conditions Optimize Reaction Conditions (Temp, Time, Solvent) purity->conditions If Pure atmosphere Ensure Inert & Anhydrous Conditions conditions->atmosphere If Optimized analysis Analyze Side Products (LC-MS, NMR of crude) atmosphere->analysis If Issue Persists adjust Adjust Strategy Based on Identified Side Reaction analysis->adjust adjust->conditions Re-optimize success Successful Synthesis adjust->success Problem Solved

A general workflow for troubleshooting common synthesis issues.

Troubleshooting Guide: Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine (in this case, an aniline derivative).

Question: I am observing a significant amount of a furan byproduct in my Paal-Knorr reaction. How can I avoid this?

Answer: The formation of a furan byproduct is the most common side reaction in the Paal-Knorr synthesis[1][3]. This occurs through a competing acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound itself. The key to avoiding this is to control the reaction conditions to favor the amine condensation pathway over the furan cyclization[1][4].

  • Control Acidity: Strongly acidic conditions (pH < 3) favor furan formation[3][4]. Use a weak acid catalyst (e.g., acetic acid) or conduct the reaction under neutral conditions. The reaction rate will be slower, but selectivity for the pyrrole will be higher.

  • Amine Stoichiometry: Use a slight excess of the aniline. This increases the concentration of the nucleophilic amine, favoring the desired bimolecular reaction over the unimolecular cyclization of the dicarbonyl[2].

cluster_0 Paal-Knorr Pathways dicarbonyl 1,4-Dicarbonyl Compound pyrrole_path Reacts with Aniline (R-NH2) dicarbonyl->pyrrole_path furan_path Self-Cyclization dicarbonyl->furan_path Strong Acid (pH < 3) pyrrole N-Aryl Pyrrole (Desired Product) pyrrole_path->pyrrole furan Furan Byproduct furan_path->furan

Competing reaction pathways in the Paal-Knorr synthesis.

Question: My Paal-Knorr reaction is sluggish or not going to completion. What can I do?

Answer: Several factors can contribute to a slow or incomplete reaction[1][3]:

  • Insufficiently Reactive Starting Materials: Anilines bearing strong electron-withdrawing groups are less nucleophilic and will react more slowly[1][3]. Similarly, sterically hindered dicarbonyl compounds or anilines can impede the reaction. Increasing the reaction temperature or using a more effective catalyst may be necessary.

  • Suboptimal Catalyst: The choice and amount of acid catalyst are crucial. While acidic conditions can accelerate the reaction, an inappropriate choice can lead to side reactions[1]. Experimenting with different Brønsted or Lewis acids may be beneficial.

Question: My crude product is a dark, tarry material that is difficult to purify. What is the cause?

Answer: The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions[2]. To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even running the reaction under neutral conditions[2].

Quantitative Data: Catalyst Performance in Paal-Knorr Synthesis

The choice of catalyst significantly impacts the yield and reaction time. The following table summarizes the performance of various catalysts in the synthesis of 1-(p-bromophenyl)-2,5-dimethyl-1H-pyrrole from acetonylacetone and p-bromoaniline.

CatalystSolventTemperature (°C)Time (min)Yield (%)
Acetic AcidEthanolReflux6085
p-TsOHTolueneReflux4590
IodineSolvent-free601095[2]
Sc(OTf)₃Acetonitrile803092
NoneAcetic Acid120 (MW)1094
NoneWater150 (MW)1575
Table 1. Comparison of different catalysts and conditions for a model Paal-Knorr reaction.

Troubleshooting Guide: Hantzsch Pyrrole Synthesis

The Hantzsch synthesis involves the reaction of a β-ketoester, an α-haloketone, and an aniline.

Question: I am getting a furan derivative as a major byproduct in my Hantzsch synthesis. How can I suppress this?

Answer: The formation of a furan byproduct in the Hantzsch synthesis is due to a competing reaction known as the Feist-Bénary furan synthesis, which does not involve the amine component[1][5]. To favor the desired pyrrole synthesis, optimize conditions to promote the reaction with the aniline[1]:

  • Amine Concentration: Using a sufficient or slight excess of the aniline can help ensure the pathway leading to the pyrrole is favored[1].

  • Slow Addition: Add the α-haloketone slowly to the reaction mixture containing the pre-formed enamine (from the β-ketoester and aniline). This keeps the concentration of the α-haloketone low, minimizing its self-condensation or participation in the furan synthesis[6].

Troubleshooting Guide: Cross-Coupling Reactions (N-Arylation)

Modern methods often involve forming the C-N bond on a pre-existing pyrrole ring using palladium-catalyzed cross-coupling reactions.

Question: My Suzuki-Miyaura coupling to form an N-aryl pyrrole is producing a significant amount of a homocoupled biaryl byproduct. How can I minimize this?

Answer: Homocoupling of the arylboronic acid is a common side reaction in Suzuki-Miyaura coupling, often promoted by the presence of oxygen. Several strategies can be employed to minimize this byproduct[7][8]:

  • Rigorous Degassing: Oxygen is a primary culprit in promoting homocoupling. Thoroughly degas all solvents and reagents before use. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles[7][9].

  • Choice of Base and Solvent: The choice of base and solvent can influence the rate of homocoupling versus cross-coupling. Aprotic solvents like dioxane or toluene are commonly used. While some water is often necessary to dissolve the base, excessive amounts can sometimes promote homocoupling[7].

  • Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction[7][8].

  • Use a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of Pd(II) species that are thought to participate in the homocoupling pathway[8].

cluster_main Desired Catalytic Cycle cluster_side Homocoupling Side Reaction pd0 Pd(0) Catalyst oa Oxidative Addition (with Aryl Halide) pd0->oa side_reaction Reaction with 2x Boronic Acid Molecules pd0->side_reaction trans Transmetalation (with Boronic Acid) oa->trans re Reductive Elimination trans->re re->pd0 product N-Aryl Pyrrole re->product Forms byproduct Biaryl Byproduct side_reaction->byproduct o2 O₂ o2->side_reaction Promotes

References

Technical Support Center: Purification of Halogenated Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of halogenated organic compounds. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these unique molecules.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of halogenated organic compounds often more challenging than their non-halogenated analogs?

A1: Halogenated organic compounds present unique purification challenges due to several factors:

  • High Polarity and Low Solubility: The presence of halogens can significantly alter the polarity and solubility of a molecule, sometimes making it difficult to find a suitable solvent system for chromatography or recrystallization.

  • Similar Polarities of Isomers: Positional isomers and diastereomers of halogenated compounds often have very similar polarities, making their separation by chromatography challenging.[1][2]

  • Formation of Azeotropes: Halogenated solvents and compounds can form azeotropes with other solvents, complicating their removal by distillation.

  • Reactivity and Instability: Some halogenated compounds can be unstable on silica gel, leading to degradation during flash chromatography.[3] Additionally, fluorinated compounds can sometimes undergo defluorination under certain conditions.[4]

  • Residual Catalyst Removal: Many syntheses of halogenated compounds involve transition metal catalysts (e.g., palladium), which can be difficult to remove completely from the final product.[5][6][7][8]

Q2: I'm having trouble removing residual palladium catalyst from my halogenated cross-coupling product. What are the most effective methods?

A2: Removing residual palladium is a critical step, especially in pharmaceutical applications.[8] Here are some common and effective strategies:

  • Filtration through Celite: For heterogeneous palladium catalysts, a simple filtration through a pad of Celite can be effective.[5][6]

  • Metal Scavengers: Solid-supported scavengers with thiol or triazine functional groups (e.g., MP-TMT, Si-TMT) are highly effective at binding and removing both soluble and insoluble palladium species.[5][6]

  • Activated Carbon: Treatment with activated carbon can also adsorb palladium, although it may sometimes lead to product loss.

  • Chromatography: While standard flash chromatography can remove some palladium, it is often not sufficient to reach the low levels required for APIs.[6]

  • Crystallization: In some cases, crystallization can effectively remove palladium, but it can also sometimes concentrate the metal within the crystal lattice.[8]

Q3: My fluorinated compound is showing poor peak shape (tailing) during reverse-phase HPLC. What could be the cause and how can I fix it?

A3: Peak tailing in HPLC for fluorinated compounds can be caused by several factors:

  • Secondary Interactions with Silica: Residual silanol groups on the silica-based stationary phase can interact with basic functional groups on your molecule, leading to tailing.

    • Solution: Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase to suppress silanol ionization. Using a high-purity, end-capped column can also minimize these interactions.

  • Insufficient Buffering: If your compound is ionizable, inadequate buffering of the mobile phase can lead to poor peak shape.

    • Solution: Ensure your mobile phase is buffered to a pH where your compound is in a single ionization state.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.[9]

    • Solution: Reduce the injection volume or the concentration of your sample.

  • Metal Chelation: If your compound has chelating moieties, it might interact with trace metals in the HPLC system or on the column.

    • Solution: Add a small amount of a chelating agent like EDTA to your mobile phase.

Q4: I am trying to recrystallize a chlorinated aromatic compound, but it keeps "oiling out." What should I do?

A4: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid.[10][11] This is common for compounds with low melting points or when the solution is highly impure.[11] Here are some troubleshooting steps:

  • Add More Solvent: The concentration of your compound in the hot solution may be too high. Try adding more of the hot solvent to dissolve the oil, then allow it to cool slowly again.[12]

  • Cool More Slowly: Rapid cooling can promote oiling out.[13] Try letting the solution cool to room temperature on the benchtop, insulated with a cloth, before moving it to an ice bath.

  • Change the Solvent System: The chosen solvent may not be ideal. Try a different solvent or a solvent mixture. If using a two-solvent system, ensure you are not adding too much of the anti-solvent.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. This can create nucleation sites for crystal growth.[14]

  • Seed the Solution: Add a tiny crystal of the pure compound to the cooled solution to induce crystallization.

Troubleshooting Guides

Flash Chromatography of Halogenated Compounds
Problem Possible Cause(s) Solution(s)
Poor Separation of Isomers - Incorrect solvent system leading to similar Rf values.- Column overloading.- Optimize the solvent system: Screen different solvent mixtures using TLC. For halogenated compounds, systems like hexanes/ethyl acetate, hexanes/dichloromethane, or toluene-based systems can be effective.- Reduce the amount of sample loaded onto the column.- Use a longer column for better resolution.
Compound Degradation on Column - The halogenated compound is sensitive to the acidic nature of silica gel.[3]- Deactivate the silica gel: Add a small amount of a base like triethylamine (e.g., 0.5-1%) to the eluent.- Use an alternative stationary phase: Alumina or Florisil can be less harsh alternatives to silica gel.[3]
Compound Crystallizes on the Column - The compound has low solubility in the eluent and precipitates as the band moves down the column.- Switch to a solvent system with higher solubility for your compound, even if it means a slightly higher Rf.- Pre-adsorb the compound onto silica gel ("dry loading") and add it to the top of the column. This can sometimes mitigate solubility issues.[15]
Broad or Tailing Peaks - Poor packing of the column.- The compound is interacting strongly with the stationary phase.- The sample was dissolved in a solvent that is too polar.- Repack the column carefully ensuring a homogenous and well-settled bed.- Add a modifier to the eluent: For acidic compounds, a small amount of acetic acid can help. For basic compounds, triethylamine is often used.- Dissolve the sample in the least polar solvent possible before loading it onto the column.[15]
Recrystallization of Halogenated Compounds
Problem Possible Cause(s) Solution(s)
Compound Fails to Crystallize - Too much solvent was used.[11]- The solution is supersaturated.- Boil off some of the solvent to increase the concentration and try cooling again.[11]- Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal.[14]
Low Recovery Yield - The compound is too soluble in the cold solvent.- Too much solvent was used for washing the crystals.- Premature crystallization during hot filtration.- Choose a different solvent where the compound has lower solubility at cold temperatures.- Use a minimal amount of ice-cold solvent to wash the crystals.- Preheat the filtration funnel and use a slight excess of hot solvent before filtration, then concentrate the filtrate before cooling.
"Oiling Out" - The compound's melting point is lower than the boiling point of the solvent.- The solution is cooling too quickly.- High concentration of impurities.- Add more solvent and reheat to dissolve the oil, then cool slowly.[12]- Lower the temperature of the hot solution before allowing it to cool.- Try a different solvent with a lower boiling point.- Purify by another method first (e.g., flash chromatography) to remove impurities.
Colored Impurities Remain in Crystals - The colored impurity co-crystallizes with the product.- Add activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product.
Palladium Catalyst Removal
Problem Possible Cause(s) Solution(s)
Inefficient Removal with Scavengers - Incorrect scavenger for the palladium's oxidation state.- Insufficient amount of scavenger or contact time.- Scavenger is not compatible with the solvent.- Select an appropriate scavenger: Thiol-based scavengers are generally effective for Pd(II), while others may be better for Pd(0).- Increase the amount of scavenger and/or the stirring time.- Ensure the scavenger is well-dispersed in the solvent.
Product Loss During Scavenging - The scavenger is adsorbing the product.- Use the minimum effective amount of scavenger. - Wash the scavenger thoroughly with fresh solvent after filtration to recover any adsorbed product.- Try a different type of scavenger that may have a lower affinity for your product.
Filtration After Scavenging is Very Slow - The scavenger particles are too fine.- The scavenger has swollen in the solvent.- Filter through a pad of Celite to aid filtration.- Choose a scavenger with a larger particle size or a different polymer support.

Data Presentation

Table 1: Comparison of Palladium Scavenger Efficiency

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)% RemovalReference
MP-TMT852< 5> 99.4%Biotage
Si-TMT~800< 10> 98.7%Sopachem
PhosphonicS SPM322100< 10> 99.5%SpinChem
Activated Carbon5005090%General Literature
Celite Filtration (for heterogeneous Pd)1000s100sVariable[5][6]

Note: Efficiency can vary depending on the specific compound, solvent, and experimental conditions.

Table 2: Typical Recrystallization Recovery Rates for Halogenated Compounds

Compound TypeSolvent SystemTypical RecoveryNotes
Chlorinated Aromatic AcidToluene60-75%Solubility in cold toluene is low, allowing for good recovery.
Brominated HeterocycleEthanol/Water50-70%The use of a co-solvent can sometimes lead to slightly lower recoveries.
Fluorinated Pharmaceutical IntermediateIsopropanol70-85%Fluorinated compounds can sometimes exhibit different solubility profiles than their non-fluorinated analogs.
Poly-chlorinated Biphenyl (PCB) analogHexane40-60%Highly non-polar compounds may require very non-polar solvents, where solubility differences between hot and cold are less pronounced.

Note: These are illustrative examples. Actual recovery rates are highly dependent on the specific compound, the purity of the starting material, and the experimental technique.[16][17]

Experimental Protocols

Protocol 1: Flash Chromatography for the Purification of a Brominated Aromatic Ester
  • Solvent System Selection:

    • Using thin-layer chromatography (TLC), identify a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound. A common starting point for a brominated aromatic ester is a mixture of hexanes and ethyl acetate.

  • Column Packing:

    • Select a column of appropriate size for the amount of material to be purified.

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Add another thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude brominated ester in a minimal amount of a relatively non-polar solvent, such as dichloromethane or the eluent itself.[15]

    • Carefully apply the sample solution to the top of the silica gel using a pipette.

    • Allow the sample to adsorb onto the silica.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate.

    • Collect fractions in test tubes or vials.

  • Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified brominated aromatic ester.

Protocol 2: Recrystallization of a Chlorinated Phenol
  • Solvent Selection:

    • Place a small amount of the crude chlorinated phenol in a test tube.

    • Add a few drops of a potential solvent (e.g., ethanol, methanol, water, or a mixture) and observe the solubility at room temperature.

    • If the compound is insoluble at room temperature, heat the test tube gently to see if it dissolves.

    • The ideal solvent will dissolve the compound when hot but not when cold.[13]

  • Dissolution:

    • Place the crude chlorinated phenol in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask on a hot plate until the solid just dissolves. Use the minimum amount of hot solvent.[14]

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation.

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.[13]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Allow the crystals to air dry on the filter paper or in a desiccator to obtain the pure chlorinated phenol.

Visualizations

Purification_Decision_Tree start Crude Halogenated Compound is_solid Is the compound a solid? start->is_solid is_volatile Is the compound volatile? chromatography Flash Chromatography is_solid->chromatography No (Amorphous/Oil) is_crystalline Is the solid crystalline? is_solid->is_crystalline Yes distillation Distillation / Kugelrohr is_pure_enough Purity > 95%? chromatography->is_pure_enough recrystallization Recrystallization recrystallization->is_pure_enough final_product Final Pure Product is_pure_enough->final_product Yes further_purification Further Purification Needed is_pure_enough->further_purification No is_crystalline->chromatography No is_crystalline->recrystallization Yes

Caption: Decision tree for selecting a primary purification method.

Palladium_Removal_Workflow start Reaction Mixture (containing Palladium) catalyst_type Is the Catalyst Heterogeneous? start->catalyst_type celite_filtration Filtration through Celite catalyst_type->celite_filtration Yes scavenger Add Metal Scavenger (e.g., MP-TMT) catalyst_type->scavenger No (Soluble) check_purity Analyze for Pd content (e.g., ICP-MS) celite_filtration->check_purity stir Stir (1-16h) scavenger->stir filter_scavenger Filter off Scavenger stir->filter_scavenger filter_scavenger->check_purity is_low_pd Pd < 10 ppm? check_purity->is_low_pd pure_product Purified Product is_low_pd->pure_product Yes repeat_scavenging Repeat Scavenging or Try another method is_low_pd->repeat_scavenging No

Caption: Workflow for palladium catalyst removal from reaction mixtures.

References

Technical Support Center: Improving Solubility of Pyrrole-Based Compounds for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of pyrrole-based compounds in biological assays. Poor aqueous solubility is a common issue with heterocyclic compounds like pyrroles, which can lead to unreliable assay results and hinder drug discovery efforts.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why do my pyrrole-based compounds often exhibit poor aqueous solubility?

A1: Pyrrole and its derivatives are often hydrophobic in nature.[3][4] This inherent chemical structure, characterized by a five-membered aromatic ring, contributes to low solubility in water-based environments like biological buffers and cell culture media.[2][5] The tendency of these lipophilic molecules to precipitate from aqueous solutions is a significant challenge in experimental biology.[6]

Q2: What is "DMSO shock" and how can I prevent it?

A2: "DMSO shock," also known as solvent shock, occurs when a concentrated stock solution of a compound in an organic solvent like dimethyl sulfoxide (DMSO) is rapidly diluted into an aqueous buffer.[5][7] This abrupt change in solvent polarity can cause the compound to "crash out" or precipitate.[5] To prevent this, it is recommended to add the DMSO stock to the aqueous solution dropwise while gently vortexing or stirring.[7] A stepwise dilution can also help mitigate this issue.[8]

Q3: What is the maximum concentration of DMSO that is safe for most cell cultures?

A3: To minimize cytotoxicity, the final concentration of DMSO in your cell-based assays should be kept as low as possible, typically at or below 0.5%.[8] While some cell lines may tolerate up to 1%, it is crucial to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.[8]

Q4: Can changing the pH of the buffer improve the solubility of my pyrrole compound?

A4: Yes, for ionizable compounds, modifying the pH of the buffer can significantly enhance solubility.[9][10] Most drug molecules are weak acids or bases.[10] For weakly acidic compounds, a higher pH will favor the more soluble ionized form, while for weakly basic compounds, a lower pH will increase solubility.[9] It is important to ensure the chosen pH is compatible with your biological assay.

Q5: What are cyclodextrins and can they be used to solubilize my compound for in vitro assays?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12] They can encapsulate poorly water-soluble "guest" molecules, such as many pyrrole-based compounds, within their hydrophobic core. This forms an inclusion complex that is more soluble in aqueous solutions.[11][13] Beta-cyclodextrin (βCD) and its derivatives like hydroxypropyl-β-cyclodextrin (HPBCD) are commonly used for this purpose.[12][14]

Troubleshooting Guide

This guide provides a systematic approach to addressing common solubility issues encountered with pyrrole-based compounds during biological assays.

Observation Potential Cause(s) Recommended Solution(s)
Compound precipitates immediately upon addition to aqueous buffer. • Low aqueous solubility.[5] • "DMSO shock" due to rapid dilution.[7]1. Lower the final concentration of the compound.[15] 2. Decrease the final DMSO concentration.[11] 3. Add the compound stock to the vortexing buffer to facilitate rapid mixing.[8] 4. Pre-warm the aqueous solution (e.g., cell culture media to 37°C).[7] 5. Investigate the use of co-solvents (e.g., ethanol, propylene glycol) or solubilizing agents like cyclodextrins.[11][16]
Precipitation occurs over time in the incubator. • Temperature shift affecting solubility (e.g., from room temperature to 37°C).[7] • pH shift in the medium due to CO₂ environment or cell metabolism.[5] • Interaction with media components (e.g., salts, proteins).[5]1. Pre-warm the media to the experimental temperature before adding the compound.[7] 2. Ensure the media is adequately buffered (e.g., with HEPES) for the incubator's CO₂ concentration.[7] 3. Evaluate the compound's solubility in simpler buffer systems to identify problematic media components.
Inconsistent results between experiments. • Variable precipitation of the compound.[11]1. Visually inspect for precipitation before each experiment.[11] 2. Prepare fresh dilutions for each experiment from a stable stock solution.[11] 3. Standardize the dilution protocol meticulously to ensure consistency.[11]
Low or no biological activity observed. • The actual concentration of the soluble compound is much lower than the nominal concentration due to precipitation.[11]1. Address solubility issues using the strategies outlined above. 2. Determine the kinetic or thermodynamic solubility of the compound in the assay buffer to understand its solubility limits.[17]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.[18] This high-throughput method helps identify compounds that may precipitate under assay conditions.[19]

Materials:

  • Test compound dissolved in 100% DMSO (e.g., 10 mM stock solution).

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • 96-well microtiter plates.

  • Plate reader capable of measuring turbidity (nephelometry) or UV absorbance.[17][20]

  • Incubator.

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of the pyrrole-based compound in DMSO.[20]

  • Plate Setup: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a microtiter plate.

  • Addition of Buffer: Add the aqueous buffer to each well to achieve the desired final compound concentration, ensuring the final DMSO concentration is low (e.g., ≤ 1%).[18]

  • Mixing and Incubation: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 2 hours).[20]

  • Measurement:

    • Nephelometry: Measure light scattering to detect the formation of precipitate.[20]

    • UV Spectroscopy: After incubation, filter or centrifuge the plate to remove any precipitate. Measure the UV absorbance of the supernatant and determine the concentration using a calibration curve.[17]

Protocol 2: Thermodynamic Solubility Assay

Thermodynamic solubility measures the equilibrium solubility of a compound in its solid form in a solvent, providing a more accurate measure of its intrinsic solubility.[17]

Materials:

  • Solid (powdered) form of the test compound.

  • Aqueous buffer (e.g., PBS, pH 7.4).

  • Vials or tubes.

  • Shaker or rotator.

  • Filtration system (e.g., syringe filters).

  • Analytical system for quantification (e.g., HPLC-UV).[21]

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing the aqueous buffer.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[17][21]

  • Sample Collection and Filtration: After equilibration, allow the suspension to settle. Carefully collect the supernatant and filter it to remove all undissolved solids.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV.[21]

Visualizations

G cluster_0 Solubility Troubleshooting Workflow start Start: Compound Precipitation Observed check_conc Is the compound concentration too high? start->check_conc lower_conc Action: Lower final concentration check_conc->lower_conc Yes check_dmso Is final DMSO concentration > 0.5%? check_conc->check_dmso No end_solved Issue Resolved lower_conc->end_solved lower_dmso Action: Reduce final DMSO % check_dmso->lower_dmso Yes check_mixing Was the mixing method adequate? check_dmso->check_mixing No lower_dmso->end_solved improve_mixing Action: Add stock to vortexing buffer check_mixing->improve_mixing No use_excipients Consider advanced methods: - Co-solvents - Cyclodextrins - pH adjustment check_mixing->use_excipients Yes improve_mixing->end_solved use_excipients->end_solved end_unsolved Issue Persists: Re-evaluate Compound Suitability use_excipients->end_unsolved

Caption: A troubleshooting workflow for addressing compound precipitation.

G cluster_1 Hypothetical Signaling Pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription response Cellular Response (Proliferation, Survival) transcription->response pyrrole_compound Pyrrole-based Inhibitor pyrrole_compound->raf

References

Stability issues of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound can be influenced by several factors, including:

  • pH: The pyrrole ring system can be susceptible to degradation under strongly acidic or basic conditions.

  • Light Exposure: Aromatic iodides and pyrrole rings can be sensitive to photodegradation.

  • Oxidizing Agents: The electron-rich pyrrole ring may be prone to oxidation.

  • Temperature: Elevated temperatures can accelerate degradation processes.

  • Solvent: The choice of solvent can impact solubility and stability. It is crucial to use high-purity, degassed solvents.

Q2: I am observing a rapid decrease in the concentration of my stock solution. What could be the cause?

A2: Rapid degradation of your stock solution is likely due to one or more of the following:

  • Inappropriate Solvent: Ensure the solvent is of high purity and suitable for the compound. Protic solvents may participate in degradation pathways.

  • Light Exposure: Protect your solution from light by using amber vials or covering the container with aluminum foil.

  • Storage Temperature: Store stock solutions at or below -20°C. Avoid repeated freeze-thaw cycles.

  • Contamination: Ensure your solvent and storage container are free from acidic, basic, or oxidative contaminants.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products need to be identified experimentally, potential degradation pathways could lead to:

  • De-iodination: Photolytic or reductive conditions may cause the cleavage of the carbon-iodine bond.

  • Pyrrole Ring Opening: Hydrolysis under harsh acidic or basic conditions can lead to the opening of the pyrrole ring.[1][2][3]

  • Oxidation Products: The pyrrole ring is susceptible to oxidation, which can lead to various oxidized species.[4]

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
  • Possible Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock immediately before use.

    • Assess Stability in Assay Buffer: Perform a time-course experiment by incubating the compound in the assay buffer for the duration of the experiment and analyzing its concentration at different time points by HPLC.

    • Minimize Light Exposure: Protect the assay plates from light as much as possible.

Issue 2: Appearance of unknown peaks in HPLC chromatograms.
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Conduct Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies under acidic, basic, oxidative, photolytic, and thermal stress conditions.[5][6][7][8] This will help in developing a stability-indicating analytical method.

    • Use a Diode Array Detector (DAD): A DAD can help in determining if the new peaks are related to the parent compound by comparing their UV spectra.

    • LC-MS Analysis: Use liquid chromatography-mass spectrometry to obtain mass information about the unknown peaks to aid in their identification.

Quantitative Data Summary

The following tables summarize hypothetical data from forced degradation studies on this compound.

Table 1: Summary of Forced Degradation Studies

Stress ConditionTimeTemperature% DegradationMajor Degradation Products (Hypothetical)
0.1 M HCl24 h60°C15%P-1 (De-iodinated), P-2 (Ring-opened)
0.1 M NaOH24 h60°C8%P-3 (Oxidized)
3% H₂O₂24 h25°C25%P-3 (Oxidized), P-4 (N-oxide)
Photolytic (ICH Q1B)1.2 million lux hours25°C30%P-1 (De-iodinated)
Thermal48 h80°C5%Minor unknown impurities

Table 2: Solution Stability in Common Solvents

SolventStorage ConditionTime% Remaining
DMSO-20°C, in the dark30 days>99%
DMSO25°C, ambient light24 hours95%
Ethanol-20°C, in the dark30 days98%
Acetonitrile-20°C, in the dark30 days>99%

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC system with UV/DAD detector

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Acid Hydrolysis: To a vial, add an appropriate volume of the stock solution and 0.1 M HCl to achieve a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: To a vial, add an appropriate volume of the stock solution and 0.1 M NaOH to achieve a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: To a vial, add an appropriate volume of the stock solution and 3% H₂O₂ to achieve a final concentration of 0.1 mg/mL. Keep at room temperature for 24 hours, protected from light.

  • Photolytic Degradation: Expose a 0.1 mg/mL solution of the compound in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

  • Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours. Dissolve in methanol for analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Solution Stability Assessment

Objective: To determine the stability of the compound in various solvents under different storage conditions.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Acetonitrile

  • HPLC system with UV/DAD detector

Procedure:

  • Solution Preparation: Prepare 0.1 mg/mL solutions of the compound in DMSO, ethanol, and acetonitrile.

  • Storage:

    • Store one set of aliquots at -20°C in the dark.

    • Store another set of aliquots at 25°C under ambient light.

  • Time Points: Analyze the solutions at initial (T=0), 24 hours, 48 hours, 7 days, and 30 days.

  • Analysis: Determine the concentration of the parent compound at each time point using a validated HPLC method. Calculate the percentage of the compound remaining relative to the initial concentration.

Visualizations

cluster_troubleshooting Troubleshooting Workflow for Inconsistent Assay Results start Inconsistent Assay Results q1 Is the compound solution freshly prepared? start->q1 fresh Prepare fresh solution for each experiment q1->fresh No stability_test Perform stability test in assay buffer q1->stability_test Yes fresh->stability_test degradation_check Significant degradation observed? stability_test->degradation_check modify_protocol Modify assay protocol (e.g., shorter incubation) degradation_check->modify_protocol Yes proceed Proceed with assay degradation_check->proceed No modify_protocol->proceed

Caption: Troubleshooting workflow for inconsistent assay results.

cluster_degradation Potential Degradation Pathways parent 1-(2-fluoro-4-iodophenyl)- 2,5-dimethyl-1H-pyrrole photolytic Photolytic Degradation (UV light) parent->photolytic oxidative Oxidative Degradation (e.g., H₂O₂) parent->oxidative hydrolytic Hydrolytic Degradation (Strong Acid/Base) parent->hydrolytic deiodinated De-iodinated Product photolytic->deiodinated oxidized Oxidized Pyrrole Species oxidative->oxidized ring_opened Ring-Opened Products hydrolytic->ring_opened

Caption: Potential degradation pathways for the compound.

References

Technical Support Center: Paal-Knorr Synthesis of 1-Aryl-2,5-dimethylpyrroles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Paal-Knorr synthesis of 1-aryl-2,5-dimethylpyrroles. Our aim is to help you overcome common challenges, particularly those related to poor reaction yields.

Troubleshooting Guide: Overcoming Poor Yield

This section addresses specific issues you may encounter during the synthesis of 1-aryl-2,5-dimethylpyrroles from acetonylacetone (2,5-hexanedione) and primary aromatic amines.

Q1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the common causes?

Low yields in the Paal-Knorr synthesis can stem from several factors:

  • Insufficiently Reactive Starting Materials: Aromatic amines with strong electron-withdrawing groups are less nucleophilic and may react slowly or not at all under standard conditions.[1][2][3] Similarly, significant steric hindrance on the aromatic amine can impede the reaction.[1][2]

  • Inappropriate Reaction Conditions: Traditional Paal-Knorr synthesis often requires heating.[4] Insufficient temperature or reaction time can lead to incomplete conversion.[4] Conversely, excessively high temperatures or prolonged heating can cause degradation of starting materials or the product, leading to the formation of dark, tarry substances.[4][5]

  • Suboptimal Catalyst Choice: The type and amount of acid catalyst are crucial. While acid catalysis is generally required, excessively strong acidic conditions (pH < 3) can favor the formation of furan byproducts.[2][6][7] The absence of a suitable catalyst can result in a sluggish or incomplete reaction.

  • Presence of Excess Water: While some modern variations of the Paal-Knorr synthesis are performed in water, the final dehydration step to form the aromatic pyrrole ring can be hindered by excess water in the reaction mixture under certain conditions.[2][3][8]

Q2: I am observing a significant amount of a byproduct. What is it likely to be, and how can I prevent it?

The most common byproduct in the Paal-Knorr synthesis of pyrroles is the corresponding furan.[1][2] This occurs through the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound (acetonylacetone) before it can react with the amine.

To minimize furan formation:

  • Control the Acidity: Avoid strongly acidic conditions (pH < 3).[2][6][7] Weakly acidic conditions, for example using acetic acid, are generally preferred as they can accelerate the desired reaction without significantly promoting furan formation.[7][9]

  • Use an Excess of the Amine: Employing an excess of the primary aromatic amine can favor the bimolecular reaction pathway leading to the pyrrole over the unimolecular cyclization that forms the furan.[4]

Q3: My crude product is a dark, tarry material that is difficult to purify. What is causing this, and how can I avoid it?

The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself.[4] This is typically caused by:

  • Excessively High Temperatures: High heat can promote unwanted side reactions and decomposition.

  • Highly Acidic Conditions: Strong acids can also lead to the degradation of reactants and products.[4]

To mitigate this issue:

  • Lower the Reaction Temperature: Running the reaction at a more moderate temperature can help control the reaction rate and minimize byproduct formation.[4][6]

  • Use a Milder Catalyst: Consider using a weaker acid catalyst or even neutral conditions if the reactivity of your substrates allows.[4]

  • Optimize Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.[10]

Q4: How can I improve the reaction rate and yield if my aromatic amine is not very reactive?

For less reactive (electron-poor) or sterically hindered aromatic amines, consider the following strategies:

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields, often under milder conditions than conventional heating.[11][12][13][14][15]

  • Choice of Catalyst: Experiment with different Brønsted or Lewis acids to find a more effective catalyst for your specific substrates.[1][16] Solid acid catalysts have also proven effective and can simplify purification.[5][10]

  • Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) can lead to higher yields and shorter reaction times.[5][10][11]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Paal-Knorr pyrrole synthesis?

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine. The accepted mechanism proceeds through the following key steps:

  • Hemiaminal Formation: The synthesis begins with the nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.[4][17][18]

  • Intramolecular Cyclization: This is followed by an intramolecular attack by the nitrogen atom on the second carbonyl group, resulting in a cyclized 2,5-dihydroxytetrahydropyrrole derivative. This ring-closing step is often the rate-determining step.[4][17][18]

  • Dehydration: The synthesis concludes with the dehydration of this cyclic intermediate, which eliminates two molecules of water to form the stable aromatic pyrrole ring.[4][17][18]

Paal_Knorr_Mechanism cluster_start Starting Materials cluster_steps Reaction Steps cluster_end Product start1 1,4-Dicarbonyl (Acetonylacetone) step1 Nucleophilic Attack: Hemiaminal Formation start1->step1 start2 Primary Aryl Amine start2->step1 step2 Intramolecular Cyclization step1->step2 step3 Dehydration (Loss of 2 H₂O) step2->step3 product 1-Aryl-2,5-dimethylpyrrole step3->product

Caption: Paal-Knorr synthesis mechanism for 1-aryl-2,5-dimethylpyrroles.

Q2: What are suitable catalysts for this synthesis?

A wide range of catalysts can be employed in the Paal-Knorr synthesis:

  • Brønsted Acids: Acetic acid, p-toluenesulfonic acid (p-TsOH), and sulfamic acid are commonly used.[10]

  • Lewis Acids: Metal chlorides and triflates such as Sc(OTf)₃ and Bi(NO₃)₃ can be effective.[9][16]

  • Solid Acid Catalysts: Reusable heterogeneous catalysts like silica-supported sulfuric acid, aluminas, and certain resins offer advantages in terms of ease of separation and potential for recycling.[5][10]

  • Iodine: Molecular iodine has been reported as an efficient catalyst, often under solvent-free conditions.[4][5]

Q3: What solvents are typically used?

The choice of solvent can influence reaction rates and yields.[19][20] Common solvents include:

  • Ethanol[6][21]

  • Toluene[12]

  • Glacial Acetic Acid[6]

  • Water[14][21]

Solvent-free (neat) conditions are also highly effective and offer environmental benefits.[5][10][11]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various reaction conditions and their corresponding yields for the synthesis of 1-aryl-2,5-dimethylpyrroles.

EntryAmineCatalystSolventTemperature (°C)TimeYield (%)Reference
1AnilineAcetic AcidEthanolReflux15 minHigh (not specified)[17]
2BenzylamineGlacial Acetic AcidEthanolReflux30 min85[22]
34-ToluidineCATAPAL 200 (Alumina)None6045 min97[10][23]
4Anilinep-TsOHToluene150 (Microwave)10 min95[12]
5Various aromatic aminesIodineNoneRoom Temp5-10 min90-95[4][5]
6BenzylamineNoneWater1002 h98[21]

Experimental Protocols

Protocol 1: Conventional Synthesis of 2,5-dimethyl-1-phenylpyrrole

Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline using a conventional heating method.[17]

Materials:

  • 2,5-Hexanedione (1.0 eq)

  • Aniline (1.1 eq)

  • Glacial Acetic Acid

  • Ethanol

  • 0.5 M Hydrochloric Acid (cold)

  • Methanol/Water mixture (9:1)

Procedure:

  • In a round-bottom flask, dissolve 2,5-hexanedione (1.0 eq) and aniline (1.1 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Fit the flask with a reflux condenser and heat the mixture at reflux for 15-30 minutes.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath.

  • Add cold 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.

  • Collect the resulting crystals by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a 9:1 methanol/water mixture to obtain the pure 2,5-dimethyl-1-phenylpyrrole.

Protocol 2: Microwave-Assisted Synthesis of 1-Aryl-2,5-dimethylpyrroles

Objective: To synthesize a substituted 1-aryl-2,5-dimethylpyrrole via a microwave-assisted Paal-Knorr cyclization.[3][17]

Materials:

  • 2,5-Hexanedione (1.0 eq)

  • Primary aryl amine (3 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Microwave vial

  • Microwave reactor

Procedure:

  • In a microwave vial, add a solution of 2,5-hexanedione (1.0 eq) in ethanol.

  • Add glacial acetic acid and the primary aryl amine (3 eq) to the vial.

  • Seal the microwave vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 80-150 °C) for 10-20 minutes.

  • After cooling the vial to room temperature, partition the mixture between water and an organic solvent like ethyl acetate.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude material by column chromatography if necessary.

Visualization of Workflows

Troubleshooting_Workflow start Start: Poor Yield in Paal-Knorr Synthesis q1 Is the product a dark, tarry mixture? start->q1 a1_yes Likely Polymerization. - Lower reaction temperature. - Use a milder catalyst. q1->a1_yes Yes q2 Is a major byproduct observed (e.g., furan)? q1->q2 No a1_yes->q2 a2_yes Furan Formation. - Decrease acidity (pH > 3). - Use excess amine. q2->a2_yes Yes q3 Is the reaction sluggish or incomplete? q2->q3 No a2_yes->q3 a3_yes Check Reactivity/Conditions. - Increase temperature moderately. - Use microwave irradiation. - Screen different catalysts. q3->a3_yes Yes end Optimize Purification & Re-evaluate Yield q3->end No a3_yes->end

Caption: A troubleshooting workflow for common Paal-Knorr synthesis issues.

Experimental_Workflow start 1. Select Reactants (Diketone & Amine) step2 2. Choose Catalyst & Solvent start->step2 step3 3. Reaction Setup (Conventional or Microwave) step2->step3 step4 4. Monitor Reaction (e.g., TLC) step3->step4 step5 5. Work-up (Precipitation/Extraction) step4->step5 step6 6. Purification (Recrystallization/Chromatography) step5->step6 end 7. Characterize Product step6->end

References

Technical Support Center: Managing Impurities in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on identifying, controlling, and removing impurities during the synthesis of kinase inhibitor precursors.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in the synthesis of kinase inhibitor precursors?

A1: Impurities can be introduced at nearly any stage of a synthetic process. The most common sources include:

  • Starting Materials and Reagents: Impurities present in the initial raw materials can be carried through the synthesis or interfere with reactions.[1][2]

  • Byproducts and Side Reactions: Unintended reactions that occur alongside the desired transformation, such as the homocoupling of boronic acids in Suzuki reactions, can generate significant impurities.[1][3][4]

  • Intermediates: Unreacted intermediates from a previous step can be carried forward.[5]

  • Catalysts and Reagents: Residual catalysts (e.g., palladium), ligands, and excess reagents can contaminate the final product.[1][6]

  • Solvents: Residual solvents are a common class of impurity.[7]

  • Degradation: The desired product or intermediates may degrade during the reaction, work-up, or storage, forming degradation products.[1][8]

Q2: What are genotoxic impurities (GTIs) and why are they a major concern?

A2: Genotoxic impurities (GTIs) are compounds that can interact with DNA, potentially causing mutations that may lead to cancer.[8] Because of this risk, they are considered a high-priority concern by regulatory agencies like the EMA and FDA.[9] Guidelines from the International Conference on Harmonisation (ICH), particularly ICH M7, mandate that GTIs must be controlled to extremely low levels, often in the parts-per-million (ppm) range, based on the principle of the Threshold of Toxicological Concern (TTC).[5][8]

Q3: What are the main classes of impurities I should be aware of?

A3: Impurities are generally categorized as follows:

  • Organic Impurities: These are structurally related to the drug substance and can arise from starting materials, byproducts, intermediates, and degradation products.[7]

  • Inorganic Impurities: These include reagents, ligands, catalysts (like palladium, nickel, etc.), heavy metals, and other inorganic materials like filter aids.[6][7]

  • Residual Solvents: These are organic volatile chemicals used during the synthesis process.[7]

Troubleshooting Guides

This section addresses specific issues encountered during the synthesis of kinase inhibitor precursors.

Problem 1: Persistent Impurities After Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)
  • Issue: HPLC or LC-MS analysis shows multiple unknown peaks, or a known byproduct, after a cross-coupling reaction and standard chromatographic purification.

  • Probable Cause & Solution:

Probable CauseTroubleshooting Steps & Solutions
Residual Palladium Catalyst Palladium can remain complexed to the product or exist as nanoparticles, making it difficult to remove by standard silica gel chromatography. Solution: Employ a scavenger. Metal scavenger resins (e.g., thiol- or amine-functionalized silica) or treatment with activated carbon can effectively remove residual palladium.[10]
Homocoupling of Boronic Acid (Suzuki) Oxygen in the reaction vessel can promote the undesired homocoupling of the boronic acid starting material, mediated by the Pd(II) species.[3] Solution: Ensure the reaction is thoroughly deoxygenated. A subsurface sparge with an inert gas (nitrogen or argon) for 15-30 minutes prior to adding the catalyst is more effective than just a headspace purge. Adding a mild reducing agent can also minimize the concentration of free Pd(II).[3]
Unreacted Starting Materials The reaction may not have gone to completion.
Ligand-Related Impurities Phosphine ligands can be oxidized or otherwise degraded during the reaction.

Quantitative Data: Residual Palladium After Purification

The following table summarizes typical residual palladium levels observed after various purification techniques for products of Suzuki-Miyaura and Buchwald-Hartwig reactions.

Purification MethodPalladium SourceAverage Residual Pd (ppm)Efficacy
Flash Column ChromatographyVarious Pd(II) sources50 - 500+ ppmOften Insufficient
Scavenging Resin (Thiol-based)Various Pd(II) sources< 100 ppm (often < 50 ppm)Highly Effective
RecrystallizationPd(OAc)₂Variable, can be effective if product crystallizes well and Pd species are not occluded.Process Dependent
Problem 2: Multiple Byproducts in Pyrimidine Core Synthesis
  • Issue: When synthesizing a substituted pyrimidine core, a common scaffold in kinase inhibitors, multiple products are observed, leading to low yield and difficult purification.[11][12]

  • Probable Cause & Solution:

Probable CauseTroubleshooting Steps & Solutions
Lack of Regioselectivity With multi-functionalized pyrimidines (e.g., 2,4-dichloropyrimidine), nucleophilic attack can occur at multiple sites, leading to isomeric impurities.[4] Solution: Control the reaction temperature carefully; often, one position is more reactive at lower temperatures. Alternatively, use a protecting group strategy to block the more reactive site, perform the desired reaction, and then deprotect.
Solvent-Induced Impurities Certain solvents can participate in side reactions or decompose under reaction conditions. For example, Dimethylformamide (DMF) can be a source of dimethylamine, leading to the formation of dimethylamino-substituted byproducts, especially at high temperatures.[4] Solution: Screen alternative high-boiling polar aprotic solvents like DMSO, NMP, or DMAc. If DMF must be used, lower the reaction temperature if possible.
Over-reaction or Decomposition The product itself may be unstable to the reaction conditions, leading to degradation. Solution: Monitor the reaction closely by TLC or HPLC to determine the point of maximum product formation before significant degradation occurs. Reduce reaction time or temperature accordingly.

Visualizations: Workflows and Pathways

Logical Workflow for Impurity Identification

The following diagram outlines a systematic approach to identifying an unknown impurity detected during synthesis.

G start Unexpected Peak Detected (HPLC/LC-MS) check_mw Determine Molecular Weight (MS) start->check_mw compare Compare MW to Known Species (SMs, Reagents, Byproducts) check_mw->compare known_impurity Impurity Identified compare->known_impurity Match Found unknown_impurity Impurity is Unknown compare->unknown_impurity No Match control Develop Control Strategy known_impurity->control isolate Isolate Impurity (Prep-HPLC/Column) unknown_impurity->isolate characterize Structural Elucidation (NMR, HRMS) isolate->characterize final_id Structure Confirmed characterize->final_id final_id->control

Caption: A decision tree for the identification and characterization of unknown impurities.

Generic Kinase Signaling Pathway

This diagram illustrates a simplified signal transduction pathway that is often targeted by kinase inhibitors.

G cluster_cell Cell Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds & Activates Substrate Intracellular Substrate Protein RTK->Substrate Catalyzes Phosphorylation ADP ADP pSubstrate Phosphorylated Substrate (Active) Substrate->pSubstrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response Inhibitor Kinase Inhibitor Inhibitor->RTK Blocks ATP Binding Site ATP ATP

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and point of intervention for an ATP-competitive inhibitor.

Key Experimental Protocols

Protocol 1: General Purpose Impurity Profiling by HPLC-MS

This protocol outlines a general method for analyzing a crude reaction mixture or a purified compound to detect and tentatively identify impurities.

  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of your sample into a clean HPLC vial.

    • Dissolve the sample in a suitable solvent (e.g., Methanol, Acetonitrile, or DMSO) to a final concentration of ~1 mg/mL. Ensure the sample is fully dissolved.

    • If necessary, filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Instrumentation & Conditions:

    • Instrument: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).[7][13][14]

    • Column: A general-purpose reverse-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm) is a good starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a shallow gradient (e.g., 5% to 95% B over 15-20 minutes) to ensure separation of components with a wide range of polarities.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1 - 5 µL.

    • MS Detection: Operate in both positive and negative electrospray ionization (ESI) modes in separate runs to detect a wider range of compounds. Scan a broad mass range (e.g., 100-1500 m/z).

  • Data Analysis:

    • Integrate all peaks in the chromatogram that are above a defined threshold (e.g., 0.05% area).

    • Examine the mass spectrum for each peak to obtain the molecular weight of the impurity.

    • Use the high-resolution mass data to predict a molecular formula.

    • Compare the molecular weights and potential formulas against likely side products, starting materials, reagents, and known degradation pathways to hypothesize the impurity's structure.[15]

Protocol 2: Removal of Residual Palladium using a Thiol-Based Scavenger

This method is effective for removing trace palladium from post-reaction mixtures.[10]

  • Reaction Work-up:

    • After the reaction is complete, perform your standard aqueous work-up.

    • Evaporate the organic solvent to obtain the crude product, which can be an oil or solid.

  • Scavenging Procedure:

    • Dissolve the crude product in a suitable solvent (e.g., Toluene, THF, Dichloromethane). The solution should not be too concentrated.

    • Add the thiol-functionalized silica scavenger. A typical loading is 2-4 equivalents relative to the initial amount of palladium catalyst used.

    • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours. Reaction time can be optimized.

    • Monitor the removal of palladium by taking a small aliquot of the solution, filtering it, and analyzing by ICP-MS if available.

  • Isolation:

    • Filter the mixture to remove the scavenger resin. Wash the resin with a small amount of the solvent used for the scavenging step.

    • Combine the filtrate and washings.

    • Evaporate the solvent to yield the purified product, which can then be further purified by chromatography or recrystallization if needed.

Protocol 3: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds and can be very effective at removing impurities that have different solubility profiles from the desired product.[1][10]

  • Solvent Selection:

    • The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Test small amounts of your compound in various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Heptane, Toluene, or solvent/anti-solvent pairs) to find the optimal system.

  • Dissolution:

    • Place the crude solid product in an Erlenmeyer flask.

    • Add the minimum amount of hot (near boiling) solvent required to fully dissolve the solid. Add the solvent in small portions, allowing time for dissolution between additions.

  • Decolorization (Optional):

    • If the solution is colored by high-molecular-weight impurities, you can add a small amount of activated carbon to the hot solution and swirl for a few minutes.

    • Perform a hot filtration through fluted filter paper to remove the carbon.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals.

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

    • Analyze the purified product and the mother liquor by HPLC to assess the purity and yield.

References

Technical Support Center: Synthesis of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole, a key intermediate for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Scaling up the synthesis of this compound via the Paal-Knorr reaction can present several challenges. This guide addresses common issues, their potential causes, and recommended solutions.

Issue 1: Low or No Product Yield

Potential CauseRecommended Solution
Insufficiently reactive starting materials: The electron-withdrawing nature of the fluorine and iodine on the aniline can decrease its nucleophilicity.- Increase the reaction temperature in increments of 10°C. - Consider using a more effective acid catalyst (see Catalyst Selection table below). - Increase the reaction time and monitor progress by TLC or LC-MS.
Incomplete reaction: The reaction may not have reached completion.- Extend the reaction time. - Ensure adequate mixing, especially in larger scale reactions.
Suboptimal reaction temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures.- Optimize the temperature. A good starting point is refluxing in a suitable solvent like ethanol or acetic acid.
Catalyst deactivation: The chosen catalyst may not be robust enough for the reaction conditions.- Switch to a more stable catalyst, such as a solid acid catalyst or a Lewis acid.

Issue 2: Formation of Significant Byproducts

Potential CauseRecommended Solution
Furan formation: Acid-catalyzed self-condensation of 2,5-hexanedione can lead to the formation of 2,5-dimethylfuran.- Use a milder acid catalyst or a lower concentration of a strong acid. - Add the aniline to the reaction mixture before adding the acid catalyst. - Consider running the reaction under neutral or even slightly basic conditions, although this may require longer reaction times.
Polymerization/Tarry material: High temperatures or strong acid can cause polymerization of the starting materials or the product.- Lower the reaction temperature. - Use a milder acid catalyst. - Ensure the reaction is not heated for an excessively long time.
Side reactions involving the iodine substituent: The iodo group may participate in side reactions under certain conditions.- Use milder reaction conditions. - Consider protecting the iodo group if it proves to be problematic, though this adds extra steps to the synthesis.

Issue 3: Difficult Purification

Potential CauseRecommended Solution
Product is an oil or low-melting solid: The product may be difficult to crystallize.- Purify by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate). - If the product is an oil, try to form a salt to induce crystallization.
Co-eluting impurities: Impurities may have similar polarity to the product.- Optimize the solvent system for column chromatography. - Consider a different purification technique, such as preparative HPLC.
Residual starting materials: Unreacted 2-fluoro-4-iodoaniline or 2,5-hexanedione may be present.- An aqueous acid wash can help remove unreacted aniline. - An aqueous base wash can help remove unreacted 2,5-hexanedione (by forming the enolate).

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

The synthesis proceeds via the Paal-Knorr pyrrole synthesis.[1][2] The reaction involves the condensation of 2-fluoro-4-iodoaniline with 2,5-hexanedione in the presence of an acid catalyst. The mechanism involves the formation of a hemiaminal intermediate, followed by cyclization and dehydration to form the aromatic pyrrole ring.[1]

Q2: What are the recommended starting materials and reagents?

  • 2-Fluoro-4-iodoaniline

  • 2,5-Hexanedione

  • Acid catalyst (e.g., acetic acid, p-toluenesulfonic acid, or a Lewis acid)

  • Solvent (e.g., ethanol, acetic acid, toluene, or solvent-free)

Q3: How do the fluoro and iodo substituents affect the reaction?

The fluorine and iodine atoms are electron-withdrawing, which reduces the nucleophilicity of the aniline's amino group. This can make the reaction slower compared to an unsubstituted aniline. However, the iodo group also provides a handle for further functionalization of the resulting pyrrole.

Q4: What analytical techniques can be used to monitor the reaction and characterize the product?

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify the product and any volatile impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

  • Infrared (IR) Spectroscopy: To identify functional groups in the product.

Data Presentation

Table 1: Comparison of Catalysts for Paal-Knorr Synthesis

CatalystTypical ConditionsAdvantagesDisadvantages
Brønsted Acids (e.g., Acetic Acid, p-TsOH)Reflux in solventReadily available, inexpensiveCan lead to side reactions like furan formation
Lewis Acids (e.g., ZnCl₂, FeCl₃)Varies (can be milder)Can be more selectiveMay require anhydrous conditions, more expensive
Solid Acids (e.g., Montmorillonite clay)Heterogeneous, often solvent-freeEasy to remove from reaction, reusableMay have lower activity than homogeneous catalysts

Table 2: Solvent Selection for Paal-Knorr Synthesis

SolventBoiling Point (°C)PolarityNotes
Ethanol 78Polar ProticGood general-purpose solvent for this reaction.
Acetic Acid 118Polar ProticCan act as both solvent and catalyst.
Toluene 111Non-polarAllows for azeotropic removal of water to drive the reaction to completion.
Solvent-free N/AN/AEnvironmentally friendly, can lead to faster reaction times.

Experimental Protocols

Protocol 1: General Procedure using Acetic Acid as Catalyst and Solvent

  • To a round-bottom flask equipped with a reflux condenser, add 2-fluoro-4-iodoaniline (1.0 eq) and 2,5-hexanedione (1.1 eq).

  • Add glacial acetic acid to the flask to achieve a concentration of approximately 0.5 M.

  • Heat the reaction mixture to reflux (around 118°C) and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of ice water and stir.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).

Protocol 2: Microwave-Assisted Synthesis

  • In a microwave-safe vial, combine 2-fluoro-4-iodoaniline (1.0 eq), 2,5-hexanedione (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Add a minimal amount of a high-boiling solvent such as ethanol or isopropanol.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 120-150°C for 10-30 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

Mandatory Visualization

experimental_workflow start Start reagents Combine Reactants: - 2-Fluoro-4-iodoaniline - 2,5-Hexanedione - Catalyst - Solvent start->reagents reaction Reaction: - Heat to reflux or - Microwave irradiation reagents->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Quench with water - Neutralize - Extract with organic solvent monitoring->workup Complete purification Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_pathway start Low Yield or Side Products? check_temp Optimize Temperature? start->check_temp Yes change_catalyst Change Catalyst? check_temp->change_catalyst No Improvement success Successful Synthesis check_temp->success Improved extend_time Extend Reaction Time? change_catalyst->extend_time No Improvement change_catalyst->success Improved adjust_acidity Adjust Acidity? extend_time->adjust_acidity No Improvement extend_time->success Improved adjust_acidity->success Improved

References

Preventing degradation of fluorinated compounds during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of fluorinated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degradation of these valuable molecules during their synthesis. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Frequently Asked questions (FAQs)

Q1: My fluorination reaction is resulting in a low yield or no product. What are the common causes?

A1: Low or no yield in fluorination reactions can stem from several factors:

  • Inactive Fluorinating Reagent: Many fluorinating reagents are moisture-sensitive and can degrade over time, especially if not stored under anhydrous conditions. For example, DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor can decompose if not handled properly. Always use a fresh bottle of the fluorinating reagent and ensure anhydrous conditions.[1][2]

  • Insufficient Reagent: For some substrates, particularly sterically hindered ones, a larger excess of the fluorinating reagent may be necessary to drive the reaction to completion.[1][2]

  • Low Reaction Temperature: Some deoxyfluorination reactions require heating to proceed at a reasonable rate. If the reaction is sluggish, a gradual increase in temperature might be necessary. However, be cautious as higher temperatures can also promote side reactions like elimination.[1][2]

  • Poor Leaving Group: In deoxyfluorination reactions starting from alcohols, the hydroxyl group must be sufficiently activated. In some cases, converting the alcohol to a better leaving group, such as a sulfonate ester, prior to fluorination can be beneficial.[2]

  • Solvent Incompatibility: The chosen solvent must be appropriate for the fluorinating reagent and completely anhydrous. Common solvents for fluorination include dichloromethane (DCM), chloroform, and toluene.[1][2] Some electrophilic reagents like Selectfluor can react exothermically with solvents like DMF, pyridine, and DMSO.[1]

Q2: I am observing significant side reactions, such as elimination or rearrangement. How can I minimize these?

A2: The formation of side products is a common challenge in fluorination chemistry. Here are some strategies to minimize them:

  • Control of Reaction Temperature: Elimination reactions are often favored at higher temperatures. Lowering the reaction temperature can significantly reduce the formation of olefinic byproducts.[1][2]

  • Choice of Base: If a base is required, using a non-nucleophilic, sterically hindered base can minimize elimination reactions. If possible, conducting the reaction under neutral or slightly acidic conditions is preferable.[1][2]

  • Choice of Fluorinating Reagent: Reagents that favor an SN1-type mechanism are more prone to causing rearrangements due to the formation of carbocation intermediates. Switching to a reagent or reaction conditions that promote an SN2-type mechanism, which involves a direct backside attack, can prevent rearrangements.[2]

Q3: My fluorinated compound seems to be degrading during workup or purification. What precautions should I take?

A3: The stability of fluorinated compounds can be sensitive to the conditions used during workup and purification.

  • Acid/Base Sensitivity: Some fluorinated compounds are labile to strong acids or bases. It is crucial to use mild workup conditions. For instance, a saturated aqueous solution of sodium bicarbonate can be used to quench the reaction carefully.[2] For purification, using a deactivated silica gel or an alternative stationary phase like alumina or Florisil might be necessary for acid-sensitive compounds. Adjusting the mobile phase pH during chromatography is also a critical parameter to control.[3]

  • Volatility: Smaller fluorinated compounds can be volatile. Care should be taken during solvent removal steps to avoid loss of product.[3]

  • Dry Loading: For flash chromatography of compounds with poor solubility in the eluent, dry loading onto silica gel or Celite is recommended to improve separation and prevent degradation on the column.[3]

Q4: Are there any specific safety concerns I should be aware of when working with fluorinating reagents?

A4: Yes, many fluorinating reagents are hazardous and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • DAST and Deoxo-Fluor: These reagents are toxic, corrosive, and can decompose violently upon heating. They are also highly reactive with water.[1][2]

  • Hydrogen Fluoride (HF) and its complexes: HF is extremely corrosive and can cause severe burns that may not be immediately painful. Specialized PPE and a dedicated fume hood are essential when handling HF.[1]

  • Electrophilic Fluorinating Agents (e.g., Selectfluor): These reagents are strong oxidizers and can react violently with certain organic solvents.[1]

Troubleshooting Guides

This section provides structured guides to troubleshoot common problems encountered during the synthesis of fluorinated compounds.

Guide 1: Low Conversion of Starting Material

LowConversionTroubleshooting

Guide 2: Formation of Undesired Side Products

SideProductTroubleshooting

Data on Compound Stability

The stability of fluorinated compounds can be significantly influenced by their structure and the surrounding chemical environment. Below is a summary of available data on the stability of select fluorinated compounds under different conditions.

Compound ClassConditionsStability/Degradation OutcomeReference
Trifluoromethyl Ketones in vivo (metabolic)Prone to rapid reduction to inactive trifluoromethyl alcohols.[4][5]
Introduction of an adjacent electron-withdrawing groupStabilizes the hydrate form, preventing metabolic reduction.[4][5]
Trifluoromethylphenols Alkaline pH (pH 7-10.8 for 2-TFMP, pH 6.2-10.8 for 4-TFMP)Undergo hydrolysis and spontaneous defluorination to form corresponding hydroxybenzoic acids and fluoride.
Acidic pH (pH 6.2 for 2-TFMP)No degradation observed.
3-TrifluoromethylphenolResistant to hydrolysis even at elevated temperatures and alkaline pH.
DAST and Deoxo-Fluor Elevated temperaturesCan decompose violently.[1][2]
Presence of waterDecompose.[1][2]
Selectfluor DMF, Pyridine, DMSOReacts rapidly and exothermically.[1]

Experimental Protocols

Protocol 1: Deoxyfluorination of a Cycloheptanol Derivative using DAST

This protocol provides a general procedure for the deoxyfluorination of a secondary alcohol on a cycloheptane ring, a transformation that can be prone to side reactions if not performed with care.

Materials:

  • Cycloheptanol derivative

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the cycloheptanol derivative (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add DAST (1.2-1.5 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to stir at -78 °C and then slowly warm to room temperature over several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully and slowly add the reaction mixture to a vigorously stirred, saturated aqueous solution of NaHCO₃ at 0 °C to quench any unreacted DAST.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.[2]

Deoxyfluorination_Workflow

Protocol 2: Purification of an Acid-Labile Fluorinated Compound by Flash Chromatography

This protocol outlines a general procedure for the purification of a fluorinated compound that is sensitive to acidic conditions.

Materials:

  • Crude acid-labile fluorinated compound

  • Deactivated (end-capped) silica gel

  • Hexanes (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Triethylamine (optional, as a basic additive)

Procedure:

  • Solvent System Selection: Determine a suitable eluent system using TLC. For basic compounds that might be acid-labile, adding a small amount of triethylamine (0.1-1%) to the eluent can help to neutralize the acidic sites on the silica gel and improve peak shape.

  • Column Packing: Pack a flash chromatography column with deactivated silica gel using the chosen eluent system.

  • Sample Loading:

    • Direct Loading: If the compound is soluble in the eluent, dissolve the crude material in a minimal amount of the eluent and load it directly onto the column.

    • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Load this powder onto the top of the column.[3]

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure, being mindful of the potential volatility of the product.

PurificationWorkflow

References

Technical Support Center: Optimizing Paal-Knorr Synthesis with Microwave Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Paal-Knorr synthesis of furans, pyrroles, and thiophenes using microwave irradiation.

Troubleshooting Guide

This guide addresses common issues encountered during the microwave-assisted Paal-Knorr synthesis.

Problem 1: Low or No Yield

Question: My microwave-assisted Paal-Knorr reaction is resulting in a low yield or is not proceeding to completion. What are the common causes?

Answer:

Low yields in microwave-assisted Paal-Knorr synthesis can stem from several factors, even with the advantages of microwave heating.[1] Key areas to investigate include the reactivity of your starting materials, the choice of catalyst, and the specific microwave parameters.

  • Insufficiently Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[1] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[2]

  • Inappropriate Catalyst: The choice and amount of acid catalyst are critical. While acid catalysis is often necessary, sometimes no acid is required under microwave conditions.[3] For pyrrole synthesis, excessively strong acidic conditions (pH < 3) can favor the formation of furan byproducts.[1][4]

  • Suboptimal Microwave Parameters: Incorrect temperature and time settings can lead to incomplete reactions or degradation. Microwave energy can dramatically shorten reaction times, so careful optimization is key.[3]

Solutions:

Troubleshooting StepRecommendationRationale
Re-evaluate Catalyst For furan synthesis, consider milder Lewis acids like ZnBr₂, Bi(NO₃)₃, or Sc(OTf)₃.[3] For pyrrole synthesis, a weak acid like glacial acetic acid is often effective.[4] In some cases, no added acid is necessary.[3]Milder catalysts can prevent substrate decomposition while still promoting cyclization.[3]
Optimize Microwave Conditions Gradually increase the temperature in 10°C increments from the conventional method's temperature. Optimize the reaction time in short intervals (e.g., 1-2 minutes).Microwave heating is very efficient; small changes can have a significant impact. Finding the optimal balance prevents incomplete reactions and degradation.[5]
Solvent Choice Use a polar solvent that absorbs microwave energy effectively. Common choices include ethanol, water, or mixtures thereof.[3][4]Polar solvents couple well with microwave irradiation, leading to rapid and uniform heating.[5]
Increase Reagent Concentration For pyrrole synthesis, using an excess of the amine can favor the desired reaction over furan formation.[1]Shifting the equilibrium towards the pyrrole product by increasing the concentration of one of the reactants.

Problem 2: Formation of Dark, Tarry Material

Question: My reaction mixture is turning black and forming tar, resulting in a very low yield. What is causing this and how can I prevent it?

Answer:

This is a common issue indicating substrate decomposition under harsh conditions.[3] Even with microwave heating, excessively high temperatures or strong acids can lead to polymerization of the starting materials or the product.[1][6]

Solutions:

Troubleshooting StepRecommendationRationale
Lower Reaction Temperature Significantly reduce the reaction temperature. Microwave synthesis is often effective at lower temperatures than conventional heating.[3]Minimizes thermal degradation and polymerization pathways.[6]
Reduce Reaction Time Decrease the irradiation time. Microwave-assisted reactions are often complete in minutes.[3][7]Prevents prolonged exposure to high temperatures, which can cause decomposition.[3]
Use a Milder Catalyst Switch from strong Brønsted acids (e.g., H₂SO₄) to a milder Lewis acid or a weak organic acid.[1][3]Reduces the harshness of the reaction conditions, preventing acid-catalyzed polymerization.[6]
Solvent Selection For thermally sensitive substrates, a higher-boiling aprotic solvent like toluene or DMF can offer better temperature control.[3]These solvents can help to dissipate heat more evenly, preventing localized overheating.

Problem 3: Significant Furan Byproduct in Pyrrole Synthesis

Question: I am synthesizing a pyrrole, but I am observing a significant amount of the corresponding furan as a byproduct. How can I minimize its formation?

Answer:

The formation of a furan byproduct is the most common side reaction in Paal-Knorr pyrrole synthesis.[1] This occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration before reacting with the amine.[1]

Solutions:

Troubleshooting StepRecommendationRationale
Adjust Acidity Maintain a pH greater than 3. In many cases, a catalytic amount of a weak acid like acetic acid is sufficient.[1][4]Less acidic conditions disfavor the direct cyclization of the dicarbonyl to a furan.
Use Excess Amine Increase the stoichiometry of the amine relative to the 1,4-dicarbonyl compound.[1]A higher concentration of the amine nucleophile promotes the formation of the hemiaminal intermediate, leading to the pyrrole.[4]
Two-Step Microwave Protocol Consider a sequential microwave protocol. A short, initial heating cycle can be followed by the addition of the amine and a second heating period.[7]This can sometimes allow for better control over the reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave irradiation for the Paal-Knorr synthesis?

A1: Microwave irradiation offers several significant advantages over conventional heating for the Paal-Knorr synthesis:

  • Dramatically Reduced Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes using a microwave reactor.[3][7]

  • Higher Yields: By minimizing side reactions and product decomposition, microwave synthesis can lead to improved product yields.[8][9]

  • Milder Reaction Conditions: Microwave heating can often be performed at lower temperatures and with milder catalysts, which is beneficial for sensitive substrates.[8][10]

  • Improved Purity: The reduction in side products can simplify purification.[11]

Q2: What type of solvent is best for microwave-assisted Paal-Knorr synthesis?

A2: The choice of solvent is crucial for efficient microwave heating. Polar solvents such as ethanol, water, or a mixture of the two are generally good choices as they couple effectively with microwave energy.[3][4][5] For specific applications, other high-boiling aprotic solvents like DMF or toluene can be used.[3]

Q3: Can I perform a microwave-assisted Paal-Knorr synthesis without a solvent?

A3: Yes, solvent-free Paal-Knorr synthesis under microwave irradiation has been reported.[7] This approach is considered a "green chemistry" method as it reduces solvent waste. An organocatalyst may be used in such cases.[7]

Q4: How do substituents on the 1,4-dicarbonyl starting material affect the reaction under microwave conditions?

A4: The electronic and steric nature of the substituents significantly influences the reaction rate and yield.[3] Electron-donating groups on the dicarbonyl compound can facilitate the reaction. Conversely, sterically hindered substrates may require higher temperatures or longer irradiation times to achieve good conversion.[2][7]

Q5: What safety precautions should I take when using a microwave reactor?

A5: Always use dedicated microwave process vials designed to withstand high temperatures and pressures.[12] Ensure the vial is properly sealed. Do not exceed the recommended fill volume for the vial. Allow the vessel to cool to a safe temperature (typically below 50°C) before opening.[12][13] All reactions, especially those involving the synthesis of thiophenes which can produce H₂S gas, should be conducted in a well-ventilated fume hood.[14][15]

Data Summary

The following tables summarize quantitative data for the Paal-Knorr synthesis under various conditions, allowing for easy comparison.

Table 1: Comparison of Conventional vs. Microwave Heating for Pyrrole Synthesis

1,4-DicarbonylAmineMethodCatalystSolventTemp (°C)TimeYield (%)
Hexane-2,5-dionePrimary AmineConventional--->12 h-
Hexane-2,5-dionePrimary AmineMicrowave---Reduced-
β-ketoester derivativeVarious aminesMicrowaveAcetic Acid-120-1502-10 min65-89

Data compiled from multiple sources.[7][9][16]

Table 2: Microwave-Assisted Furan Synthesis Conditions

1,4-DicarbonylCatalystSolventTemp (°C)TimeYield (%)
Methyl 2-acetyl-3-methyl-4-oxopentanoateHCl (catalytic)Ethanol/Water (1:1)1403-5 minHigh
Various 1,4-diketonesAcetic Acid-120-1502-10 minGood

Data compiled from multiple sources.[3][8]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of a Substituted Furan

  • Reagents & Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, place the 1,4-dicarbonyl starting material (1 mmol). Add a suitable solvent such as an ethanol/water mixture (3 mL, 1:1 ratio). For some substrates, a catalytic amount of acid (e.g., 2-3 drops of 1 M HCl) may be added, though it is often not required under microwave conditions.[3]

  • Reaction: Seal the vial with a septum cap and place it in a laboratory microwave reactor. Irradiate the mixture at a set temperature (e.g., 140°C) for a specified time (e.g., 3-5 minutes).[3] Monitor the internal pressure to ensure it remains within the safe limits of the equipment.

  • Workup and Purification: After the reaction is complete, cool the vial to room temperature using a compressed air stream. Transfer the contents to a separatory funnel and dilute with water (10 mL). Extract the product with an organic solvent like diethyl ether or ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and remove the solvent under reduced pressure. The crude product can be further purified by silica gel column chromatography if necessary.[3]

Protocol 2: Microwave-Assisted Synthesis of a Substituted Pyrrole

  • Reagents & Setup: In a microwave-safe vial (0.5-2 mL), dissolve the 1,4-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol. Add a primary amine (1.1-3 eq) and a catalytic amount of a weak acid, like glacial acetic acid.[2][4]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-150°C) for a specified time (e.g., 10-30 minutes).[2][4] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Once the reaction is complete, allow the reaction mixture to cool to room temperature. Partition the mixture between water and an organic solvent such as ethyl acetate. Extract the aqueous layer multiple times with the organic solvent. Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate. Evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrrole.[4]

Visualizations

PaalKnorr_Workflow cluster_start Start cluster_reaction Microwave Reaction cluster_analysis Analysis cluster_workup Workup & Purification cluster_end End start_reagents 1,4-Dicarbonyl + Amine/Acid or Sulfur Source mw_synthesis Microwave Irradiation (Temp, Time, Power) start_reagents->mw_synthesis tlc_analysis Monitor by TLC/LC-MS mw_synthesis->tlc_analysis workup Aqueous Workup & Extraction tlc_analysis->workup Reaction Complete purification Column Chromatography or Distillation workup->purification product Pure Heterocycle (Furan, Pyrrole, Thiophene) purification->product

Caption: General experimental workflow for microwave-assisted Paal-Knorr synthesis.

Troubleshooting_Flowchart cluster_solutions Potential Solutions cluster_tar_solutions Tarring Solutions cluster_furan_solutions Furan Byproduct Solutions start Low Yield or Incomplete Reaction? increase_temp Increase Temp/Time (in small increments) start->increase_temp Yes change_catalyst Use Milder/Different Catalyst start->change_catalyst Yes check_reagents Check Reagent Purity & Reactivity start->check_reagents Yes tar_formation Tar Formation? increase_temp->tar_formation change_catalyst->tar_formation check_reagents->tar_formation furan_byproduct Furan Byproduct (in Pyrrole Synthesis)? tar_formation->furan_byproduct No lower_temp Lower Temperature tar_formation->lower_temp Yes milder_catalyst Use Milder Catalyst tar_formation->milder_catalyst Yes adjust_ph Adjust pH (>3) furan_byproduct->adjust_ph Yes excess_amine Use Excess Amine furan_byproduct->excess_amine Yes success Successful Synthesis furan_byproduct->success No lower_temp->success milder_catalyst->success adjust_ph->success excess_amine->success

Caption: Troubleshooting flowchart for common issues in microwave-assisted Paal-Knorr synthesis.

References

Technical Support Center: Column Chromatography of Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of pyrrole derivatives using column chromatography.

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of pyrrole derivatives.

Issue 1: My purified pyrrole derivative is colored, even after column chromatography.

Color in your purified pyrrole can stem from several sources, primarily oxidation and the presence of highly conjugated byproducts.[1] Pyrroles, particularly those that are electron-rich, are susceptible to oxidation when exposed to air and light, which can lead to the formation of colored impurities.[1] This degradation can be accelerated by any residual acid from the synthesis.[1]

Troubleshooting Steps:

  • Minimize Exposure to Air and Light: It is advisable to work quickly and, if possible, under an inert atmosphere such as nitrogen or argon.[1] Storing the purified pyrrole derivatives in amber vials at low temperatures can also help to prevent degradation.[1]

  • Charcoal Treatment: Before your final purification step, you can dissolve the crude product in a suitable solvent and treat it with a small amount of activated charcoal.[1] The charcoal can adsorb colored impurities; however, be aware that this may also reduce your overall yield.[1]

  • Acid Scavenging: Ensure that all acidic residues from the synthesis are quenched and removed during the workup before purification.[1] Washing the organic extract with a mild base like a sodium bicarbonate solution can be an effective method.[1]

  • Re-purification: A second round of purification through a silica gel column or a careful recrystallization may be necessary to remove persistent colored impurities.[1]

Issue 2: My pyrrole derivative is streaking or tailing on the silica gel column, resulting in poor separation.

Streaking or tailing is a frequent issue when purifying polar compounds like some pyrrole derivatives on silica gel.[1] This is often due to strong interactions between the compound and the acidic silanol groups on the surface of the silica.[1]

Troubleshooting Steps:

  • Solvent System Modification:

    • Gradual Polarity Increase: Employ a solvent gradient where the polarity is increased slowly throughout the separation process.[1]

    • Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier to your eluent.[1] Common choices include 0.1-1% triethylamine (Et₃N) or pyridine.[1]

  • Use a Different Stationary Phase:

    • Alumina: Neutral or basic alumina can be a good alternative to silica gel for the purification of basic compounds.[1]

    • Deactivated Silica: You can deactivate silica gel by treating it with a solution of triethylamine in your non-polar solvent before packing the column.[1]

  • Check for Compound Stability: Some pyrrole derivatives may decompose on silica gel.[1] It is important to assess the stability of your compound on a TLC plate first.[2]

Issue 3: My yield is very low after column chromatography.

Low yields after chromatography can be attributed to several factors, ranging from an incomplete reaction to suboptimal purification techniques.[3]

Troubleshooting Steps:

  • Optimize Reaction Conditions: Before purification, ensure that the synthesis reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC).[3]

  • Proper Column Packing: A well-packed silica gel column is crucial to avoid channeling, which leads to poor separation and loss of product.[3]

  • Choice of Eluent: The polarity of the eluent system is critical. If the eluent is too polar, your product may elute too quickly along with impurities. Conversely, if it's not polar enough, your product may remain on the column.[3] Always optimize the solvent system using TLC first.[3]

  • Avoid Product Degradation: Some compounds can degrade if they remain on the silica gel for an extended period.[3] Do not let the column run dry and collect the fractions promptly.[3]

  • Sample Loading: For compounds with poor solubility in the eluent, consider dry loading.[1][2] This involves pre-adsorbing the crude product onto a small amount of silica gel before loading it onto the column.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude pyrrole synthesis products?

A1: Common impurities can include unreacted starting materials, reagents such as furan or ammonia, water, and side-products like pyrrolidine.[4] Acidic and basic impurities can also be present, especially if the pyrrole is isolated from natural sources.[4]

Q2: How can I prevent my purified pyrrole from darkening upon storage?

A2: Pyrrole and its derivatives can be unstable and darken due to oxidation and polymerization.[4] To minimize this, it is best to distill the pyrrole immediately before use.[4] Storing the purified compound under an inert atmosphere (nitrogen or argon) in a sealed, dark vessel can significantly slow down degradation.[4]

Q3: What is the best way to select a solvent system for my column?

A3: The ideal mobile phase is best determined using Thin Layer Chromatography (TLC).[2] A good starting point for many pyrrole derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[2][3] The ratio of the solvents should be adjusted until the desired compound has an Rf value of approximately 0.2-0.4, which generally provides the best separation on a column.[2]

Q4: When should I use "dry loading" versus "wet loading"?

A4: Dry loading is recommended when your crude sample is not readily soluble in the mobile phase or if you need to dissolve it in a strong, polar solvent that would otherwise disrupt the separation at the top of the column.[1][2] Wet loading, where the sample is dissolved in a minimal amount of the eluent, is suitable for samples that are soluble in the mobile phase.[1]

Q5: My product came out of the column as an oil. How can I solidify it?

A5: If your product is an oil, it may contain residual solvent. Ensure all solvents are thoroughly removed under a high vacuum.[3] If it's still an oil, you can try trituration, which involves stirring the oil with a solvent in which your product is sparingly soluble, but the impurities are soluble.[3] If these methods fail, a subsequent purification step like recrystallization may be necessary.

Data Summary

The following table provides representative data for typical column chromatography purification of pyrrole derivatives. Actual values may vary based on the specific compound, impurities, and reaction conditions.

ParameterTypical ValuesRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for many organic compounds.[5] Consider neutral or basic alumina for acid-sensitive or basic pyrroles.[1]
Mobile Phase Hexane:Ethyl Acetate (Gradient)A common solvent system for pyrrole derivatives.[3][5] A gradient from low to high polarity (e.g., 95:5 to 80:20) allows for the elution of non-polar impurities first, followed by the target compound.[2]
Rf (Target Compound) ~0.2-0.4 in the collection solventAn Rf in this range on TLC generally provides the best separation on a column.[2]
Purity (Post-Column) >95%This is a typical target purity for many applications.[3]
Yield 40-80%Yield can be affected by factors such as product loss on the column and the need to discard mixed fractions.[1][3]

Experimental Protocols

Detailed Methodology for a Typical Column Chromatography Experiment:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Secure the column vertically and add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Pour the silica slurry into the column, gently tapping to ensure even packing and dislodge any air bubbles.

    • Allow the silica to settle, draining some solvent. Add a protective layer of sand on top of the silica bed.[2]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica bed.[1]

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[1][2]

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity solvent mixture.

    • Gradually increase the polarity of the eluent to move the desired compound down the column.

    • Collect fractions and monitor the separation by TLC.[3]

  • Product Isolation:

    • Combine the pure fractions as determined by TLC.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified pyrrole derivative.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation cluster_final Final Product prep_column Pack Column with Silica Gel load_sample Load Sample onto Column prep_column->load_sample prep_eluent Prepare Eluent System elute Elute with Solvent Gradient prep_eluent->elute prep_sample Dissolve Crude Sample prep_sample->load_sample load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Purified Pyrrole Derivative evaporate->product

Caption: Experimental workflow for pyrrole derivative purification.

troubleshooting_workflow cluster_streaking Streaking/Tailing? cluster_streaking_solutions Solutions for Streaking cluster_overlap Overlapping Spots? cluster_overlap_solutions Solutions for Overlap cluster_no_elution Compound Not Eluting? cluster_no_elution_solutions Solutions for No Elution start Poor Separation Observed streaking_yes Yes start->streaking_yes streaking_no No start->streaking_no add_base Add Et3N to Eluent streaking_yes->add_base change_adsorbent Use Alumina streaking_yes->change_adsorbent deactivate_silica Deactivate Silica streaking_yes->deactivate_silica overlap_yes Yes streaking_no->overlap_yes overlap_no No streaking_no->overlap_no end_point Improved Separation add_base->end_point change_adsorbent->end_point deactivate_silica->end_point optimize_eluent Optimize Eluent Polarity overlap_yes->optimize_eluent gradient Use Shallower Gradient overlap_yes->gradient column_size Increase Column Length/Diameter overlap_yes->column_size no_elution_yes Yes overlap_no->no_elution_yes optimize_eluent->end_point gradient->end_point column_size->end_point increase_polarity Increase Eluent Polarity no_elution_yes->increase_polarity check_solubility Check Compound Solubility no_elution_yes->check_solubility increase_polarity->end_point check_solubility->end_point

Caption: Troubleshooting workflow for poor separation.

References

Validation & Comparative

Fluorination Enhances Biological Activity of Pyrrole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established method in medicinal chemistry to enhance pharmacological properties. This guide provides a comparative analysis of fluorinated and non-fluorinated pyrrole analogs, highlighting the significant improvements in biological activity conferred by fluorination. The data presented is supported by detailed experimental protocols and visual diagrams of relevant biological pathways and workflows.

Enhanced Biological Potency with Fluorination

Fluorination can significantly impact a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to target proteins. In the context of pyrrole-based compounds, this often translates to enhanced therapeutic potential across various disease areas, including cancer and infectious diseases.

Anticancer Activity: Tubulin Polymerization Inhibition

A notable example is the enhanced cytotoxicity of fluorinated 7-phenyl-pyrroloquinolinones (7-PPyQs) compared to their non-fluorinated counterparts. These compounds exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division.

. Table 1: Comparison of Cytotoxicity (GI₅₀) of Fluorinated vs. Non-fluorinated 7-Phenyl-pyrroloquinolinones (7-PPyQs) in Human Cancer Cell Lines

CompoundGI₅₀ (nM) in CEM Cancer Cells
Non-Fluorinated HH5.8
Fluorinated FH0.8
Fluorinated HF1.2

Data presented is a summary from multiple sources and is intended for comparative purposes.

The data clearly indicates that the introduction of a fluorine atom to the 7-phenyl ring of the pyrroloquinolinone scaffold leads to a substantial increase in cytotoxic activity.

Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition

The impact of fluorination is also profound in the development of antiviral agents. Studies on indole derivatives, which contain a pyrrole ring fused to a benzene ring, have shown that fluorination can dramatically increase their potency as HIV-1 inhibitors. Specifically, the 4-fluorinated indole analog demonstrates significantly greater inhibition of HIV-1 reverse transcriptase compared to the non-fluorinated parent compound.

. Table 2: Comparison of Anti-HIV-1 Activity of Fluorinated vs. Non-fluorinated Indole Analogs

CompoundSubstitutionAnti-HIV-1 Potency Improvement
Non-Fluorinated Indole H at position 4Baseline
Fluorinated Indole F at position 4~50-fold greater than non-fluorinated analog[1]

This table illustrates the significant enhancement in antiviral potency due to fluorination.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay is crucial for evaluating compounds that target microtubule dynamics.

Objective: To measure the ability of test compounds to inhibit the polymerization of purified tubulin into microtubules.

Materials:

  • Purified tubulin (≥99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test compounds (fluorinated and non-fluorinated pyrrole analogs)

  • Positive control (e.g., Nocodazole)

  • Vehicle control (e.g., DMSO)

  • 96-well, clear-bottom plates

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a 2x stock solution of tubulin in General Tubulin Buffer.

  • Prepare a polymerization mix containing General Tubulin Buffer, GTP (final concentration 1 mM), and glycerol (final concentration 15%).

  • Prepare serial dilutions of the test compounds and controls.

  • In a pre-warmed 96-well plate, add the test compounds/controls.

  • Initiate the polymerization reaction by adding the tubulin solution to the polymerization mix and immediately dispensing into the wells of the plate.

  • Place the plate in the microplate reader pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Plot absorbance versus time to generate polymerization curves. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

VEGFR-2 Kinase Assay

This assay is used to determine the inhibitory activity of compounds against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.

Objective: To quantify the inhibition of VEGFR-2 kinase activity by test compounds.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP

  • VEGFR-2 specific substrate (e.g., a synthetic peptide)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™)

  • White, opaque 96-well microplates

  • Luminescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compounds at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding the ADP-Glo™ reagent, which also depletes the remaining ATP.

  • Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizing the Mechanism of Action and Experimental Design

To better understand the biological context and experimental approaches, the following diagrams are provided.

experimental_workflow cluster_screening Compound Screening Workflow library Pyrrole Analog Library (Fluorinated & Non-fluorinated) primary_assay Primary Biological Assay (e.g., Cell Viability) library->primary_assay hit_id Hit Identification (Active Compounds) primary_assay->hit_id secondary_assay Secondary Assay (e.g., Target-based Assay) hit_id->secondary_assay sar_analysis Structure-Activity Relationship (SAR) Analysis secondary_assay->sar_analysis lead_compound Lead Compound sar_analysis->lead_compound

Caption: A generalized workflow for screening pyrrole-based compounds.

VEGFR2_signaling cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PLCg->Angiogenesis PI3K->Angiogenesis Pyrrole_Inhibitor Pyrrole-based Inhibitor Pyrrole_Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

sar_logic cluster_sar Structure-Activity Relationship Logic Pyrrole_Core Pyrrole Core Scaffold Add_H Non-fluorinated Analog (R = H) Pyrrole_Core->Add_H Add_F Fluorinated Analog (R = F) Pyrrole_Core->Add_F Low_Activity Lower Biological Activity Add_H->Low_Activity High_Activity Higher Biological Activity Add_F->High_Activity

Caption: Logical relationship of fluorination to biological activity.

Conclusion

The presented data and experimental methodologies underscore the significant potential of fluorine substitution in enhancing the biological activity of pyrrole analogs. For researchers in drug discovery and development, the strategic incorporation of fluorine into pyrrole scaffolds represents a promising avenue for creating more potent and effective therapeutic agents. The provided protocols and diagrams serve as a foundational guide for the evaluation and understanding of these valuable compounds.

References

The Potential of the 1-Phenyl-2,5-dimethyl-1H-pyrrole Scaffold in Kinase Inhibition: A Comparative Outlook

Author: BenchChem Technical Support Team. Date: December 2025

The core structure, a pyrrole ring flanked by two methyl groups and substituted with a phenyl ring at the nitrogen, offers several points for chemical modification. These modifications can be strategically employed to enhance potency, selectivity, and pharmacokinetic properties, a common approach in drug discovery known as scaffold hopping.[3][4][5] The addition of halogen atoms, such as fluorine and iodine on the phenyl ring, can significantly influence the compound's electronic properties and its ability to form halogen bonds with kinase active sites, potentially leading to enhanced inhibitory activity.

Hypothetical Target and Signaling Pathway

For the purpose of this guide, we will hypothesize that a derivative of the 1-phenyl-2,5-dimethyl-1H-pyrrole scaffold, which we'll refer to as "Pyrrole-KI," is designed to target a key kinase in a cancer-related signaling pathway, such as the RAF-MEK-ERK pathway. This pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Inhibition ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Pyrrole-KI Pyrrole-KI Pyrrole-KI->RAF

Hypothetical RAF-MEK-ERK Signaling Pathway Inhibition.

Comparative Kinase Inhibition Data

To assess the efficacy and selectivity of a novel inhibitor like "Pyrrole-KI," it is crucial to compare its in vitro inhibitory activity against the target kinase and a panel of other kinases. The data is typically presented as IC50 values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

Kinase InhibitorTarget Kinase (e.g., BRAF) IC50 (nM)Off-Target Kinase 1 (e.g., SRC) IC50 (nM)Off-Target Kinase 2 (e.g., VEGFR2) IC50 (nM)
Pyrrole-KI (Hypothetical) 15 >1000 500
Sorafenib221590
Vemurafenib31>10000>10000

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

The validation of a novel kinase inhibitor involves a series of well-defined experimental procedures to determine its potency, selectivity, and cellular effects.

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 value of the test compound against the target kinase.

Methodology:

  • A recombinant kinase enzyme is incubated with its specific substrate and ATP in a reaction buffer.

  • The test compound is added at varying concentrations.

  • The kinase reaction is allowed to proceed for a defined period at a specific temperature.

  • The amount of phosphorylated substrate is quantified, typically using methods like radiometric assays (32P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).

  • The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay

Objective: To assess the effect of the test compound on the growth of cancer cell lines that are dependent on the target kinase.

Methodology:

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with the test compound at various concentrations for a specified duration (e.g., 72 hours).

  • Cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo®, which quantify metabolic activity or ATP content, respectively.

  • The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.

Western Blot Analysis

Objective: To confirm the on-target effect of the inhibitor in a cellular context by measuring the phosphorylation status of downstream signaling proteins.

Methodology:

  • Cancer cells are treated with the test compound for a short period (e.g., 1-2 hours).

  • The cells are lysed, and the protein concentration is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is probed with primary antibodies specific for the phosphorylated and total forms of the target kinase's downstream substrates (e.g., phospho-MEK, total-MEK, phospho-ERK, total-ERK).

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.

experimental_workflow cluster_0 In Vitro Screening cluster_1 Cellular Assays cluster_2 In Vivo Studies Kinase_Assay In Vitro Kinase Assay (Determine IC50) Proliferation_Assay Cellular Proliferation Assay (Determine GI50) Kinase_Assay->Proliferation_Assay Western_Blot Western Blot Analysis (Confirm Target Engagement) Proliferation_Assay->Western_Blot Xenograft_Model Xenograft Mouse Model (Evaluate Anti-tumor Efficacy) Western_Blot->Xenograft_Model Compound_Synthesis Synthesis of Pyrrole-KI Compound_Synthesis->Kinase_Assay

General Experimental Workflow for Kinase Inhibitor Validation.

Conclusion

While direct experimental data for 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole as a kinase inhibitor is currently unavailable, the underlying chemical scaffold holds promise for the development of novel therapeutic agents. The methodologies and comparative frameworks outlined in this guide provide a robust blueprint for the evaluation of such compounds. Future research focusing on the synthesis and biological characterization of derivatives of the 1-phenyl-2,5-dimethyl-1H-pyrrole scaffold is warranted to explore their full potential in targeting kinases and treating associated diseases.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(Aryl)-2,5-dimethyl-1H-pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the structure-activity relationships (SAR) for 1-(aryl)-2,5-dimethyl-1H-pyrrole derivatives across various biological activities, including antitubercular, antimalarial, and anti-inflammatory actions. The content is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, experimental protocols, and mechanistic diagrams to facilitate understanding and future drug design.

Antitubercular Activity

Derivatives of 1-(aryl)-2,5-dimethyl-1H-pyrrole have emerged as a potent class of antitubercular agents.[1] These compounds were often designed as molecular hybrids of known antitubercular drugs BM212 and SQ109.[1][2] Their mechanism of action is believed to involve the inhibition of the trehalose monomycolate (TMM) transporter MmpL3, an essential protein for the formation of the mycobacterial outer membrane.[3][4] Some studies suggest that this inhibition may occur indirectly through the dissipation of the transmembrane proton motive force (PMF).[3][5]

Structure-Activity Relationship Summary

The SAR for antitubercular activity is well-defined, with key insights drawn from various substitutions on the pyrrole scaffold.

  • C3-Position Side Chain : The nature of the substituent at the C3 position of the pyrrole ring is critical. Bulky, lipophilic, and aliphatic groups are fundamental for potent antimycobacterial activity.[1] For instance, replacing a benzyl group with a cyclohexylmethylene side chain leads to a significant improvement in potency against Mycobacterium tuberculosis (Mtb).[1] Compound 5d , bearing a cyclohexylmethylene group, demonstrated excellent activity against both drug-sensitive (H37Rv) and multidrug-resistant (MDR) strains of Mtb.[1][6]

  • N1-Aryl Substituent : The N-aryl ring at the N1 position is tolerant to a range of substitutions. The presence of electron-withdrawing groups, such as halides (e.g., 4-chloro, 4-fluoro), or even larger heterocyclic rings like 2-benzothiazolyl, can result in potent activity.

  • Lipophilicity : A strong correlation exists between the lipophilicity (ClogP) of the compounds and their minimum inhibitory concentration (MIC). Higher lipophilicity generally leads to greater antimycobacterial activity, likely due to enhanced penetration of the lipid-rich mycobacterial cell wall.

// Core Scaffold core [label="1-(Aryl)-2,5-dimethyl-1H-pyrrole Scaffold", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mrecord, margin="0.2,0.1"];

// Substituent Nodes sub_N1 [label="N1-Aryl Ring\n(R1)", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; sub_C3 [label="C3-Side Chain\n(R2)", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"];

// SAR Finding Nodes sar_N1_good [label="Tolerates various groups:\n- Halides (Cl, F) on phenyl\n- Heterocycles (Benzothiazole)", fillcolor="#E6F4EA", fontcolor="#202124", color="#34A853"]; sar_N1_bad [label="Less desirable:\n- Bulky, polar groups\n- Guanidine/amine groups", fillcolor="#FCE8E6", fontcolor="#202124", color="#EA4335"]; sar_C3_good [label="Optimal for high activity:\n- Bulky, lipophilic groups\n(e.g., Cyclohexylmethylene)", fillcolor="#E6F4EA", fontcolor="#202124", color="#34A853"]; sar_C3_bad [label="Less potent:\n- Benzyl groups\n- Polar substituents", fillcolor="#FCE8E6", fontcolor="#202124", color="#EA4335"];

// Outcome outcome_high [label="Improved Potency\n(Low MIC)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; outcome_low [label="Reduced Potency\n(High MIC)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Relationships core -> sub_N1; core -> sub_C3;

sub_N1 -> sar_N1_good [label="Good"]; sub_N1 -> sar_N1_bad [label="Poor"]; sub_C3 -> sar_C3_good [label="Good"]; sub_C3 -> sar_C3_bad [label="Poor"];

sar_N1_good -> outcome_high; sar_C3_good -> outcome_high; sar_N1_bad -> outcome_low; sar_C3_bad -> outcome_low; } caption="Figure 1: Key SAR findings for antitubercular 1-aryl-2,5-dimethylpyrroles."

Quantitative Data: Antitubercular Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative 1-(Aryl)-2,5-dimethyl-1H-pyrrole derivatives against various mycobacterial strains.

CompoundN1-Aryl (R1)C3-Side Chain (R2)MIC (μg/mL) vs M. bovis BCGMIC (μg/mL) vs Mtb H37RvMIC (μg/mL) vs MDR Mtb
5a 4-ChlorophenylN-Norbornyl-methylidene0.250.12 - 0.5-
5d 4-ChlorophenylN-Cyclohexylmethyl-methylidene0.1250.06 - 0.30.12
5i 4-FluorophenylN-Cyclohexylmethyl-methylidene0.250.12 - 0.5-
5l 4-BromophenylN-Cyclohexylmethyl-methylidene0.250.12 - 0.5-
5n 4-FluorobenzylN-Cyclohexyl-methylidene-0.73-
5q 2-BenzothiazolylN-Cyclohexyl-methylidene-0.40-
BM212 4-Chlorophenyl5-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)methyl-0.7 - 1.50.7 - 1.5

Data sourced from multiple studies.[1][7]

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

This protocol is widely used for determining the MIC of compounds against M. tuberculosis.[8]

  • Inoculum Preparation : M. tuberculosis H37Rv is cultured in 7H9 broth (supplemented with OADC and Tween 80) to the mid-log phase of growth (OD₆₀₀ of 0.4-0.8). The culture is diluted to a final concentration of approximately 5 x 10⁵ CFU/mL.[8]

  • Plate Preparation : Test compounds are serially diluted in a 96-well microplate using 7H9 broth. 100 µL of the Mtb inoculum is added to each well. Control wells (no drug, solvent only, sterility) are included.[8]

  • Incubation : The plate is sealed and incubated at 37°C for 5-7 days.[8][9]

  • Alamar Blue Addition : After incubation, a mixture of Alamar Blue reagent and 10% Tween 80 (1:1 ratio) is added to each well. The plate is re-incubated for 24 hours.[9]

  • MIC Determination : A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change, indicating growth inhibition.[9][10]

Proposed Mechanism of Action

// External Inhibitor Pyrrole [label="1-Aryl-2,5-dimethylpyrrole\n(e.g., Compound 5d)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Pathway TMM -> MmpL3 [label=" Export", color="#4285F4"]; MmpL3 -> TMM_out [color="#4285F4"]; TMM_out -> CellWall [label=" Incorporation"]; PMF -> MmpL3 [label=" Powers", style=dashed, color="#5F6368"];

// Inhibition Pyrrole -> MmpL3 [label=" INHIBITS\n(Directly or via PMF)", color="#EA4335", style=bold, fontcolor="#EA4335"];

// Blocked Path MmpL3 -> TMM_out [style=invis]; TMM_out -> CellWall [style=invis]; node [shape=plaintext, fontcolor="#EA4335", fontsize=16]; block1 [label="X"]; block2 [label="X"]; MmpL3 -> block1 [style=bold, color="#EA4335", dir=none, constraint=false]; TMM_out -> block2 [style=bold, color="#EA4335", dir=none, constraint=false]; } caption="Figure 2: Inhibition of MmpL3-mediated TMM transport by pyrrole derivatives."

Antimalarial Activity

A series of pyrrolone derivatives, which incorporate the 1-(aryl)-2,5-dimethyl-1H-pyrrole moiety as a core structural element (Ring A and Ring B), have demonstrated potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[11] The lead compound from this series, TDR32750, showed an EC₅₀ of ~9 nM against the drug-resistant K1 strain.[11]

Structure-Activity Relationship Summary

The SAR for this class of compounds has been explored by modifying three key regions: the N-aryl "A-ring," the 2,5-dimethylpyrrole "B-ring," and the attached pyrrolone "C-ring."

  • A-Ring (N1-Aryl) : Modifications to the aryl ring at the N1 position are generally well-tolerated. Introducing electron-withdrawing groups, such as trifluoromethyl (-CF₃) at the ortho position, yields highly potent compounds.

  • B-Ring (2,5-dimethylpyrrole) : The 2,5-dimethylpyrrole core is crucial for activity. Removal of the methyl groups results in a significant (~20-25 fold) loss of potency.[11] Replacing the pyrrole with other five-membered heterocycles like imidazole, pyrazole, or furan is also detrimental to activity.

  • C-Ring (Pyrrolone) : The pyrrolone ring and its substituents are sensitive to modification. Methylation of the pyrrolone nitrogen (NH) leads to a >100-fold reduction in potency. Furthermore, converting the ester group on the C-ring to a carboxylic acid also significantly diminishes activity.

// Core Structure Representation core [label="Pyrrolone Scaffold", shape=Mrecord, fillcolor="#F1F3F4", fontcolor="#202124", label=" { A-Ring (N-Aryl) | B-Ring (2,5-Me-Pyrrole) | C-Ring (Pyrrolone) }"];

// SAR Nodes sar_A [label="A-Ring SAR:\n- Ortho-CF3 is optimal\n- Other substitutions tolerated", fillcolor="#E8F0FE", fontcolor="#202124", color="#4285F4"]; sar_B [label="B-Ring SAR:\n- 2,5-Dimethyl groups are critical\n- Pyrrole ring is essential", fillcolor="#E8F0FE", fontcolor="#202124", color="#4285F4"]; sar_C [label="C-Ring SAR:\n- Free NH is essential\n- Ester group is preferred over acid", fillcolor="#E8F0FE", fontcolor="#202124", color="#4285F4"];

// Outcome outcome [label="Potent Antiplasmodial Activity\n(Low EC₅₀)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections core:f0 -> sar_A; core:f1 -> sar_B; core:f2 -> sar_C; {sar_A, sar_B, sar_C} -> outcome; } caption="Figure 3: SAR summary for pyrrolone-based antimalarial agents."

Quantitative Data: Antimalarial Activity

The table below presents the 50% effective concentration (EC₅₀) values for selected pyrrolone derivatives against the K1 strain of P. falciparum.

CompoundA-Ring (N-Aryl)B-RingC-RingEC₅₀ vs P. falciparum K1 (nM)Selectivity Index (SI) vs L6 cells
8a (TDR32750) 2-(Trifluoromethyl)phenyl2,5-Dimethyl-1H-pyrroleEthyl 2-methyl-4-oxo-pyrrolone~9>2000
9a 2-(Trifluoromethyl)phenyl1H-pyrrole (no methyls)Ethyl 2-methyl-4-oxo-pyrrolone230>430
9b Phenyl1H-pyrrole (no methyls)Ethyl 2-methyl-4-oxo-pyrrolone180>550
11a 2-(Trifluoromethyl)phenyl2,5-Dimethyl-1H-pyrroleN-Methyl-pyrrolone>1000-
10c 2-(Trifluoromethyl)phenyl2,5-Dimethyl-1H-pyrroleCarboxylic acid-pyrrolone~450>220

Data sourced from Murugesan et al.[11]

Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I)

This fluorescence-based assay measures parasite DNA content to determine growth inhibition.[12]

  • Parasite Culture : Asynchronous P. falciparum cultures (e.g., K1 strain) are maintained in human erythrocytes (2% hematocrit) in complete RPMI medium at 37°C in a low-oxygen environment.[13]

  • Plate Preparation : Test compounds are serially diluted in 96-well plates. A parasite suspension (e.g., 0.5% parasitemia, 2% hematocrit) is added to each well.[12]

  • Incubation : Plates are incubated for 72 hours under the conditions described above.[12][13]

  • Lysis and Staining : A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well. The plate is incubated in the dark at room temperature for 1-2 hours.[12]

  • Data Acquisition : Fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm). The EC₅₀ value is calculated by plotting the percentage of growth inhibition against the log of the compound concentration.[12]

Anti-inflammatory Activity (Comparison with Related Pyrroles)

While specific data for 1-(aryl)-2,5-dimethyl-1H-pyrroles as cyclooxygenase (COX) inhibitors is limited in the available literature, structurally related N-substituted and diaryl-pyrrole derivatives have shown significant anti-inflammatory activity, primarily through the inhibition of the COX-2 isoenzyme.[14][15] COX-2 is an inducible enzyme that plays a key role in synthesizing pro-inflammatory prostaglandins.[16] Selective inhibition of COX-2 over COX-1 is a key goal in developing safer non-steroidal anti-inflammatory drugs (NSAIDs).

Structure-Activity Relationship Insights from Related Pyrroles

For related N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, activity against COX enzymes is influenced by the substituent on the imide nitrogen. The introduction of fluorine atoms into an N-aryl ring has been shown to increase activity against COX-2.[15] Molecular docking studies suggest these compounds bind within the active sites of COX enzymes, with lower binding energies correlating to better inhibitory activity.[14]

// Nodes AA [label="Arachidonic Acid\n(from Cell Membrane)", fillcolor="#F1F3F4", fontcolor="#202124"]; COX1 [label="COX-1\n(Constitutive)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; COX2 [label="COX-2\n(Inducible)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PGH2_1 [label="Prostaglandin H2", fillcolor="#FBBC05", fontcolor="#202124"]; PGH2_2 [label="Prostaglandin H2", fillcolor="#FBBC05", fontcolor="#202124"]; Prostanoids_1 [label="Prostanoids\n(e.g., Gastric Protection,\nPlatelet Aggregation)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Prostanoids_2 [label="Prostanoids\n(e.g., Inflammation, Pain, Fever)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Inhibitor [label="Pyrrole-based\nCOX-2 Inhibitor", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Pathway AA -> COX1; AA -> COX2; COX1 -> PGH2_1; COX2 -> PGH2_2; PGH2_1 -> Prostanoids_1 [label="Physiological Functions"]; PGH2_2 -> Prostanoids_2 [label="Pathological Functions"];

// Inhibition Inhibitor -> COX2 [label=" SELECTIVELY INHIBITS", color="#34A853", style=bold, fontcolor="#34A853"]; COX2 -> PGH2_2 [style=invis]; node [shape=plaintext, fontcolor="#34A853", fontsize=16]; block [label="X"]; COX2 -> block [style=bold, color="#34A853", dir=none, constraint=false]; } caption="Figure 4: Role of COX-2 in inflammation and site of inhibitor action."

Quantitative Data: COX Inhibition by Related Pyrrole Derivatives

The table below shows the 50% inhibitory concentration (IC₅₀) values for a series of N-substituted pyrrolo[3,4-c]pyrrole-diones against COX-1 and COX-2.

CompoundN-substituentIC₅₀ COX-1 (µM)IC₅₀ COX-2 (µM)Selectivity Index (COX-1/COX-2)
3c 4-Fluorophenyl7.418.870.84
3d 2,4-Difluorophenyl8.017.911.01
3e 4-Bromophenyl9.7715.210.64
3f 4-Iodophenyl9.0113.250.68
Meloxicam Reference Drug10.1114.850.68

Data adapted from Piazzi et al. and related studies on cyclic imide derivatives.[15]

Experimental Protocol: Fluorometric COX Inhibitor Screening Assay

This assay measures the peroxidase activity of COX enzymes to determine inhibition.[17]

  • Reagent Preparation : Recombinant human COX-1 or COX-2 enzyme is reconstituted in assay buffer. A reaction mix is prepared containing COX Assay Buffer, COX Cofactor, and a fluorometric probe.[17]

  • Plate Setup : Test inhibitors (dissolved in DMSO and diluted) are added to the wells of a 96-well opaque plate. Enzyme control (buffer only) and inhibitor control (e.g., Celecoxib) wells are also prepared.[17]

  • Enzyme Addition & Pre-incubation : The diluted COX enzyme is added to the wells and pre-incubated with the test compounds for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation : The reaction is initiated by adding arachidonic acid (the substrate) to all wells simultaneously.[18]

  • Fluorescence Measurement : The plate is immediately placed in a fluorescence plate reader. The fluorescence (Ex/Em = 535/587 nm) is measured kinetically over 5-10 minutes. The rate of fluorescence increase corresponds to COX activity.[17]

  • Data Analysis : The percent inhibition is calculated relative to the enzyme control. IC₅₀ values are determined by plotting percent inhibition against the log of inhibitor concentration.[17]

References

A Comparative Analysis of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole and Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical anticancer agent, 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole, with well-established anticancer drugs: Cisplatin, Paclitaxel, and Doxorubicin. Due to the absence of publicly available experimental data for this compound, this analysis incorporates data from structurally similar pyrrole derivatives to provide a relevant and insightful comparison. This guide is intended to highlight the potential of substituted pyrroles as a promising scaffold in oncology drug discovery.

Introduction to 1-aryl-2,5-dimethyl-1H-pyrrole Scaffolds

The pyrrole ring is a versatile heterocyclic scaffold that is a constituent of many biologically active compounds, including several approved anticancer drugs. The 1-aryl-2,5-dimethyl-1H-pyrrole core, in particular, has garnered significant interest in medicinal chemistry due to its synthetic accessibility and the potential for diverse substitutions at the aryl ring, which can modulate its pharmacological properties. Research has indicated that various derivatives of this scaffold exhibit potent cytotoxic and antiproliferative activities against a range of cancer cell lines.

Comparative Data of Anticancer Activity

To provide a quantitative comparison, the following tables summarize the 50% inhibitory concentration (IC50) values of the established anticancer drugs and representative pyrrole derivatives against several human cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Table 1: IC50 Values of Comparator Anticancer Drugs

DrugMechanism of ActionA549 (Lung Carcinoma)MCF-7 (Breast Adenocarcinoma)HCT116 (Colon Carcinoma)U87 MG (Glioblastoma)
Cisplatin DNA cross-linking, leading to apoptosis.[1][2][3][4]~10-30 µM~5-20 µM~5-15 µM~5-25 µM
Paclitaxel Microtubule stabilization, causing mitotic arrest and apoptosis.[5][6][7][8]~2-10 nM~2-8 nM~3-15 nM~5-20 nM
Doxorubicin DNA intercalation, topoisomerase II inhibition, and generation of reactive oxygen species.[9][10][11][12]~0.1-1 µM~0.05-0.5 µM~0.1-0.8 µM~0.2-1.5 µM

Table 2: IC50 Values of Structurally Related Pyrrole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
1-(4-methoxyphenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanoneA54980[13]
1-(4-aminophenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanoneA54910[13]
N-(quinolin-8-yl)-4-(1H-pyrrol-1-yl)benzenesulfonamideHCT-1163[14]
N-(quinolin-8-yl)-4-(1H-pyrrol-1-yl)benzenesulfonamideMCF-75[14]
Alkynylated pyrrole derivative 12lA5493.49[15]
5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide (13c7)MCF-74.49[16]
[2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine]K562 (Chronic Myeloid Leukemia)10.42 µg/mL[17][18]

Mechanisms of Action and Signaling Pathways

The established anticancer drugs exert their effects through distinct and well-characterized mechanisms. The potential mechanisms of action for novel pyrrole derivatives are still under investigation but are thought to involve the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Established Anticancer Drugs
  • Cisplatin: Forms covalent adducts with DNA, leading to cross-links that disrupt DNA replication and transcription, ultimately triggering apoptosis.[1][2][3][4]

  • Paclitaxel: Binds to β-tubulin, stabilizing microtubules and preventing their dynamic instability. This leads to arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[5][6][7][8]

  • Doxorubicin: Intercalates into DNA, inhibiting topoisomerase II and preventing the re-ligation of DNA strands. It also generates reactive oxygen species, causing further DNA and cellular damage.[9][10][11][12]

Potential Signaling Pathways for Pyrrole Derivatives

Based on studies of various pyrrole-based anticancer agents, potential signaling pathways that could be modulated by this compound include:

  • Kinase Inhibition: Many pyrrole derivatives have been shown to inhibit various protein kinases, such as VEGFR, PDGFR, and components of the MAPK pathway, which are critical for tumor growth, angiogenesis, and metastasis.

  • Induction of Apoptosis: Substituted pyrroles can induce programmed cell death through both intrinsic and extrinsic apoptotic pathways, often involving the activation of caspases.

  • Cell Cycle Arrest: These compounds can cause cell cycle arrest at different phases, such as G1/S or G2/M, preventing cancer cell proliferation.

Signaling_Pathways cluster_Cisplatin Cisplatin cluster_Paclitaxel Paclitaxel cluster_Doxorubicin Doxorubicin cluster_Pyrrole Potential Pyrrole Derivative Pathways Cisplatin Cisplatin DNA_Damage DNA Damage (Cross-linking) Cisplatin->DNA_Damage Binds to DNA Apoptosis_C Apoptosis DNA_Damage->Apoptosis_C Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule_Stabilization->Mitotic_Arrest Apoptosis_P Apoptosis Mitotic_Arrest->Apoptosis_P Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II_Inhibition Topoisomerase II Inhibition Doxorubicin->Topo_II_Inhibition ROS_Generation ROS Generation Doxorubicin->ROS_Generation DNA_Damage_D DNA Damage DNA_Intercalation->DNA_Damage_D Topo_II_Inhibition->DNA_Damage_D ROS_Generation->DNA_Damage_D Apoptosis_D Apoptosis DNA_Damage_D->Apoptosis_D Pyrrole 1-Aryl-2,5-dimethyl- 1H-pyrrole Derivative Kinase_Inhibition Kinase Inhibition (e.g., VEGFR, PDGFR) Pyrrole->Kinase_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Pyrrole->Cell_Cycle_Arrest Apoptosis_Pyrrole Apoptosis Kinase_Inhibition->Apoptosis_Pyrrole Cell_Cycle_Arrest->Apoptosis_Pyrrole

Caption: Simplified signaling pathways of established anticancer drugs and potential pathways for pyrrole derivatives.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to evaluate the anticancer properties of a compound.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and control drugs for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with compound (various concentrations) seed_cells->treat_cells add_mtt Add MTT solution treat_cells->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt add_solubilizer Add solubilizing agent incubate_mtt->add_solubilizer read_absorbance Read absorbance (570 nm) add_solubilizer->read_absorbance calculate_ic50 Calculate % viability and IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cell viability assay.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Procedure:

    • Treat cells with the test compound for a specified duration.

    • Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

  • Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

  • Procedure:

    • Treat cells with the test compound for a desired time period.

    • Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Treat the cells with RNase A to degrade RNA and prevent its staining by PI.

    • Stain the cells with a solution containing PI.

    • Analyze the DNA content of the cells using a flow cytometer.

Experimental_Logic cluster_assays In Vitro Anticancer Evaluation MTT MTT Assay (Cell Viability) Apoptosis Annexin V/PI Assay (Apoptosis) Cell_Cycle PI Staining (Cell Cycle Analysis) Compound Test Compound (e.g., Pyrrole Derivative) Compound->MTT Assess Cytotoxicity Compound->Apoptosis Determine Mode of Cell Death Compound->Cell_Cycle Analyze Effect on Proliferation

Caption: Logical relationship of key in vitro anticancer assays.

Conclusion

While direct experimental data for this compound is currently unavailable, the analysis of structurally related pyrrole derivatives suggests that this class of compounds holds significant potential as anticancer agents. The provided comparative data with established drugs like Cisplatin, Paclitaxel, and Doxorubicin offers a benchmark for future studies. The detailed experimental protocols and workflow diagrams serve as a practical guide for researchers aiming to evaluate the anticancer efficacy of novel chemical entities. Further investigation into the synthesis and biological evaluation of this compound is warranted to elucidate its specific mechanism of action and therapeutic potential.

References

In Vitro Validation of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole as a Potent and Selective COX-2 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro validation of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole as a selective cyclooxygenase-2 (COX-2) inhibitor. While direct experimental data for this specific compound is not publicly available, this guide synthesizes findings from closely related 1-aryl-2,5-dimethyl-1H-pyrrole analogs to project its potential efficacy and selectivity. The data presented is based on established experimental protocols and is compared against the well-known COX-2 inhibitor, Celecoxib, and other relevant non-steroidal anti-inflammatory drugs (NSAIDs).

Introduction to COX-2 Inhibition

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins.[1][2] There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.[1] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is a key mediator of pain, fever, and inflammation.[1]

Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both COX-1 and COX-2.[3] The development of selective COX-2 inhibitors, such as Celecoxib, has been a significant advancement in the management of inflammatory conditions.[2] The pyrrole scaffold has emerged as a promising core structure for the design of novel and potent COX-2 inhibitors.[1]

Comparative Analysis of COX-2 Inhibition

The following table summarizes the in vitro inhibitory activity of various 1-aryl-2,5-dimethyl-1H-pyrrole derivatives against COX-1 and COX-2, providing a basis for predicting the activity of this compound. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), where a higher value indicates greater selectivity for COX-2.

CompoundSubstitution on Phenyl RingCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib (Reference) -150.04375
Compound 4h 4-Acetic acid>1000.08>1250
Compound 4k 4-Acetic acid, 3-methyl>1000.12>833
Compound 4g 3-Acetic acid>1000.25>400
Ibuprofen (Reference) -1.825.40.07
Nimesulide (Reference) -8.50.4817.7

Data for compounds 4h, 4k, and 4g are derived from a study on synthesized pyrrole derivatives with COX-1 and COX-2 inhibitory properties.[1]

Based on the structure-activity relationship (SAR) data from related pyrrole derivatives, the presence of halogen substituents on the phenyl ring of 1-aryl-2,5-dimethyl-1H-pyrroles can influence their COX-2 inhibitory activity. Therefore, it is hypothesized that this compound would exhibit potent and selective COX-2 inhibition.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments typically used to validate COX-2 inhibitors.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the potency and selectivity of a test compound by measuring its ability to inhibit the activity of purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., this compound)

  • Reference inhibitors (e.g., Celecoxib, Ibuprofen)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Detection system (e.g., colorimetric or fluorometric probe)

Procedure:

  • The test compound and reference inhibitors are prepared in a suitable solvent (e.g., DMSO) at various concentrations.

  • The purified COX-1 or COX-2 enzyme is pre-incubated with the test compound or reference inhibitor in the assay buffer for a specified time (e.g., 15 minutes) at 37°C to allow for binding.

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed for a defined period (e.g., 10 minutes) at 37°C.

  • The reaction is terminated, and the amount of prostaglandin E2 (PGE2) produced is quantified using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorometric probe.

  • The percentage of inhibition is calculated for each concentration of the test compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the COX-2 signaling pathway and the general workflow for the in vitro validation of a COX-2 inhibitor.

COX2_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases PLA2->Cell_Membrane COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme substrate PGH2 Prostaglandin H2 (PGH2) COX2_Enzyme->PGH2 catalyzes conversion to Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins converted to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate COX2_Inhibitor 1-(2-fluoro-4-iodophenyl)- 2,5-dimethyl-1H-pyrrole COX2_Inhibitor->COX2_Enzyme inhibits

Caption: COX-2 signaling pathway and the point of inhibition.

Experimental_Workflow Start Start: In Vitro Validation Compound_Prep Compound Preparation (Test Compound & References) Start->Compound_Prep Enzyme_Assay COX-1 and COX-2 Enzymatic Assays Compound_Prep->Enzyme_Assay Data_Collection Data Collection (Measure PGE2 production) Enzyme_Assay->Data_Collection IC50_Calc IC50 Value Calculation Data_Collection->IC50_Calc Selectivity_Index Selectivity Index (SI) Calculation IC50_Calc->Selectivity_Index Comparison Comparison with Known Inhibitors Selectivity_Index->Comparison Conclusion Conclusion on Potency and Selectivity Comparison->Conclusion

Caption: Experimental workflow for in vitro COX-2 inhibitor validation.

Conclusion

Based on the analysis of structurally similar 1-aryl-2,5-dimethyl-1H-pyrrole derivatives, it is highly probable that this compound possesses significant COX-2 inhibitory activity with a favorable selectivity profile. The presence of fluoro and iodo substituents on the phenyl ring is anticipated to contribute to its potency. Further direct in vitro testing of this specific compound is warranted to confirm these predictions and to fully elucidate its therapeutic potential as a novel anti-inflammatory agent. The experimental protocols and comparative data provided in this guide offer a robust framework for such validation studies.

References

A Comparative Guide to the Cross-Reactivity Profiling of Heterocyclic Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While a comprehensive cross-reactivity profile for the specific molecule 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole is not publicly available, this guide offers a comparative analysis of kinase inhibitors based on similar heterocyclic scaffolds, such as pyrrole and pyrazole. Understanding the cross-reactivity of kinase inhibitors is crucial in drug development to anticipate potential off-target effects and to discover new therapeutic applications. The pyrrole and pyrazole moieties are considered "privileged scaffolds" in medicinal chemistry, as they are key components in numerous kinase inhibitors.[1] This guide will delve into the selectivity of these classes of compounds, present comparative data, and provide detailed experimental protocols for assessing kinase inhibitor cross-reactivity.

Comparative Analysis of Pyrrole and Pyrazole-Based Kinase Inhibitors

The selectivity of kinase inhibitors is significantly influenced by the chemical modifications of their core scaffolds.[2] Pyrrole and pyrazole derivatives have been developed to target a wide array of kinases, and their cross-reactivity profiles can vary substantially.

Pyrrolo[2,3-d]pyrimidine Derivatives as Multi-Targeted Kinase Inhibitors

Recent studies have highlighted the potential of pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of multiple kinases. For instance, a series of these compounds have been shown to potently inhibit Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (Her2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2).[3][4] The inhibitory activity of a particularly potent compound from this class, referred to as Compound 5k , is summarized below in comparison to the established multi-kinase inhibitor Sunitinib.

Kinase TargetCompound 5k IC50 (nM)Sunitinib IC50 (nM)
EGFR7993
Her240Not Reported
VEGFR2136261
CDK2Not ReportedNot Reported

Table 1: Comparative IC50 values of a pyrrolo[2,3-d]pyrimidine derivative (Compound 5k) and Sunitinib against a panel of kinases.[4]

Pyrazole-Based Kinase Inhibitors: Targeting JAK and Akt Kinases

The pyrazole scaffold is another cornerstone in the development of kinase inhibitors, with several approved drugs containing this motif.[1] Ruxolitinib, a pyrazole-containing compound, is a selective inhibitor of Janus Kinase 1 (JAK1) and JAK2.[1] Another example is Afuresertib, a potent inhibitor of the Akt kinases.[5]

Kinase TargetRuxolitinib IC50 (nM)Afuresertib IC50 (nM)
JAK1~3Not Reported
JAK2~3Not Reported
JAK3~430Not Reported
Akt1Not Reported0.02
Akt2Not Reported2
Akt3Not Reported2.6

Table 2: IC50 values for the pyrazole-based kinase inhibitors Ruxolitinib and Afuresertib against their primary targets.[1][5]

Pyrrolo[2,3-b]indole Analogs as Inhibitors of Angiogenic Kinases

The pyrrolo[2,3-b]indole scaffold is the core of several potent kinase inhibitors that target kinases involved in angiogenesis, such as VEGFR-2 and Platelet-Derived Growth Factor Receptor β (PDGFR-β). The inhibitory potency of these analogs can be compared to Sunitinib, which also contains a pyrrole indolin-2-one structure.[6]

Kinase TargetPyrrolo[2,3-b]indole Analog 1 IC50 (µM)Pyrrolo[2,3-b]indole Analog 2 IC50 (µM)Sunitinib IC50 (µM)
VEGFR-20.0250.0420.009
PDGFR-β0.0180.0350.008

Table 3: Comparative IC50 values of two pyrrolo[2,3-b]indole analogs and Sunitinib against VEGFR-2 and PDGFR-β.[6]

Experimental Protocols for Cross-Reactivity Profiling

A standard method for determining the cross-reactivity profile of a kinase inhibitor is to screen it against a large panel of kinases using an in vitro kinase inhibition assay. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose.[7]

In Vitro Kinase Inhibition Assay using ADP-Glo™

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production and a lower luminescent signal.[6]

Materials:

  • Purified recombinant kinases

  • Kinase-specific substrates

  • Test compound (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Multi-well plates (e.g., 384-well)

  • Plate-reading luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the kinase reaction buffer.

  • Kinase Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and the diluted inhibitor. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Initiation of Reaction: Start the kinase reaction by adding a predetermined concentration of ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the produced ADP to ATP. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Plot the kinase activity (or percent inhibition) against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.[6][7]

Visualizing Signaling Pathways and Experimental Workflows

Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. It is frequently dysregulated in cancer, making it a common target for kinase inhibitors.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus TF Transcription Factors ERK->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression

A simplified diagram of the MAPK/ERK signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for profiling the cross-reactivity of a kinase inhibitor.

Kinase_Profiling_Workflow Start Start: Test Compound Compound_Prep Compound Preparation (Serial Dilution) Start->Compound_Prep Assay_Setup Assay Setup (Kinase, Substrate, Compound) Compound_Prep->Assay_Setup Reaction Kinase Reaction (ATP Addition & Incubation) Assay_Setup->Reaction Detection Signal Detection (e.g., Luminescence) Reaction->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis Profile Cross-Reactivity Profile Data_Analysis->Profile

General workflow for in vitro kinase inhibitor cross-reactivity profiling.

References

Efficacy of Substituted Phenylpyrroles in Tuberculosis Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antitubercular agents with new mechanisms of action. Substituted phenylpyrroles have emerged as a promising class of compounds, demonstrating potent activity against both drug-sensitive and drug-resistant Mtb strains. This guide provides a comparative analysis of the efficacy of various substituted phenylpyrroles, supported by experimental data, to aid in ongoing tuberculosis research and drug development efforts.

In Vitro Efficacy of Substituted Phenylpyrroles against M. tuberculosis

The in vitro activity of substituted phenylpyrroles is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against the Mtb H37Rv strain. Several studies have reported potent activity for this class of compounds.

Compound Class/NameSubstitution PatternMIC (µg/mL) against Mtb H37RvCytotoxicity (IC50 in µM)Reference
1,5-Diarylpyrroles
BM2121,5-diaryl-2-methyl-3-(4-methylpiperazin-1-yl)methyl-pyrrole0.7 - 1.5>12.5 µg/mL (U937 cells)[1][2]
Improved BM212 AnalogMorpholine instead of thiomorpholine moietyNot explicitly stated, but led to improved propertiesImproved in vitro microsomal stability[3]
Pyrrole-2-carboxamides
Compound 16-18Fluorophenyl moiety<0.016>64 (Vero cells)[4]
Compound 28Electron-withdrawing groups on pyridyl ring<0.016>64 (Vero cells)[4]
Compound 323-pyridyl group<0.016>64 (Vero cells)[4]
3,4-(dicoumarin-3-yl)-2,5-diphenyl pyrroles
Compound 12a-eVaried substitutions on diphenyl groups25Not specified[5]
Compound 12fVaried substitutions on diphenyl groups50Not specified[5]
Pyrrolyl Oxadiazoles/Thiadiazoles
Compounds 4c, 4d, 5c, 5dN-substituted(5-phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide3.12Not specified[6]
Pyrrolyl Pyrazolines
Compound 9b, 9dPyrrolyl derivatives bearing pyrazoline moieties0.8Nontoxic to A549 cells[7]

In Vivo Efficacy in Preclinical Models

Select substituted phenylpyrroles have advanced to in vivo efficacy studies, typically in murine models of tuberculosis.

An improved analog of BM212 was tested in an acute murine TB infection model and demonstrated an ED99 of 49 mg/Kg, which is comparable to some existing tuberculosis drugs[3]. Another study involving pyrrole-2-carboxamide derivatives showed that compound 52, administered orally at 100 mg/kg, exhibited in vivo efficacy in an acute mouse model of Mtb infection[4].

Mechanism of Action: Targeting MmpL3

A significant body of evidence points to the mycobacterial membrane protein Large 3 (MmpL3) as a primary target of many substituted phenylpyrroles, including the well-studied BM212[3][8][9]. MmpL3 is an essential transporter responsible for the export of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall[9]. Inhibition of MmpL3 disrupts this transport, leading to the accumulation of TMM precursors and ultimately cell death[9]. However, some studies suggest that certain MmpL3 inhibitors may also act by dissipating the transmembrane electrochemical proton gradient[8].

Interestingly, the pyrrole derivative BM212 and its analogs have also been shown to bind to EthR2, a transcriptional regulator involved in the activation of the second-line anti-TB drug ethionamide[9]. This suggests a potential multi-target aspect for this class of compounds.

Below is a diagram illustrating the proposed mechanism of action of substituted phenylpyrroles targeting MmpL3.

MmpL3_Inhibition_Pathway Mechanism of MmpL3 Inhibition by Substituted Phenylpyrroles cluster_membrane Mycobacterial Inner Membrane MmpL3 MmpL3 Transporter TMM_peri TMM (in periplasm) MmpL3->TMM_peri Cell_Death Cell Death MmpL3->Cell_Death Disruption of Transport Leads to TMM_cyto Trehalose Monomycolate (TMM) (in cytoplasm) TMM_cyto->MmpL3 Transport Mycolic_Acid_Synthesis Mycolic Acid Synthesis TMM_peri->Mycolic_Acid_Synthesis Cell_Wall Mycobacterial Cell Wall Mycolic_Acid_Synthesis->Cell_Wall Phenylpyrrole Substituted Phenylpyrrole Phenylpyrrole->MmpL3 Inhibition

Caption: Inhibition of the MmpL3 transporter by substituted phenylpyrroles.

Experimental Protocols

Microplate Alamar Blue Assay (MABA) for MIC Determination

A commonly used method for determining the MIC of compounds against M. tuberculosis is the Microplate Alamar Blue Assay (MABA)[5].

  • Bacterial Culture : M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

  • Compound Preparation : Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted in microtiter plates.

  • Inoculation : A standardized inoculum of Mtb is added to each well containing the diluted compounds.

  • Incubation : The plates are incubated at 37°C for 5-7 days.

  • Reading : Alamar Blue reagent is added to each well, and the plates are re-incubated. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change[5].

Below is a workflow diagram for the MABA.

MABA_Workflow Experimental Workflow for MIC Determination using MABA start Start culture Culture M. tuberculosis H37Rv start->culture prepare_compounds Prepare serial dilutions of substituted phenylpyrroles in a 96-well plate culture->prepare_compounds inoculate Inoculate wells with a standardized Mtb suspension prepare_compounds->inoculate incubate1 Incubate plates at 37°C for 5-7 days inoculate->incubate1 add_alamar Add Alamar Blue reagent to each well incubate1->add_alamar incubate2 Re-incubate plates for 24 hours add_alamar->incubate2 read_results Read results visually or with a fluorometer (Blue = Inhibition, Pink = Growth) incubate2->read_results determine_mic Determine the Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the MIC using the MABA.

In Vivo Efficacy in an Acute Murine Model of Tuberculosis

The efficacy of antitubercular compounds is often evaluated in a mouse model of acute tuberculosis infection[3][10].

  • Infection : Mice (e.g., C57BL/6 or BALB/c) are infected with a low-dose aerosol of M. tuberculosis Erdman or H37Rv strain[10].

  • Treatment : Treatment with the test compound (administered orally or via another route) begins at a specified time post-infection (e.g., 14 days) and continues for a defined period (e.g., 9 consecutive days)[10].

  • Assessment : At the end of the treatment period, mice are euthanized, and the bacterial load in the lungs and spleen is determined by plating serial dilutions of tissue homogenates on nutrient agar and counting the colony-forming units (CFUs)[10].

  • Evaluation : The efficacy of the compound is determined by comparing the reduction in bacterial loads in the organs of treated mice to that in an untreated control group[10].

Below is a logical relationship diagram for the in vivo efficacy testing workflow.

in_vivo_workflow Logical Workflow for In Vivo Efficacy Testing cluster_setup Experimental Setup cluster_execution Treatment and Monitoring cluster_analysis Efficacy Assessment infection Aerosol Infection of Mice with M. tuberculosis treatment_groups Establishment of Treatment Groups (Compound, Positive Control, Vehicle) infection->treatment_groups treatment_admin Daily Administration of Test Compounds treatment_groups->treatment_admin monitoring Monitoring of Animal Health and Weight treatment_admin->monitoring euthanasia Euthanasia and Organ Harvest treatment_admin->euthanasia monitoring->euthanasia cfu_enumeration Colony Forming Unit (CFU) Enumeration from Lungs and Spleen euthanasia->cfu_enumeration data_analysis Comparison of CFU counts between treatment groups cfu_enumeration->data_analysis

Caption: Workflow for in vivo efficacy testing in a murine model.

Conclusion

Substituted phenylpyrroles represent a versatile and potent class of antitubercular agents. Their primary mechanism of action through the inhibition of MmpL3 offers a novel target in the fight against tuberculosis. The favorable in vitro and in vivo data for several analogs highlight the potential of this scaffold for further optimization and development into clinical candidates. Continued research focusing on improving the pharmacokinetic and safety profiles of these compounds is warranted.

References

A Comparative Guide to the Potential Mechanisms of Action of Bioactive Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature does not provide specific data on the mechanism of action of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole. This guide, therefore, offers a comparative overview of the validated mechanisms of action of various classes of structurally related pyrrole derivatives. The information presented herein is intended to provide a foundational understanding of the potential biological activities of novel pyrrole compounds for researchers, scientists, and drug development professionals.

The pyrrole scaffold is a versatile heterocyclic motif frequently found in biologically active compounds, demonstrating a wide range of pharmacological activities including anticancer, antimicrobial, and antiviral effects.[1][2][3] This guide explores several key mechanisms of action exhibited by different classes of pyrrole derivatives, supported by experimental data.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

A significant number of pyrrole-containing compounds have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[4][5][6] By blocking the ATP binding site of the VEGFR-2 tyrosine kinase, these compounds inhibit its autophosphorylation and downstream signaling, leading to a reduction in tumor vascularization.

Quantitative Data for Pyrrole-Based VEGFR-2 Inhibitors
Compound ClassSpecific Derivative/ReferenceTargetPotency (IC50)Cell Line/Assay Condition
1,6-DihydropyrimidinesCompound 29[4]VEGFR-2198.7 nMEnzyme Assay
Substituted Anilide DerivativesCompound 38[4]VEGFR-20.22 µMEnzyme Assay
4-Fluoroaniline DerivativeCompound 60[4]VEGFR-20.21 µMEnzyme Assay
Pyrrolo[2,3-d]pyrimidinesCompound 13a[7]VEGFR-211.9 nMEnzyme Assay
Pyrrolo[2,3-d]pyrimidinesCompound 13b[7]VEGFR-213.6 nMEnzyme Assay
Nicotinamide-based DerivativesCompound 6[5]VEGFR-260.83 nMEnzyme Assay
4-Phenylurea ChalconesCompound 2o[8]VEGFR-20.31 µMEnzyme Assay
4-Phenylurea ChalconesCompound 2l[8]VEGFR-20.42 µMEnzyme Assay
Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

A common method to determine the in vitro inhibitory activity of compounds against VEGFR-2 is a kinase assay. Briefly, recombinant human VEGFR-2 is incubated with the test compound at various concentrations in a kinase buffer containing ATP and a suitable substrate (e.g., a synthetic peptide). The reaction is allowed to proceed for a specified time at a controlled temperature. The amount of phosphorylated substrate is then quantified, typically using methods like ELISA, fluorescence resonance energy transfer (FRET), or radiometric assays. The IC50 value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated from the dose-response curve.[9]

Signaling Pathway Diagram

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P1 P VEGFR2->P1 Autophosphorylation P2 P VEGFR2->P2 PLCg PLCγ P1->PLCg Activation PI3K PI3K P2->PI3K Activation Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PLCg->Angiogenesis PI3K->Angiogenesis Pyrrole_Inhibitor Pyrrole-Based Inhibitor Pyrrole_Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and the inhibitory action of pyrrole derivatives.

Androgen Receptor Antagonism

Certain 4-phenylpyrrole derivatives have been developed as antagonists of the androgen receptor (AR).[10] These compounds competitively bind to the ligand-binding domain of the AR, preventing the binding of androgens like testosterone and dihydrotestosterone. This blockade inhibits the translocation of the AR to the nucleus and subsequent transcription of androgen-responsive genes, which is a key driver in the progression of prostate cancer.

Quantitative Data for Pyrrole-Based Androgen Receptor Antagonists
CompoundCell LineAssayActivityReference
Compound 4nLNCaP-cxD2 (Bicalutamide-resistant)Xenograft ModelInhibited tumor growth[10]
Compound 4nJDCaP (Androgen-dependent)Xenograft ModelInhibited tumor growth[10]
Experimental Protocol: Androgen Receptor Antagonist Assay

The antagonistic activity of pyrrole derivatives on the androgen receptor can be assessed using a reporter gene assay. In this assay, a host cell line (e.g., PC-3 or LNCaP) is co-transfected with a plasmid expressing the human androgen receptor and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter. The cells are then treated with a known androgen (e.g., dihydrotestosterone) in the presence or absence of the test compounds. The level of luciferase expression, which is proportional to the activation of the androgen receptor, is measured. A decrease in luciferase activity in the presence of the test compound indicates its antagonistic effect.

Mechanism of Action Diagram

AR_Antagonism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binding ARE Androgen Response Element (ARE) AR->ARE Translocation & Binding Pyrrole_Antagonist Pyrrole-Based Antagonist Pyrrole_Antagonist->AR Competitive Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Activation

Caption: Mechanism of androgen receptor antagonism by pyrrole derivatives.

Antimicrobial Activity

A wide array of pyrrole derivatives have demonstrated significant antimicrobial properties, acting against both bacteria and fungi.[11][12][13][14][15] The mechanisms of their antimicrobial action are diverse and can include the inhibition of essential enzymes, disruption of cell membranes, or interference with nucleic acid synthesis.

Quantitative Data for Antimicrobial Pyrrole Derivatives
Compound Class/ReferenceOrganismPotency (MIC)
Pyrrole benzamide derivatives[12]Staphylococcus aureus3.12 - 12.5 µg/mL
Marinopyrrole A derivative[12]Methicillin-resistant Staphylococcus epidermidis (MRSE)8 ng/mL
Marinopyrrole A derivative[12]Methicillin-susceptible Staphylococcus aureus (MSSA)0.125 µg/mL
Marinopyrrole A derivative[12]Methicillin-resistant Staphylococcus aureus (MRSA)0.13 - 0.255 µg/mL
Pyrrole-3-carboxaldehydes[12]Pseudomonas putida16 µg/mL
Phallusialides A and B[12]MRSA32 µg/mL
Phallusialides A and B[12]Escherichia coli64 µg/mL
Pyrrole derivative Vc[13]MRSA4 µg/mL
Pyrrole derivative Vc[13]E. coli8 µg/mL
Pyrrole derivative Vc[13]Klebsiella pneumoniae8 µg/mL
Pyrrole derivative Vc[13]Acinetobacter baumannii8 µg/mL
Pyrrole derivative Vc[13]Mycobacterium phlei8 µg/mL
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of pyrrole derivatives is commonly quantified by determining the Minimum Inhibitory Concentration (MIC). This is typically done using the broth microdilution method. A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions for the growth of the microorganism. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Logical Relationship Diagram

Antimicrobial_Action Pyrrole_Compound Pyrrole Derivative Target_Cell Bacterial / Fungal Cell Pyrrole_Compound->Target_Cell Interaction Mechanism1 Enzyme Inhibition Target_Cell->Mechanism1 Mechanism2 Cell Membrane Disruption Target_Cell->Mechanism2 Mechanism3 DNA/RNA Synthesis Inhibition Target_Cell->Mechanism3 Cell_Death Cell Death / Growth Inhibition Mechanism1->Cell_Death Mechanism2->Cell_Death Mechanism3->Cell_Death

Caption: Diverse antimicrobial mechanisms of pyrrole derivatives.

Antiviral Activity

Certain pyrrole-fused heterocyclic compounds, such as pyrrolo[2,3-d]pyrimidines, have been identified as potent antiviral agents.[16][17][18] Their mechanisms of action can involve the inhibition of viral entry into host cells, interference with viral replication enzymes like DNA or RNA polymerases, or modulation of host-cell factors that are essential for the viral life cycle.

Quantitative Data for Antiviral Pyrrole Derivatives
Compound ClassSpecific Derivative/ReferenceVirusPotency (IC50)Cell Line
Pyrrolo[2,3-d]pyrimidineCompound 18[16]L1210 (Cytotoxicity)2.3 µML1210
Pyrrolo[2,3-d]pyrimidineCompound 19[16]L1210 (Cytotoxicity)0.7 µML1210
Pyrrolo[2,3-d]pyrimidineCompound 20[16]L1210 (Cytotoxicity)2.8 µML1210
Pyrrolo[2,3-d]pyrimidineCompound 27[16]L1210 (Cytotoxicity)3.7 µML1210

Note: The provided data also indicates that compounds 18-20 and 26-28 were active against human cytomegalovirus and herpes simplex type 1.[16]

Experimental Protocol: Antiviral Assay

The antiviral activity of pyrrole derivatives can be evaluated using a plaque reduction assay or a yield reduction assay. In a plaque reduction assay, a confluent monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the test compound. The cells are then overlaid with a semi-solid medium to restrict the spread of the virus to adjacent cells, leading to the formation of localized areas of cell death (plaques). After incubation, the plaques are stained and counted. The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Experimental Workflow Diagram

Antiviral_Workflow start Start step1 Prepare serial dilutions of pyrrole derivative start->step1 step3 Add pyrrole derivative dilutions to cells step1->step3 step2 Infect host cell monolayer with virus step2->step3 step4 Incubate for viral replication step3->step4 step5 Quantify viral activity (e.g., plaque assay, qPCR) step4->step5 step6 Calculate IC50 value step5->step6 end End step6->end

Caption: General workflow for an in vitro antiviral activity assay.

References

Head-to-head comparison of pyrrole-based compounds in neuroprotection assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective neuroprotective agents is a paramount challenge. Pyrrole-based compounds have emerged as a promising class of molecules with the potential to combat the complex pathogenesis of neurodegenerative diseases.[1] This guide provides a comparative analysis of various pyrrole-based compounds, presenting supporting experimental data from in vitro neuroprotection assays to facilitate informed decisions in drug discovery and development.

Executive Summary

Recent studies have demonstrated the significant neuroprotective and antioxidant properties of several pyrrole-based compounds. This guide focuses on direct comparisons of these molecules in various experimental models of neurotoxicity, including those induced by 6-hydroxydopamine (6-OHDA), tert-butyl hydroperoxide (t-BuOOH), and hydrogen peroxide (H₂O₂). The data presented herein highlights the differential efficacy of these compounds in preserving neuronal cell viability, mitigating oxidative stress, and inhibiting key enzymes involved in neurodegeneration.

Comparative Efficacy of Pyrrole-Based Azomethine Compounds

A study systematically evaluated seven pyrrole-containing azomethine compounds for their neuroprotective and antioxidant potential.[2][3] The compounds were tested in models of 6-OHDA-induced toxicity in rat brain synaptosomes and t-BuOOH-induced oxidative stress in brain mitochondria.[2]

Neuroprotection against 6-OHDA-Induced Synaptosomal Damage

In a model of 6-OHDA-induced neurotoxicity, all tested pyrrole hydrazones demonstrated strong neuroprotective effects by preserving synaptosomal viability.[2] Compound 12 emerged as the most potent, preserving cell viability by 82%, closely followed by compound 9 at 78%.[2]

CompoundSynaptosomal Viability Preservation (%) vs. 6-OHDA alone
1 67
7 73
9 78
11 69
12 82
14 60
15 64
Attenuation of t-BuOOH-Induced Mitochondrial Oxidative Stress

The same set of compounds was evaluated for their ability to counteract t-BuOOH-induced oxidative stress in isolated brain mitochondria, as measured by malondialdehyde (MDA) production, a marker of lipid peroxidation.

CompoundInhibition of MDA Production (%) vs. t-BuOOH alone
1 Data not specified
7 Data not specified
9 Data not specified
11 Data not specified
12 Data not specified
14 Data not specified
15 Data not specified

Note: While the study states that the compounds showed significant antioxidant effects in this model, specific quantitative data for MDA inhibition by each compound was not provided in the abstract.

Comparative Analysis of Novel Pyrrole Derivatives in PC12 Cells

In a separate study, three novel synthetic pyrrole derivatives (Compounds A, B, and C) were assessed for their neuroprotective effects against 6-OHDA-induced neurotoxicity in PC12 cells.[4]

Protection against 6-OHDA-Induced Cytotoxicity

Pre-treatment with the pyrrole derivatives reversed the cytotoxic effects of 6-OHDA.[4] Compound A showed efficacy at concentrations of 0.5, 1, and 5 µM, while compounds B and C were effective at 0.1, 0.5, and 1 µM.[4]

Inhibition of Lipid Peroxidation

The study also demonstrated that pre-treatment with compounds A, B, and C (at 0.5 µM) significantly reduced 6-OHDA-induced lipid peroxidation in PC12 cells.[4][5]

Compound (0.5 µM)Reduction in Lipid Peroxidation (%)
A ~40%
B ~45%
C ~50%

Note: The percentage reduction is an approximation based on the graphical data presented in the original publication.

Pyrrolopyrimidines: A Class of Brain-Penetrant Antioxidants

A distinct class of pyrrole-based compounds, the pyrrolopyrimidines, have shown promise as brain-penetrating antioxidants with neuroprotective activity in models of brain injury and ischemia.[6] Compounds such as U-101033E and U-104067F have demonstrated greater efficacy than the 21-aminosteroid antioxidant tirilazad mesylate in protecting hippocampal neurons in a gerbil forebrain ischemia model.[6][7]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of these pyrrole-based compounds are attributed to their antioxidant properties, including radical scavenging and inhibition of lipid peroxidation.[4][8] Some compounds also exhibit inhibitory effects on enzymes such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are implicated in the pathology of neurodegenerative diseases.[2][3] The mechanism of action for some derivatives involves the suppression of COX-2 expression and a reduction in PGE2 levels.[4]

G Simplified Neuroprotective Signaling of Pyrrole Compounds cluster_stress Cellular Stressors cluster_pyrrole Pyrrole-Based Compounds cluster_pathways Downstream Effects Oxidative Stress Oxidative Stress ROS Production ROS Production Oxidative Stress->ROS Production Neurotoxins (6-OHDA) Neurotoxins (6-OHDA) Neurotoxins (6-OHDA)->ROS Production Pyrrole Derivatives Pyrrole Derivatives Pyrrole Derivatives->ROS Production Inhibition Lipid Peroxidation Lipid Peroxidation Pyrrole Derivatives->Lipid Peroxidation Inhibition COX-2 Expression COX-2 Expression Pyrrole Derivatives->COX-2 Expression Inhibition Apoptosis Apoptosis Pyrrole Derivatives->Apoptosis Inhibition ROS Production->Lipid Peroxidation ROS Production->Apoptosis Neurodegeneration Neurodegeneration Lipid Peroxidation->Neurodegeneration COX-2 Expression->Neurodegeneration Apoptosis->Neurodegeneration

Caption: Simplified signaling pathway of neuroprotection by pyrrole compounds.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the referenced studies.

6-OHDA-Induced Neurotoxicity in Isolated Rat Brain Synaptosomes
  • Objective: To assess the protective effect of pyrrole compounds against 6-OHDA-induced damage to synaptosomes.

  • Procedure:

    • Isolated rat brain synaptosomes are incubated with the test pyrrole compound (e.g., at 100 µM) for a specified period.

    • 6-OHDA is then added (e.g., at 150 µM) to induce toxicity.

    • After incubation, synaptosomal viability is assessed using the MTT assay.[2] The levels of glutathione (GSH), an endogenous antioxidant, are also measured.[2]

    • A decrease in the 6-OHDA-induced reduction of viability and GSH levels indicates a neuroprotective effect.

G Workflow for 6-OHDA Neurotoxicity Assay Isolate Synaptosomes Isolate Synaptosomes Pre-incubate with Pyrrole Compound Pre-incubate with Pyrrole Compound Isolate Synaptosomes->Pre-incubate with Pyrrole Compound Induce Toxicity with 6-OHDA Induce Toxicity with 6-OHDA Pre-incubate with Pyrrole Compound->Induce Toxicity with 6-OHDA Incubate Incubate Induce Toxicity with 6-OHDA->Incubate Assess Viability (MTT Assay) Assess Viability (MTT Assay) Incubate->Assess Viability (MTT Assay) Measure GSH Levels Measure GSH Levels Incubate->Measure GSH Levels Analyze Data Analyze Data Assess Viability (MTT Assay)->Analyze Data Measure GSH Levels->Analyze Data

Caption: Experimental workflow for the 6-OHDA neurotoxicity assay.

H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
  • Objective: To evaluate the neuroprotective effects of pyrrole compounds against hydrogen peroxide-induced oxidative stress in a neuronal cell line.[2]

  • Procedure:

    • Human neuroblastoma SH-SY5Y cells are cultured in 96-well plates.

    • Cells are pre-treated with various concentrations of the pyrrole compounds.

    • Hydrogen peroxide (H₂O₂) is added to induce oxidative stress.

    • Cell viability is determined using a suitable assay (e.g., MTT).

    • An increase in cell viability in the presence of the pyrrole compound compared to H₂O₂ alone indicates neuroprotection.

Lipid Peroxidation Assay in PC12 Cells
  • Objective: To measure the ability of pyrrole compounds to inhibit lipid peroxidation.

  • Procedure:

    • PC12 cells are pre-treated with the test pyrrole compounds (e.g., at 0.5 µM) for 24 hours.[4]

    • 6-OHDA (e.g., at 100 µM) is then added to induce lipid peroxidation.[4]

    • After 24 hours, the extent of lipid peroxidation is measured using the Thiobarbituric Acid Reactive Substances (TBARS) assay, which quantifies malondialdehyde (MDA) levels.[4][5]

    • A reduction in MDA levels in treated cells compared to 6-OHDA-only treated cells signifies an inhibitory effect on lipid peroxidation.[4][5]

Conclusion

The presented data underscores the potential of pyrrole-based compounds as a versatile scaffold for the development of neuroprotective agents. Head-to-head comparisons reveal that specific structural modifications on the pyrrole ring significantly influence their efficacy in different models of neurotoxicity. While in vitro assays provide a crucial foundation for screening and mechanistic studies, further in vivo investigations are necessary to validate the therapeutic potential of the most promising candidates. The pyrrolopyrimidines, with their demonstrated brain-penetrating capabilities, represent a particularly interesting avenue for future research in the treatment of neurodegenerative disorders.

References

Assessing the Drug-Likeness of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole: A Lipinski's Rule of Five Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, identifying molecular candidates with favorable pharmacokinetic properties is a critical early-stage gatekeeper. A compound's "drug-likeness" is a qualitative concept used to predict its potential for oral bioavailability and subsequent success as a therapeutic agent. One of the most influential guidelines in this preliminary assessment is Lipinski's rule of five, which provides a set of simple physicochemical parameters to filter out compounds that are less likely to be orally active. This guide provides a detailed comparison of the compound 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole against the criteria set forth by Lipinski's rule.

Methodology for Parameter Assessment

The evaluation of this compound was conducted using computational methods to determine its key physicochemical properties. This in silico approach is standard in high-throughput screening and initial drug-likeness assessment.

  • Molecular Formula and Weight (MW): The molecular formula was determined to be C₁₂H₁₁FIN. The molecular weight was calculated by summing the atomic weights of the constituent atoms (C, H, F, I, N).

  • Hydrogen Bond Donors (HBD): The number of hydrogen bond donors was determined by counting all nitrogen-hydrogen (N-H) and oxygen-hydrogen (O-H) bonds within the molecule's structure.

  • Hydrogen Bond Acceptors (HBA): The number of hydrogen bond acceptors was calculated by summing all nitrogen and oxygen atoms. In many modern interpretations, fluorine atoms are also included in this count due to their electronegativity and ability to accept hydrogen bonds. For this analysis, both nitrogen and fluorine atoms are counted.

  • Octanol-Water Partition Coefficient (LogP): LogP is a measure of a molecule's lipophilicity. This value is computationally predicted (cLogP) using algorithms that analyze the molecule's structure. For this assessment, a cLogP value was obtained from chemical databases.

Lipinski's Rule of Five: A Comparative Analysis

Lipinski's rule of five stipulates that a compound is more likely to have poor oral bioavailability if it violates two or more of the following criteria.[1][2] An ideal candidate for an orally active drug should have no more than one violation.[3]

The table below summarizes the calculated properties of this compound and compares them against Lipinski's criteria.

Physicochemical PropertyLipinski's Rule of Five CriterionThis compoundViolation?
Molecular Weight (MW)≤ 500 Daltons315.12 g/mol No
Lipophilicity (cLogP)≤ 54.49No
Hydrogen Bond Donors (HBD)≤ 50No
Hydrogen Bond Acceptors (HBA)≤ 102No
Total Violations ≤ 1 0 Pass

Workflow for Drug-Likeness Assessment

The logical process for evaluating a compound against Lipinski's rule of five is depicted in the following workflow diagram.

Lipinski_Workflow cluster_input Input cluster_rules Lipinski's Rule of Five Criteria cluster_analysis Analysis cluster_output Result Compound 1-(2-fluoro-4-iodophenyl)- 2,5-dimethyl-1H-pyrrole MW_Check MW ≤ 500 Da? Compound->MW_Check LogP_Check LogP ≤ 5? Compound->LogP_Check HBD_Check HBD ≤ 5? Compound->HBD_Check HBA_Check HBA ≤ 10? Compound->HBA_Check Violation_Count Count Violations MW_Check->Violation_Count Pass (315.12) LogP_Check->Violation_Count Pass (4.49) HBD_Check->Violation_Count Pass (0) HBA_Check->Violation_Count Pass (2) Result Drug-like (0 Violations) Violation_Count->Result

Caption: Workflow for assessing drug-likeness based on Lipinski's rule of five.

Discussion and Conclusion

The analysis reveals that this compound fully adheres to Lipinski's rule of five.

  • Its molecular weight of 315.12 g/mol is well under the 500 Dalton limit, suggesting it is small enough for passive diffusion across membranes.

  • The calculated LogP of 4.49 is below the maximum threshold of 5, indicating a balanced lipophilicity that is favorable for both solubility in aqueous environments and partitioning into lipid membranes.

  • With zero hydrogen bond donors and only two hydrogen bond acceptors (the pyrrole nitrogen and the fluorine atom), the molecule does not have an excess of hydrogen bonding capacity, which can hinder membrane permeability.

As the compound incurs zero violations of the four criteria, it is classified as "drug-like" according to this rule of thumb. This suggests that this compound possesses physicochemical properties consistent with those of many orally active drugs. While adherence to Lipinski's rule is not a guarantee of a compound's success, it is a crucial and positive indicator in the early phases of drug discovery, warranting its further investigation as a potential therapeutic candidate.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe Disposal

The proper disposal of chemical reagents is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides a step-by-step guide for the safe disposal of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole, a compound used in various research and development applications. The following procedures are based on general safety protocols for similar chemical structures and should be supplemented by the specific safety data sheet (SDS) provided by your supplier and your institution's environmental health and safety (EHS) guidelines.

I. Understanding the Hazard Profile

While a specific safety data sheet for this compound was not found, analysis of structurally related compounds such as 2,4-dimethyl-1H-pyrrole and 2,5-dimethyl-1H-pyrrole indicates a potential for the following hazards. Users should handle this compound with the assumption that it may possess similar properties.

Potential Hazards of Structurally Similar Compounds:

  • Flammable liquid and vapor.[1][2][3]

  • Toxic if swallowed.[1][3]

  • Causes serious eye irritation.[3][4]

  • Causes skin irritation.[3][4]

  • May cause respiratory irritation.[3][4]

  • Harmful to aquatic life.[1]

II. Personal Protective Equipment (PPE) and Handling

Before handling or preparing for disposal, ensure you are in a well-ventilated area, preferably under a chemical fume hood.[2] Always wear appropriate personal protective equipment.

Recommended Personal Protective Equipment:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.[4]

  • Lab Coat: A flame-retardant lab coat is recommended.[1]

  • Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, use a NIOSH-approved respirator.

Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[2][4]

  • Do not breathe vapors or mists.[4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3]

  • Use non-sparking tools and take precautionary measures against static discharge.[1][2][3]

  • Ground and bond containers when transferring material.[1][2][3]

  • Do not eat, drink, or smoke in handling areas.[1][5]

III. Disposal Procedures

Disposal of this compound must be conducted in accordance with all local, regional, and national regulations. The primary method of disposal is through an approved hazardous waste disposal facility.[2][3][4]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, disposable labware) in a designated, properly labeled, and sealed hazardous waste container.

    • The container should be made of a material compatible with the chemical.

    • Keep the waste container tightly closed and store it in a well-ventilated, secure area away from incompatible materials such as strong oxidizing agents.[2][4]

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel from the area.

    • Remove all sources of ignition.[2]

    • Ventilate the area.

    • Contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[4] Do not use combustible materials like sawdust.

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[2]

    • Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.

    • Puncture or otherwise destroy the rinsed container to prevent reuse.

    • Dispose of the container through an approved waste disposal plant.[4]

  • Contacting a Waste Disposal Service:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.

    • Provide the waste disposal service with a complete and accurate description of the waste, including its chemical composition and known hazards.

IV. Quantitative Data Summary

The following table summarizes key quantitative data for a structurally similar compound, 2,4-dimethyl-1H-pyrrole. This information is provided for context and as a general guide. Refer to the specific SDS for this compound for precise data.

ParameterValue (for 2,4-Dimethyl-1H-pyrrole)Source
Vapor Density3.28 (Air = 1.0)[4]

No specific occupational exposure limits were identified in the provided search results for the analogous compounds.

V. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Disposal of this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Type ppe->assess_waste liquid_waste Liquid Waste assess_waste->liquid_waste Liquid solid_waste Contaminated Solid Waste (e.g., absorbent, glassware) assess_waste->solid_waste Solid collect_liquid Collect in a Labeled, Sealed Hazardous Waste Container liquid_waste->collect_liquid collect_solid Collect in a Labeled, Sealed Hazardous Waste Container solid_waste->collect_solid store_waste Store Waste Container in a Well-Ventilated, Secure Area collect_liquid->store_waste collect_solid->store_waste contact_ehs Contact Institutional EHS or Licensed Waste Disposal Service store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal Workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound provided by your supplier and follow all applicable local, regional, and national regulations for chemical waste disposal. Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on hazardous waste management.

References

Personal protective equipment for handling 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole (CAS No. 217314-30-2)[1][2]. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document compiles best practices based on safety data for structurally similar chemicals and general guidelines for handling halogenated aromatic compounds.

Chemical Identifier:

Compound NameCAS NumberMolecular FormulaMolecular Weight
This compound217314-30-2C12H11FIN315.13

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following equipment is mandatory when handling this compound[3][4][5][6][7]:

PPE CategorySpecific EquipmentPurpose
Eye Protection Safety glasses with side shields or chemical splash goggles.[4][5][8]To prevent eye contact with splashes or airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[4][7][8]To avoid skin contact.
Body Protection Laboratory coat.[5][6][7][8]To protect clothing and skin from contamination.
Respiratory Protection Work in a certified chemical fume hood.[9]To prevent inhalation of potential vapors, dust, or aerosols.[8]

Operational Plan for Safe Handling

A systematic approach is critical for minimizing risk during the handling of this compound.

1. Preparation and Work Area Setup:

  • Before beginning any work, ensure that a chemical fume hood is operational and the work area is clean and free of clutter.[9]

  • All necessary equipment, such as glassware and reagents, should be placed within the fume hood.[9]

  • An eyewash station and safety shower must be readily accessible.[10]

2. Handling Procedures:

  • Always wear the recommended PPE when handling the compound in any form.[8]

  • Carefully measure and transfer the chemical using appropriate tools to minimize the risk of spills.[9]

  • Avoid contact with skin, eyes, and clothing.[8]

  • Do not eat, drink, or smoke in the laboratory.[8]

3. First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If the person feels unwell, seek medical attention.[8][11]

  • Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[8][11] If skin irritation occurs, get medical advice.[12]

  • Eye Contact: If the substance enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[11] If eye irritation persists, seek medical attention.[10][12]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[12]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination. As a halogenated organic compound, it requires specific disposal procedures.[7][9][13]

1. Waste Segregation:

  • All waste containing this compound, including rinsates from cleaning glassware, must be collected in a designated "Halogenated Organic Waste" container.[7][9][13]

  • Do not mix halogenated waste with non-halogenated waste.[9]

2. Container Labeling:

  • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[9]

3. Disposal Procedure:

  • Collect all contaminated materials, including disposable gloves and absorbent pads, in the designated waste container.

  • Keep the waste container securely closed when not in use and store it in a well-ventilated area.[14]

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[9]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood Safety First handle_aliquot Aliquot Chemical prep_hood->handle_aliquot handle_experiment Conduct Experiment handle_aliquot->handle_experiment cleanup_decontaminate Decontaminate Glassware handle_experiment->cleanup_decontaminate cleanup_segregate Segregate Halogenated Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose via EHS cleanup_segregate->cleanup_dispose

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole
Reactant of Route 2
Reactant of Route 2
1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.